molecular formula C6H6LiO+ B14262657 lithium;phenol CAS No. 148483-89-0

lithium;phenol

Cat. No.: B14262657
CAS No.: 148483-89-0
M. Wt: 101.1 g/mol
InChI Key: XAVQZBGEXVFCJI-UHFFFAOYSA-N
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Description

Lithium;phenol is a useful research compound. Its molecular formula is C6H6LiO+ and its molecular weight is 101.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148483-89-0

Molecular Formula

C6H6LiO+

Molecular Weight

101.1 g/mol

IUPAC Name

lithium;phenol

InChI

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1

InChI Key

XAVQZBGEXVFCJI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Lithium Phenoxide Solid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide (C₆H₅OLi) is an organolithium compound that serves as a versatile and highly reactive reagent in organic synthesis.[1][2] Its utility stems from the strong basicity of the phenoxide anion and the coordinating properties of the lithium cation. This guide provides a comprehensive overview of the fundamental physical, chemical, and structural properties of solid lithium phenoxide, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Lithium phenoxide is typically a grey, white, or pale yellow solid under anhydrous conditions.[2] It is highly sensitive to moisture and air, reacting violently with water.[2] It is generally insoluble in water but soluble in various organic solvents, particularly ethers like tetrahydrofuran (THF).[1][2]

Table 1: General Physicochemical Properties of Lithium Phenoxide [1][2][3][4][5][6][7]

PropertyValue
Chemical Formula C₆H₅LiO
Molecular Weight 100.04 g/mol
CAS Number 555-24-8
Appearance Grey, white, or pale yellow solid
Melting Point 476 °C
Boiling Point 67 °C (for 1.0M solution in THF)
Density 0.918 g/mL at 25 °C (for 1.0M solution in THF)
Solubility Soluble in non-polar organic solvents (e.g., THF, diethyl ether)
Insoluble in water

Crystal and Molecular Structure

Table 2: Representative Crystallographic Data for a Hexameric Lithium Enolate [8]

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 12.2492(9)
b (Å) 12.4617(9)
c (Å) 14.3841(11)
α (°) 74.189(6)
β (°) 74.543(7)
γ (°) 85.970(6)
Volume (ų) 2036.2(3)
Z 2
Li-O Bond Lengths (Å) 1.909(7) - 2.026(7)

Note: This data is for a representative hexameric lithium enolate of ethyl N,N-diethylglycinate and is provided to illustrate the likely structural features of solid lithium phenoxide.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of lithium phenoxide.

Table 3: Key Spectroscopic Data for Lithium Phenoxide [1]

TechniqueKey Features
FT-IR C-O stretching vibration: ~1250 cm⁻¹
Li-O vibrations: ~450 cm⁻¹
¹³C NMR Aromatic carbons show characteristic signals. The carbon attached to oxygen exhibits a downfield shift.
⁷Li NMR Can be used to distinguish between different aggregation states (ionic vs. aggregated species).

Thermal Properties

Thermal analysis provides insights into the stability and decomposition of lithium phenoxide.

Table 4: Thermal Analysis Data for Lithium-Containing Compounds [9][10][11][12][13][14][15]

TechniqueObservation
TGA The thermal decomposition of lithium-containing organic salts typically shows weight loss in stages, corresponding to the loss of volatile components and subsequent decomposition of the salt. For instance, the decomposition of related lithium compounds often begins with the loss of any coordinated solvent or water, followed by the breakdown of the organic moiety at higher temperatures.
DSC DSC curves for related lithium compounds reveal endothermic peaks corresponding to melting and phase transitions, and exothermic peaks associated with decomposition. The specific temperatures and enthalpies of these events are dependent on the heating rate and atmosphere.

Note: Specific TGA/DSC data for pure, solid lithium phenoxide is not widely published. The information provided is based on the analysis of similar lithium-containing organic compounds.

Experimental Protocols

Synthesis of Solid Lithium Phenoxide

Method 1: Reaction of Phenol with n-Butyllithium [1]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum.

  • Reagents:

    • Phenol (1.0 eq)

    • n-Butyllithium (1.0 eq, solution in hexanes)

    • Anhydrous diethyl ether

  • Procedure: a. Under a positive pressure of dry nitrogen, dissolve phenol in anhydrous diethyl ether in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-butyllithium solution dropwise from the dropping funnel to the stirred phenol solution. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. e. A white precipitate of lithium phenoxide will form. f. Remove the solvent under vacuum to obtain solid lithium phenoxide. g. The solid should be handled and stored under an inert atmosphere.

Method 2: Metathesis Reaction [1]

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • Sodium phenoxide (1.0 eq)

    • Lithium chloride (1.0 eq, anhydrous)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. Under a nitrogen atmosphere, dissolve sodium phenoxide in anhydrous THF. b. Add anhydrous lithium chloride to the solution. c. Stir the mixture at room temperature for 12 hours. A precipitate of sodium chloride will form. d. Filter the mixture under inert atmosphere to remove the sodium chloride precipitate. e. Evaporate the THF from the filtrate under vacuum to yield solid lithium phenoxide.

Analytical Characterization

X-ray Diffraction (XRD)

  • Sample Preparation: A small amount of the solid lithium phenoxide is ground into a fine powder in an inert atmosphere glovebox. The powder is then mounted on a zero-background sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Data Collection:

    • 2θ range: 5-80°

    • Step size: 0.02°

    • Scan speed: 1°/min

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal structure, phase purity, and crystallite size.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Nujol Mull): In a glovebox, a small amount of the solid sample is ground with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a paste. The paste is then spread between two KBr or NaCl plates.

  • Instrumentation: An FTIR spectrometer.

  • Data Collection:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: The IR spectrum is analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: In a glovebox, dissolve a small amount of lithium phenoxide in a suitable deuterated solvent (e.g., THF-d₈). Transfer the solution to an NMR tube and seal it.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Collection:

    • Acquire ¹H, ¹³C, and ⁷Li NMR spectra.

    • For ¹³C NMR, use proton decoupling.

  • Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and purity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: In a glovebox, place a small amount (5-10 mg) of the solid lithium phenoxide into an alumina or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Data Collection:

    • Temperature range: 25-600 °C

    • Heating rate: 10 °C/min

    • Atmosphere: Dry nitrogen flow (50 mL/min)

  • Data Analysis: The TGA curve provides information on weight loss as a function of temperature, indicating decomposition points. The DSC curve shows endothermic and exothermic events, such as melting and decomposition.

Reactivity and Applications

Lithium phenoxide is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations.[1][2]

Williamson Ether Synthesis

Lithium phenoxide is commonly used in the Williamson ether synthesis to form aryl ethers. The reaction proceeds via an Sₙ2 mechanism where the phenoxide anion displaces a halide from an alkyl halide.[16][17][18][19]

Williamson_Ether_Synthesis reagents Lithium Phenoxide (LiOPh) + Alkyl Halide (R-X) transition_state Transition State [PhO---R---X]⁻ Li⁺ reagents->transition_state SN2 Attack products Aryl Ether (Ph-O-R) + Lithium Halide (LiX) transition_state->products Halide Departure Kolbe_Schmitt_Reaction start Lithium Phenoxide intermediate1 Intermediate Complex start->intermediate1 co2 Carbon Dioxide (CO2) co2->intermediate1 intermediate2 Wheland Intermediate intermediate1->intermediate2 Electrophilic Aromatic Substitution product Lithium Salicylate intermediate2->product Tautomerization final_product Salicylic Acid product->final_product Acid Workup Catalyst_Screening_Workflow cluster_synthesis Catalyst Synthesis cluster_screening Catalytic Activity Screening cluster_analysis Data Analysis and Optimization s1 Select Substituted Phenols s2 Synthesize Lithium Phenoxide Derivatives s1->s2 c1 Set up Parallel Reactions s2->c1 Introduce Catalysts c2 Monitor Reaction Progress (e.g., by GC, NMR) c1->c2 c3 Determine Conversion and Selectivity c2->c3 a1 Compare Catalyst Performance c3->a1 a2 Identify Lead Catalyst a1->a2 a3 Optimize Reaction Conditions a2->a3

References

An In-depth Technical Guide to the Synthesis of Lithium Phenoxide from Phenol and Lithium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium phenoxide from the reaction of phenol and lithium hydride. It is intended for an audience with a strong background in chemistry, particularly in organic synthesis and laboratory practices. This document details the underlying chemical principles, experimental protocols, quantitative data, and essential safety considerations.

Introduction

Lithium phenoxide (C₆H₅OLi) is a valuable reagent in organic synthesis, serving as a strong base and a nucleophile in various chemical transformations.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The synthesis of lithium phenoxide can be achieved through several routes, with one common method being the deprotonation of phenol. This guide focuses on the use of lithium hydride (LiH) as the deprotonating agent, a process that offers the advantage of forming a clean byproduct, hydrogen gas.

The reaction proceeds via a straightforward acid-base mechanism where the weakly acidic proton of the hydroxyl group in phenol is abstracted by the hydride ion, a strong base. The overall reaction is as follows:

C₆H₅OH + LiH → C₆H₅OLi + H₂

This reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent side reactions with water and atmospheric components.

Reaction Parameters and Quantitative Data

The efficiency and success of the synthesis are contingent on several key parameters. The following table summarizes the critical quantitative data and conditions for the synthesis of lithium phenoxide from phenol and lithium hydride.

ParameterValue/ConditionNotes
Stoichiometry (Phenol:LiH) 1:1 molar ratioA slight excess of lithium hydride may be used to ensure complete deprotonation of the phenol.
Solvent Anhydrous Tetrahydrofuran (THF)Other anhydrous aprotic solvents such as diethyl ether can also be used. The solvent must be thoroughly dried and deoxygenated.[2]
Reaction Temperature 0–25 °CThe reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2]
Reaction Time 1-4 hoursThe completion of the reaction is indicated by the cessation of hydrogen gas evolution.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the reaction of lithium hydride and lithium phenoxide with water, oxygen, and carbon dioxide.[2]
Yield HighWhile specific yields for this exact reaction are not extensively reported in recent literature, similar deprotonation reactions with strong bases typically proceed in high yield, often exceeding 90%.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of lithium phenoxide from phenol and lithium hydride in a laboratory setting.

Materials:

  • Phenol (C₆H₅OH)

  • Lithium Hydride (LiH)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen). This ensures the removal of any adsorbed water from the glassware.

  • Addition of Reactants: The flask is charged with lithium hydride (1.0 equivalent). Anhydrous THF is then added via cannula or a dry syringe to create a suspension.

  • Initiation of the Reaction: The flask is cooled to 0 °C using an ice bath. A solution of phenol (1.0 equivalent) in anhydrous THF is prepared in a separate, dry dropping funnel and added dropwise to the stirred suspension of lithium hydride over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by observing the evolution of hydrogen gas, which will bubble through an oil bubbler connected to the reaction flask. The reaction is considered complete when gas evolution ceases.

  • Product Isolation: Upon completion, the resulting solution of lithium phenoxide in THF can be used directly for subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield lithium phenoxide as a solid.

  • Purification (if necessary): If a solid product is isolated, it can be washed with a dry, non-polar solvent like hexane to remove any unreacted phenol and other organic impurities, followed by drying under vacuum.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of lithium phenoxide from phenol and lithium hydride.

Synthesis_Workflow Synthesis Workflow for Lithium Phenoxide setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Charge Reactants (LiH and Anhydrous THF) setup->reagents cooling Cool to 0 °C reagents->cooling addition Slow Addition of Phenol Solution cooling->addition reaction Reaction at 0-25 °C (H₂ Evolution) addition->reaction monitoring Monitor for Cessation of Gas reaction->monitoring product_solution Lithium Phenoxide in THF monitoring->product_solution isolation Solvent Removal (Vacuum) product_solution->isolation Optional solid_product Solid Lithium Phenoxide isolation->solid_product purification Washing and Drying solid_product->purification Optional final_product Pure Lithium Phenoxide purification->final_product

Caption: Workflow for the synthesis of lithium phenoxide.

Reaction Mechanism

The reaction proceeds through a simple acid-base reaction mechanism, which can be visualized as follows.

Reaction_Mechanism Reaction Mechanism: Deprotonation of Phenol cluster_reactants Reactants cluster_products Products phenol Phenol (C₆H₅OH) phenoxide Lithium Phenoxide (C₆H₅OLi) phenol->phenoxide Deprotonation h2 Hydrogen Gas (H₂) phenol->h2 lih Lithium Hydride (LiH) lih->phenoxide lih->h2

Caption: Deprotonation of phenol by lithium hydride.

Safety and Handling

The synthesis of lithium phenoxide using lithium hydride requires strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Lithium Hydride (LiH):

    • Flammable Solid: Lithium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3] All manipulations must be carried out in a fume hood, away from ignition sources.

    • Corrosive: Contact with skin and mucous membranes can cause severe burns.[3]

    • Handling: Always handle lithium hydride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemically resistant gloves.

    • Fire Extinguishing: In case of fire, do NOT use water, carbon dioxide, or soda-acid extinguishers. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or powdered limestone.

  • Phenol:

    • Toxic and Corrosive: Phenol is toxic and corrosive. It can be absorbed through the skin and cause severe chemical burns.

    • Handling: Handle phenol in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • Anhydrous Solvents (THF):

    • Flammable: Tetrahydrofuran is a highly flammable liquid.

    • Peroxide Formation: THF can form explosive peroxides upon exposure to air and light. Always use freshly distilled or inhibitor-free THF that has been tested for the absence of peroxides.

Characterization of Lithium Phenoxide

The successful synthesis of lithium phenoxide can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the acidic proton signal of the hydroxyl group of phenol is a key indicator of the formation of the phenoxide.[2]

    • ¹³C NMR: A shift in the resonance of the carbon atom attached to the oxygen is expected upon deprotonation.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band characteristic of phenol (around 3200-3600 cm⁻¹) will be absent in the IR spectrum of lithium phenoxide.

Conclusion

The synthesis of lithium phenoxide from phenol and lithium hydride is a direct and effective method for producing this important chemical intermediate. The reaction's success hinges on the rigorous exclusion of water and air, and the careful handling of the hazardous reagents involved. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably and safely prepare lithium phenoxide for its various applications in organic synthesis and drug development.

References

Deprotonation of substituted phenols with n-butyllithium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Deprotonation of Substituted Phenols with n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the deprotonation of substituted phenols using n-butyllithium (n-BuLi), a cornerstone reaction in modern organic synthesis. The document covers the fundamental principles, mechanistic details, influencing factors, and detailed experimental protocols, with a focus on the strategic application of this chemistry for the synthesis of complex phenolic compounds.

Phenols are a critical class of aromatic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize the phenolic ring is paramount for developing novel molecular entities. Deprotonation of the acidic phenolic proton with a strong base like n-butyllithium is often the initial step in a variety of synthetic transformations.

n-Butyllithium is a powerful organolithium reagent widely employed as a strong base (the pKa of its conjugate acid, butane, is ~50) and a nucleophile.[1] Its primary role in phenol chemistry is to effect a highly efficient and quantitative deprotonation of the hydroxyl group, forming a lithium phenoxide. This process is not only fundamental for subsequent O-alkylation or O-acylation reactions but also serves as a gateway to the powerful strategy of Directed ortho-Metalation (DoM) .

DoM allows for the regioselective functionalization of the aromatic ring at the position ortho to the hydroxyl group, an outcome that can be difficult to achieve through classical electrophilic aromatic substitution.[2][3][4] This guide will explore both the simple acid-base reaction and the more complex, multi-step DoM strategy.

Reaction Mechanisms

Simple Deprotonation (Phenoxide Formation)

The most fundamental reaction between a phenol and n-butyllithium is a classic acid-base neutralization. The highly basic butyl anion of n-BuLi readily abstracts the acidic proton from the phenolic hydroxyl group. This reaction is typically very fast, exothermic, and irreversible, yielding a lithium phenoxide salt and butane gas.[1][5]

The reaction proceeds as follows: Ar-OH + n-BuLi → Ar-O⁻Li⁺ + Bu-H

n-Butyllithium exists in solution as aggregates, primarily hexamers in hydrocarbon solvents and tetramers in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][6] Kinetic studies have shown that lower-order aggregates, such as dimers, are significantly more reactive than the higher-order tetramers.[6][7][8] Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down these aggregates, increasing the concentration of the more reactive species and accelerating the rate of deprotonation.[1][6][9]

G phenol Substituted Phenol (Ar-OH) phenoxide Lithium Phenoxide (Ar-O⁻Li⁺) phenol->phenoxide Deprotonation nBuLi n-Butyllithium ((n-BuLi)n) butane Butane nBuLi->butane Proton Source

Caption: General Deprotonation of a Phenol with n-BuLi.

Directed ortho-Metalation (DoM)

While the lithium phenoxide formed above is stable, it can also serve as a Directed Metalation Group (DMG) . The DMG coordinates to the lithium of another equivalent of n-BuLi, positioning the base in proximity to the C-H bonds at the ortho positions. This chelation effect increases the kinetic acidity of the ortho protons, facilitating their removal by the base to form a di-lithiated species.[3][4][10]

However, direct di-lithiation of a phenol is often challenging. A more reliable and widely used strategy involves first protecting the phenol with a group that is itself a powerful DMG. O-Aryl carbamates are particularly effective for this purpose.[10][11][12] The workflow involves three key steps:

  • Protection: The phenol is converted into a derivative with a potent DMG, such as an O-aryl N,N-diethylcarbamate.

  • ortho-Lithiation: The protected phenol is treated with n-butyllithium (often in the presence of TMEDA) at low temperature (-78 °C) to selectively deprotonate one of the ortho positions.[13]

  • Electrophilic Quench: The resulting aryllithium intermediate is trapped with a suitable electrophile (E⁺) to introduce a new functional group at the ortho position.

  • Deprotection: The DMG is removed under mild conditions to regenerate the phenol, now substituted at the ortho position.[12]

G A Substituted Phenol B Protect with DMG (e.g., -CONR2) A->B C Protected Phenol (Ar-O-DMG) B->C D ortho-Lithiation (n-BuLi, TMEDA, -78 °C) C->D E ortho-Lithiated Intermediate (Li-Ar-O-DMG) D->E F Electrophilic Quench (E+) E->F G ortho-Functionalized Protected Phenol (E-Ar-O-DMG) F->G H Deprotection G->H I ortho-Substituted Phenol H->I

Caption: Workflow for Directed ortho-Metalation of Phenols.

Quantitative Data

Acidity of Substituted Phenols

The ease of the initial deprotonation step is directly related to the acidity of the phenolic proton, which is quantified by its pKa value. Substituents on the aromatic ring can significantly alter this acidity. Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through inductive or resonance effects, lowering the pKa and making the phenol more acidic. Conversely, electron-donating groups (EDGs) destabilize the anion, raising the pKa.

SubstituentPositionpKa in WaterReference(s)
-H (Phenol)-10.00[14]
-NO₂ortho7.23[14]
-NO₂meta8.40[14]
-NO₂para7.15[14]
-Clortho8.48[15]
-Clmeta9.02[15]
-Clpara9.38[15]
-Fortho8.7[14]
-Fmeta9.3[14]
-Fpara9.9[14]
-CH₃ortho10.28[15]
-CH₃meta10.08[15]
-CH₃para10.19[15]
-OCH₃ortho9.98[15]
-OCH₃meta9.65[15]
-OCH₃para10.20[15]

Note: pKa values can vary slightly depending on the measurement conditions and literature source.[14][15][16][17]

Reaction Conditions for ortho-Lithiation

The success of a Directed ortho-Metalation strategy hinges on the appropriate choice of protecting group, base, solvent, and temperature. The following table summarizes conditions from representative literature procedures.

Phenol Derivative (DMG)Base / AdditiveSolventTemperature (°C)ElectrophileProduct Yield (%)
O-Aryl N-isopropylcarbamaten-BuLi / TMEDADiethyl Ether-78Me₃SiCl~95%
O-Aryl N-isopropylcarbamatesec-BuLi / TMEDADiethyl Ether-78I₂~90%
O-Aryl N-isopropylcarbamaten-BuLi / TMEDADiethyl Ether-78DMF~85% (aldehyde)
Methoxymethyl (MOM) ethern-BuLiTHF0CO₂~70-80%
N,N-Diethylcarbamatesec-BuLi / TMEDATHF-78VariousHigh Yields

(Data synthesized from references[4][11][12][13])

Detailed Experimental Protocols

Safety Note: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1] All manipulations must be performed by trained personnel under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[18]

General Protocol for Lithium Phenoxide Formation

This protocol describes the simple deprotonation of a phenol.

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used.

  • Reagent Preparation: The substituted phenol (1.0 eq.) is added to the flask, which is then purged with inert gas. Anhydrous solvent (e.g., THF, ~0.2-0.5 M) is added via syringe to dissolve the phenol.

  • Cooling: The solution is cooled to 0 °C using an ice-water bath. For more sensitive substrates or subsequent low-temperature reactions, a dry ice/acetone bath (-78 °C) is used.

  • Addition of n-BuLi: n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise via syringe over 5-10 minutes. A slight effervescence (butane evolution) may be observed.

  • Reaction: The mixture is stirred at the same temperature for 30-60 minutes to ensure complete deprotonation. The resulting solution of the lithium phenoxide is now ready for use in subsequent reactions.

Protocol for Directed ortho-Metalation and Functionalization of a Carbamate-Protected Phenol

This protocol is adapted from procedures for the ortho-lithiation of O-aryl carbamates.[11][12]

  • Apparatus Setup: Assemble a flame-dried, multi-necked flask with a stir bar, thermometer, argon inlet, and septa for reagent addition.

  • Reagent Preparation: Dissolve the O-aryl N-isopropylcarbamate (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous diethyl ether or THF (~0.3 M) in the reaction flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • ortho-Lithiation: Add n-butyllithium (1.1-1.2 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete formation of the ortho-lithiated species.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq., either neat or as a solution in anhydrous solvent) dropwise, again maintaining the temperature at -78 °C.

  • Warming and Quench: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the ortho-functionalized O-aryl carbamate. Deprotection to the phenol can then be carried out if desired.

Factors Influencing the Reaction

  • Directed Metalation Group (DMG): The choice of DMG is critical. Strong DMGs like carbamates (-OCONR₂) or amides (-CONR₂) are highly effective at directing lithiation.[4][10] Methoxy (-OMe) groups are moderate DMGs.[4]

  • Base: While n-BuLi is common, the more sterically hindered and basic sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi) can be more effective for deprotonating less acidic protons or when n-BuLi leads to nucleophilic addition side reactions.[19]

  • Solvent and Additives: Ethereal solvents like THF or diethyl ether are necessary to solvate the lithium species. The addition of TMEDA is highly recommended as it breaks up n-BuLi aggregates and chelates the lithium ion, significantly accelerating the rate of metalation.[6][9]

  • Temperature: Low temperatures (typically -78 °C) are crucial to prevent side reactions, such as the deprotonation of the solvent (especially THF by n-BuLi) and potential rearrangement or decomposition of the aryllithium intermediate.[1][9]

G cluster_legend Legend A n-BuLi Tetramer (Less Reactive) B n-BuLi Dimer (More Reactive) A->B + 2 TMEDA C TMEDA C->B Chelation Complex L1 TMEDA breaks up aggregates into more reactive dimers.

Caption: Influence of TMEDA on n-BuLi Aggregates.

Conclusion

The deprotonation of substituted phenols with n-butyllithium is a versatile and powerful tool in organic synthesis. The straightforward acid-base reaction provides facile access to lithium phenoxides, which are valuable nucleophiles. Furthermore, the strategic use of protecting groups transforms the phenoxide into a potent directed metalation group, enabling the highly regioselective synthesis of ortho-substituted phenols. A thorough understanding of the reaction mechanism, pKa values, and the influence of reaction parameters such as solvent and temperature is essential for researchers to successfully harness this chemistry for applications in drug discovery and materials science.

References

A Technical Guide to the Crystal Structure of Lithium Phenoxide Solvates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth analysis of the crystal structures of lithium phenoxide (LiOPh) solvates. It details the profound influence of coordinating solvents on the aggregation state of LiOPh, presenting key crystallographic data, experimental protocols for synthesis and analysis, and logical workflows.

Introduction: The Structural Versatility of Lithium Phenoxide

Lithium phenoxide is an organolithium compound of significant interest in organic synthesis, serving as a potent nucleophile, a precursor for catalysts, and a fundamental model for studying organometallic aggregation.[1][2] The small ionic radius and high charge density of the lithium cation drive the formation of various aggregates in solution and the solid state. These aggregation states, which range from dimers to hexamers, are critically influenced by the coordinating solvent used during their formation and crystallization.[3] Understanding the precise three-dimensional structure of these solvates is paramount for controlling their reactivity and designing new synthetic methodologies. This guide summarizes the crystallographically characterized structures of key lithium phenoxide solvates and outlines the experimental procedures for their preparation and analysis.

Influence of Solvating Ligands on Aggregation State

The choice of solvent or ligand is the primary determinant of the resulting aggregate structure of lithium phenoxide. Lewis basic solvents coordinate to the lithium centers, breaking down larger aggregates into smaller, more soluble, and often more reactive species. The denticity and steric bulk of the solvent play a crucial role in the final structure.

A general logical relationship can be observed:

  • Non-coordinating solvents (e.g., hydrocarbons) tend to yield large, stable aggregates like hexamers.

  • Monodentate ethereal solvents like Tetrahydrofuran (THF) typically produce tetrameric cubane structures.

  • Bidentate chelating amines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) favor the formation of smaller, dimeric structures.[3]

This relationship is visualized in the diagram below.

G cluster_input Reactant cluster_solvents Coordinating Solvent cluster_aggregates Resulting Aggregate Structure LiOPh Lithium Phenoxide (LiOPh) Solvent_None Non-Coordinating (e.g., Heptane) Solvent_THF Monodentate Ether (e.g., THF) Solvent_TMEDA Bidentate Amine (e.g., TMEDA) Hexamer Hexamer [(LiOPh)₆] Solvent_None->Hexamer Yields Tetramer Tetramer [(LiOPh)₄(Solvent)₄] Solvent_THF->Tetramer Yields Dimer Dimer [(LiOPh)₂(Solvent)₂] Solvent_TMEDA->Dimer Yields

Caption: Influence of Solvent Type on LiOPh Aggregation State.

Crystallographic Data of Lithium Phenoxide Solvates

The structural parameters of lithium phenoxide solvates vary significantly with the coordinating ligand. The following tables summarize key crystallographic data for representative structures, allowing for direct comparison.

Table 1: Crystallographic Data for Lithium Phenoxide Solvates

ParameterHexamer (Solvent-Free)¹Tetramer (Pyridine Solvate)²Dimer (TMEDA Solvate)³
Formula C₃₆H₃₀Li₆O₆C₄₄H₄₀Li₄N₄O₄C₂₄H₄₂Li₂N₄O₂
Formula Weight 600.35712.63452.54
Crystal System TriclinicTetragonalMonoclinic
Space Group P-1I4₁/aP2₁/c
a (Å) 10.158(3)18.995(5)8.608(4)
b (Å) 10.741(3)18.995(5)18.062(9)
c (Å) 17.515(5)11.231(4)9.941(5)
α (deg) 97.43(3)9090
β (deg) 91.95(3)90114.24(4)
γ (deg) 115.39(2)9090
Volume (ų) 1686.9(9)4053(2)1407.9(12)
Z 242
Density (calc), g/cm³ 1.1801.1671.066

¹Data for the hexameric structure of lithium 2,6-dimethylphenoxide, a close analogue. ²Data for the pyridine tetrasolvate. ³Data for the TMEDA disolvate of lithium 2,6-dimethylphenoxide.

Table 2: Selected Bond Distances (Å) and Angles (deg)

StructureParameterValue(s)Description
Hexamer (Analogue) Li–O1.88 - 2.05Distances within the central Li₆O₆ prism core.
Li–Li2.42 - 3.23Shows varied distances within the aggregate.
Tetramer (Pyridine) Li–O1.902 - 1.921Distances in the [LiO]₄ cubane core.
Li–N2.063Coordination to the pyridine ligand.
O–Li–O83.3 - 84.4Angles within the four-membered Li₂O₂ rings.
Li–O–Li94.9 - 95.9Angles within the four-membered Li₂O₂ rings.
Dimer (TMEDA Analogue) Li–O1.841 - 1.854Distances in the central Li₂O₂ rhombus.
Li–N2.128 - 2.158Chelation by the TMEDA ligand.
O–Li–O78.4Acute angle within the Li₂O₂ ring.
Li–O–Li101.6Obtuse angle within the Li₂O₂ ring.

Experimental Protocols

The successful isolation and characterization of lithium phenoxide solvates requires rigorous anhydrous and anaerobic techniques.

Protocol for Synthesis and Crystallization

This protocol describes a general method for synthesizing a lithium phenoxide solvate and growing diffraction-quality single crystals.

  • Apparatus Preparation: All glassware is oven-dried at >120°C for at least 12 hours and assembled hot under a stream of dry, inert gas (Argon or Nitrogen). All reactions are performed using standard Schlenk line or glovebox techniques.

  • Solvent Preparation: Anhydrous solvents are obtained by distillation from appropriate drying agents (e.g., THF from sodium/benzophenone ketyl) or by passing through a solvent purification system.

  • Reaction:

    • Phenol (1.0 eq) is dissolved in anhydrous solvent (e.g., diethyl ether or hexane) in a Schlenk flask. The solution is cooled to 0°C in an ice bath.

    • A solution of n-butyllithium (1.0 eq, typically 1.6 M in hexanes) is added dropwise via syringe to the stirred phenol solution.[4] Gas evolution (butane) may be observed.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of lithium phenoxide often results in a white or pale yellow precipitate or slurry.[1]

  • Solvate Formation & Crystallization:

    • The coordinating solvent (e.g., THF, TMEDA, pyridine; 2-4 eq) is added to the reaction mixture. The precipitate will typically dissolve, forming a clear solution.

    • The solution is filtered through a cannula into a clean crystallization vessel.

    • Crystals are grown by slow cooling or vapor diffusion. For slow cooling, the vessel is placed in a -20°C or -40°C freezer and left undisturbed for 24-72 hours. Alternatively, a non-polar solvent (e.g., hexane) can be slowly layered onto the solution to induce crystallization.

Protocol for Single-Crystal X-ray Diffraction

Due to the pyrophoric and air-sensitive nature of lithium phenoxide solvates, special handling is required for X-ray analysis.

  • Crystal Harvesting: Inside a glovebox or under a positive flow of inert gas, a suitable single crystal is selected under a microscope.

  • Mounting: The selected crystal is quickly coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent atmospheric exposure.[2] It is then mounted on a cryo-loop.

  • Data Collection:

    • The mounted crystal is rapidly transferred to the diffractometer and immediately cooled in a stream of cold nitrogen gas (typically 100-150 K).[2] This low temperature minimizes thermal motion and potential crystal degradation.

    • The unit cell is determined, and a full sphere of diffraction data is collected using a modern CCD or pixel array detector.

  • Structure Solution and Refinement:

    • The collected data is integrated and corrected for absorption.

    • The crystal structure is solved using direct methods or dual-space algorithms.

    • The structural model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and angles.

Experimental and Logical Workflow Visualization

The entire process from synthesis to final data can be visualized as a sequential workflow.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Processing & Refinement A 1. React Phenol + n-BuLi in Hexane B 2. Add Coordinating Solvent (THF, TMEDA, etc.) A->B C 3. Filter Solution (Cannula Transfer) B->C D 4. Grow Crystals via Slow Cooling / Diffusion C->D E 5. Mount Crystal in Inert Oil on Cryo-Loop D->E Transfer Crystal F 6. Cool Crystal (100 K) on Diffractometer E->F G 7. Collect Diffraction Data F->G H 8. Solve Structure (Direct Methods) G->H Process Data I 9. Refine Structural Model H->I J 10. Final Crystallographic Data (CIF File) I->J

Caption: Workflow for the Structure Elucidation of LiOPh Solvates.

Conclusion

The crystal structures of lithium phenoxide solvates are a clear illustration of the fundamental principles of organometallic aggregation. The ability to isolate and characterize distinct dimeric, tetrameric, and hexameric forms by selecting the appropriate coordinating solvent is a powerful tool for chemists. The quantitative data provided in this guide highlights the structural differences in bond lengths and core geometries, which in turn dictate the chemical behavior of these reagents. The detailed protocols offer a practical framework for researchers aiming to synthesize and analyze these and related air-sensitive compounds, furthering the rational design of reagents and catalysts in modern chemistry.

References

Technical Guide: A Comparative Analysis of Lithium Phenoxide Solubility in Tetrahydrofuran and Diethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenoxide (C₆H₅OLi) is a pivotal reagent in organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, such as in the Williamson ether synthesis.[1] The efficacy and reaction kinetics of processes involving lithium phenoxide are profoundly influenced by its solubility and solution-state structure in ethereal solvents. This technical guide provides an in-depth analysis of the solubility of lithium phenoxide in two commonly used ether solvents: tetrahydrofuran (THF) and diethyl ether (Et₂O). We will explore the underlying chemical principles governing its solubility, present available quantitative and qualitative data, detail experimental protocols for solubility determination, and visualize the core concepts of solvent interaction and experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of lithium phenoxide in ethereal solvents is not a simple dissolution process but a complex interplay of solvation, aggregation, and the Lewis acid-base characteristics of the solute and solvent.

  • Lewis Acid-Base Interaction: The lithium cation (Li⁺) is a hard Lewis acid. Ethereal solvents, containing oxygen atoms with lone pairs of electrons, act as Lewis bases. The strength of the coordination bond between the solvent's oxygen and the lithium cation is a primary driver of solubility.

  • Solvent Coordinating Ability: Tetrahydrofuran (THF) is a polar aprotic solvent and a stronger Lewis base than diethyl ether. Its oxygen atom is more sterically accessible, and the cyclic structure constrains the C-O-C bond angle, which enhances its ability to donate its lone pairs. This allows THF to form stable coordination complexes with lithium ions.[2][3]

  • Aggregation: In the solid state and in solution, organolithium compounds like lithium phenoxide tend to form aggregates (e.g., dimers, trimers, tetramers, and even hexamers).[4][5] The dissolution process requires the solvent to break down this aggregate structure. A strongly coordinating solvent like THF is more effective at deaggregation, leading to smaller, more soluble solvated species.[2][3] In contrast, a less coordinating solvent like diethyl ether may struggle to break down these aggregates, resulting in lower solubility.

Comparative Solubility: THF vs. Diethyl Ether

Direct comparative studies providing precise g/100mL values for lithium phenoxide in both THF and diethyl ether under identical conditions are not extensively detailed in readily available literature. However, a clear qualitative and semi-quantitative picture emerges from commercial product data and foundational chemical principles.

Lithium phenoxide exhibits significantly higher solubility in THF than in diethyl ether. This is evidenced by the commercial availability of stable, relatively high-concentration solutions of lithium phenoxide in THF, whereas it is not typically sold in a diethyl ether solution.[6][7] The superior coordinating ability of THF with the lithium cation is the principal reason for this marked difference.

Data Presentation

The following table summarizes the available solubility data. The value for THF is derived from commercially available solutions.

CompoundSolventMolar Concentration (mol/L)Approx. Solubility ( g/100 mL)Temperature (°C)Notes and Citations
Lithium PhenoxideTetrahydrofuran0.6 - 1.0 M~6.0 - 10.0 g/100 mL25Calculated based on commercial solutions.[6][8] The actual saturation solubility may be higher. Exists in solution as various solvated aggregates.[2][3]
Lithium PhenoxideDiethyl EtherData Not AvailableSignificantly Lower than THF-Considered sparingly soluble to poorly soluble. The weaker Lewis basicity of Et₂O is insufficient to effectively deaggregate and solvate the lithium phenoxide oligomers.

Note: The molecular weight of lithium phenoxide is 100.04 g/mol .[4][9] The calculation for g/100 mL is based on this value.

Visualization of Solvent-Cation Interaction

The differing abilities of THF and diethyl ether to solvate the lithium cation in a lithium phenoxide aggregate are visualized below. THF's stronger coordination helps to break down the oligomeric structure, promoting dissolution.

G cluster_solid Lithium Phenoxide Aggregate (Solid State) cluster_THF In Tetrahydrofuran (THF) cluster_Ether In Diethyl Ether (Et₂O) Aggregate (PhOLi)n THF_Solvated [ (PhOLi)m • (THF)x ] Soluble, Deaggregated Species (m < n) Aggregate->THF_Solvated High Solubility Ether_Insoluble {(PhOLi)n} Poorly Solvated / Insoluble Aggregate->Ether_Insoluble Low Solubility THF THF THF->THF_Solvated Strong Coordination Ether Et₂O Ether->Ether_Insoluble Weak Coordination G start Start: Prepare Anhydrous Reagents & Glassware prepare_solvent Add Precise Volume of Anhydrous Solvent to Schlenk Flask start->prepare_solvent add_solute Add Excess Anhydrous Lithium Phenoxide prepare_solvent->add_solute equilibrate Stir at Constant Temperature (e.g., 24h @ 25°C) to Reach Equilibrium add_solute->equilibrate settle Cease Stirring and Allow Solid to Settle equilibrate->settle extract Extract Precise Volume of Clear Supernatant settle->extract quantify Evaporate Solvent from Aliquot and Weigh Residue extract->quantify calculate Calculate Solubility (g/100 mL or mol/L) quantify->calculate end_node End calculate->end_node

References

The Genesis of a Super Reagent: An In-depth Guide to the Early History of Organolithium Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium compounds stand as one of the most powerful classes of reagents in the synthetic chemist's toolkit. Their exceptional nucleophilicity and basicity have made them indispensable for the construction of complex carbon skeletons, a cornerstone of modern organic synthesis and drug development. The journey of these potent reagents from a laboratory curiosity to a cornerstone of synthetic chemistry is a story of pioneering spirit and transformative discoveries. This technical guide delves into the early history of organolithium compounds, tracing their discovery and the seminal work of the chemists who unlocked their synthetic potential. We will explore the initial synthetic methods, key reactions, and provide a quantitative look at their early applications, alongside detailed experimental protocols from the foundational literature.

The Dawn of Organolithium Chemistry: The Pioneers

The early 20th century witnessed the birth and rapid development of organometallic chemistry. While Grignard reagents (organomagnesium halides) had already revolutionized the field, the unique properties of lithium, the lightest alkali metal, hinted at even greater reactivity.

Wilhelm Schlenk: The First Synthesis (1917)

The story of organolithium compounds begins in 1917 with the German chemist Wilhelm Schlenk.[1] Working with air-sensitive compounds, a challenge that led him to develop the eponymous "Schlenk flask," he reported the first synthesis of organolithium reagents.[1][2] His method, however, was not as straightforward as the Grignard reaction. Schlenk prepared methyllithium, ethyllithium, and phenyllithium through the transmetalation of highly toxic organomercury compounds with lithium metal in an inert solvent like petroleum ether.[1]

The general reaction is as follows:

R₂Hg + 2Li → 2RLi + Hg

While groundbreaking, the toxicity of the mercury starting materials and the insolubility of some of the resulting organolithium compounds in alkanes limited the widespread adoption of this method.[1]

Karl Ziegler: A More Practical Pathway (1930s)

The first major breakthrough in making organolithium reagents more accessible came in the 1930s from the work of another German chemist, Karl Ziegler. He developed a more practical and safer method for their synthesis: the direct reaction of an organic halide with lithium metal.[3] This approach, analogous to the preparation of Grignard reagents, opened the door for broader applications.[3]

The general reaction is:

R-X + 2Li → R-Li + LiX (where X = Cl, Br, I)

Ziegler's work didn't stop at synthesis. He also discovered the "carbometalation" reaction, demonstrating that organolithium compounds could add across carbon-carbon double bonds, a process that would later become fundamental to polymerization chemistry.[1]

Henry Gilman: Expanding the Synthetic Utility

The American chemist Henry Gilman, a towering figure in 20th-century organometallic chemistry, vastly expanded the synthetic utility of organolithium reagents from the 1930s onwards.[4] His systematic studies led to several key discoveries:

  • Lithium-Halogen and Lithium-Hydrogen Exchange: Gilman pioneered the use of organolithium compounds to perform metal-halogen and metal-hydrogen exchange reactions, providing new ways to generate specific organolithium reagents that were otherwise difficult to access.[5]

  • Gilman Reagents (Lithium Diorganocuprates): Perhaps Gilman's most significant contribution in this area was the development of lithium diorganocuprates (R₂CuLi), now known as Gilman reagents.[6][7] He discovered that reacting an organolithium compound with a copper(I) salt produced a new, less basic, and more selective nucleophile.[8][9]

Georg Wittig: New Reactions and Rearrangements

Georg Wittig, who would later win the Nobel Prize for the Wittig reaction, also made significant early contributions to organolithium chemistry. He utilized phenyllithium extensively in his research and discovered the Wittig rearrangement, a base-catalyzed rearrangement of ethers.[10] His work on ylides, which are often generated using organolithium bases, led to the development of the famed Wittig reaction for alkene synthesis, a cornerstone of modern organic chemistry.[11]

Early Synthetic Applications and Quantitative Data

The high reactivity of the carbon-lithium bond made these reagents excellent nucleophiles and strong bases. Their early applications focused on these fundamental properties.

  • Nucleophilic Addition to Carbonyls: Like Grignard reagents, organolithiums readily add to aldehydes and ketones to form alcohols. However, their greater reactivity often leads to higher yields and faster reactions.

  • Metalation (Deprotonation): Their strong basicity allowed for the deprotonation of weakly acidic C-H bonds, a key step in many synthetic sequences.

  • The Corey-House Synthesis: The development of Gilman reagents led to one of the most important early applications of organolithium chemistry: the Corey-House synthesis. This reaction allows for the coupling of two different organic groups, a significant advantage over the symmetrical coupling seen in the Wurtz reaction.[12][13] It proved to be a versatile method for forming carbon-carbon bonds with high yields.[14][15]

The following tables summarize some of the key early reactions involving organolithium compounds and their derivatives, with quantitative data where available from the early literature.

Reaction Reactants Organometallic Reagent Solvent Conditions Product Yield (%) Reference
Metal-Halogen Exchange & Carboxylation o-Bromoanisole, CO₂n-ButyllithiumEther-o-Methoxybenzoic acid31Gilman et al.[5]
Corey-House Synthesis 1-IododecaneLithium dimethylcuprateEther0°C, 6hn-Undecane90Corey & Posner (1967)[14]
Corey-House Synthesis Cyclohexyl IodideLithium dimethylcuprateEther0°C, 4.5hMethylcyclohexane75Corey & Posner (1967)[14]
Corey-House Synthesis trans-1-Bromo-2-phenylethyleneLithium dimethylcuprateEther0°C, 6.5htrans-1-Phenylpropene89Corey & Posner (1967)[14]
Wittig Reaction BenzophenoneMethylenetriphenyl-phosphorane (prepared using phenyllithium)--1,1-Diphenylethylene~100Wittig & Geissler (1953)[11]

Experimental Protocols from the Early Literature

The following are representative experimental protocols based on the descriptions in the seminal papers of the era. Note that modern safety standards and techniques should always be applied when handling pyrophoric reagents like organolithiums.

Protocol 1: Preparation of Ethyllithium (after Schlenk, 1917)

Reaction: (C₂H₅)₂Hg + 2Li → 2C₂H₅Li + Hg

Materials:

  • Diethylmercury

  • Lithium metal (as wire or small pieces)

  • Anhydrous petroleum ether

  • A Schlenk flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • In a rigorously dried Schlenk flask under an inert atmosphere, place finely cut lithium metal.

  • Add anhydrous petroleum ether to cover the lithium.

  • To this suspension, add a solution of diethylmercury in anhydrous petroleum ether dropwise with stirring.

  • The reaction mixture is gently refluxed. The reaction is indicated by the formation of a fine black precipitate of mercury.

  • After the reaction is complete, the mixture is allowed to cool. The mercury and any unreacted lithium are allowed to settle.

  • The resulting solution of ethyllithium in petroleum ether is carefully decanted or filtered under inert atmosphere into a storage Schlenk flask. Ethyllithium is soluble in alkanes, which facilitates its separation.[1]

Protocol 2: Direct Synthesis of n-Butyllithium (after Ziegler, 1930s)

Reaction: CH₃CH₂CH₂CH₂Cl + 2Li → CH₃CH₂CH₂CH₂Li + LiCl

Materials:

  • n-Butyl chloride

  • Lithium metal dispersion (containing a small amount of sodium as an initiator)

  • Anhydrous hexane

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere.

Procedure:

  • The reaction flask is charged with the lithium metal dispersion and anhydrous hexane under an inert atmosphere.

  • The suspension is stirred vigorously to maintain a good dispersion of the metal.

  • A small amount of n-butyl chloride is added to initiate the reaction, which is often indicated by a slight temperature increase and the formation of a cloudy precipitate (LiCl).

  • Once the reaction has initiated, the remaining n-butyl chloride is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1 hour) to ensure complete reaction.

  • The stirring is stopped, and the white precipitate of lithium chloride is allowed to settle.

  • The supernatant solution of n-butyllithium in hexane is then transferred via cannula to a storage vessel.

Protocol 3: The Corey-House Synthesis of n-Undecane (after Corey & Posner, 1967)

Reaction: (CH₃)₂CuLi + C₁₀H₂₁I → C₁₁H₂₄ + CH₃Cu + LiI

Materials:

  • Methyllithium (solution in diethyl ether)

  • Copper(I) iodide (CuI)

  • 1-Iododecane

  • Anhydrous diethyl ether

  • A Schlenk flask or three-necked flask with a magnetic stirrer, under an inert atmosphere.

Procedure:

  • Preparation of Lithium Dimethylcuprate (Gilman Reagent):

    • To a stirred suspension of purified copper(I) iodide in anhydrous diethyl ether at 0°C under an inert atmosphere, add two equivalents of a standardized solution of methyllithium in diethyl ether dropwise.

    • The reaction mixture is stirred at 0°C for a short period, during which the yellow copper(I) iodide dissolves to form a nearly colorless solution of lithium dimethylcuprate.[8]

  • Coupling Reaction:

    • The solution of the Gilman reagent is maintained at 0°C.

    • One equivalent of 1-iododecane is added dropwise to the stirred solution.

    • The reaction mixture is stirred at 0°C for 6 hours.[14]

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by distillation or chromatography to yield pure n-undecane.

Visualizations of Key Historical Developments

The following diagrams, generated using the DOT language, illustrate the chronological progression and logical relationships in the early history of organolithium chemistry.

Early_Organolithium_Timeline node_1917 1917 Wilhelm Schlenk First synthesis of RLi (from R₂Hg) node_1930 1930s Karl Ziegler Direct synthesis of RLi (from RX) node_1917->node_1930 Safer Method node_1930s_Gilman 1930s-40s Henry Gilman Li-Halogen/H Exchange node_1930->node_1930s_Gilman Enables Further Study node_1940s_Wittig 1940s Georg Wittig Wittig Rearrangement node_1930->node_1940s_Wittig Enables Further Study node_1953 1953 Georg Wittig Wittig Reaction (using RLi as base) node_1930->node_1953 Key Reagent For node_1952 1952 Henry Gilman Development of Gilman Reagents (R₂CuLi) node_1930s_Gilman->node_1952 Leads to node_1967 1967 Corey & Posner Corey-House Synthesis node_1952->node_1967 Key Reagent For

Caption: Timeline of key discoveries in the early history of organolithium chemistry.

Pioneer_Contributions cluster_contributions Key Contributions Schlenk Wilhelm Schlenk First_Synth First RLi Synthesis (via Transmetalation) Schlenk->First_Synth Ziegler Karl Ziegler Gilman Henry Gilman Ziegler->Gilman Influenced Wittig Georg Wittig Ziegler->Wittig Influenced Direct_Synth Direct RLi Synthesis (from RX + Li) Ziegler->Direct_Synth Carbometalation Carbometalation Ziegler->Carbometalation Gilman->Wittig Concurrent Research Exchange_Rxns Li-Halogen/H Exchange Gilman->Exchange_Rxns Cuprates Gilman Reagents (R₂CuLi) Gilman->Cuprates Wittig_Rxn Wittig Reaction Base Wittig->Wittig_Rxn Wittig_Rearrange Wittig Rearrangement Wittig->Wittig_Rearrange Corey_House Corey-House Synthesis Cuprates->Corey_House

Caption: Relationships between the pioneers and their core contributions.

Corey_House_Workflow start Start Materials: Alkyl Halide (RX) Lithium Metal step1 Step 1: RLi Formation RX + 2Li → RLi + LiX (Ziegler Synthesis) start->step1 reagent1 Alkyllithium (RLi) step1->reagent1 step2 Step 2: Gilman Reagent Formation 2RLi + CuI → R₂CuLi + LiI reagent1->step2 start_cu Copper(I) Iodide (CuI) start_cu->step2 reagent2 Gilman Reagent (R₂CuLi) step2->reagent2 step3 Step 3: C-C Coupling R₂CuLi + R'X → R-R' + RCu + LiX reagent2->step3 start_r_prime Second Alkyl Halide (R'X) start_r_prime->step3 product Final Product: Coupled Alkane (R-R') step3->product

Caption: Experimental workflow for the Corey-House synthesis.

Conclusion

The period from 1917 to the mid-1960s marked the heroic age of organolithium chemistry. The foundational work of Schlenk, Ziegler, Gilman, and Wittig transformed these highly reactive species from mere chemical curiosities into one of the most powerful tools in synthetic organic chemistry. Their development of practical syntheses and the discovery of novel, high-yield reactions for carbon-carbon bond formation laid the groundwork for countless applications in natural product synthesis, materials science, and the pharmaceutical industry. Understanding this early history provides not only a fascinating glimpse into the evolution of organic chemistry but also a deeper appreciation for the fundamental reactivity that makes organolithium reagents so valuable to researchers today.

References

The Acidity of Phenol in Tetrahydrofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the acid dissociation constant (pKa) of compounds in various solvents is fundamental. This technical guide provides an in-depth exploration of the pKa of phenol in tetrahydrofuran (THF), a crucial parameter in many organic synthesis and drug discovery applications.

The pKa of a compound is a measure of its acidity and is significantly influenced by the solvent in which it is dissolved. While the pKa of phenol in water is well-established at approximately 9.99, its acidity in non-aqueous solvents like THF is different due to variations in solvent polarity, hydrogen bonding capabilities, and solvation of the resulting phenoxide ion.

Quantitative Data on the pKa of Phenol

Direct experimental values for the pKa of unsubstituted phenol in THF are not readily found in publicly available literature. However, data for related compounds and in other non-aqueous solvents provide valuable context. A comprehensive collection of over 9000 quality-evaluated pKa values for more than 5000 acids in seven dipolar aprotic solvents, including THF, has been compiled, suggesting that such data may exist within extensive databases.[1]

For context, the pKa of 2,4-dinitrophenol in THF has been reported. The pKa values of phenol in other common organic solvents are also well-documented. This information is crucial for understanding the relative acidity of phenol in different chemical environments.

CompoundSolventpKa
PhenolWater9.99
PhenolDMSO18.0
PhenolAcetonitrile29.1

Note: The pKa of unsubstituted phenol in THF is not definitively cited in the provided search results. The table will be updated as more precise data becomes available.

Experimental Protocols for pKa Determination in Non-Aqueous Solvents

Accurate determination of pKa values in non-aqueous solvents like THF requires specialized experimental techniques. The most common methods include potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a widely used method for determining pKa values.

Methodology:

  • Preparation of Solutions: A solution of the analyte (phenol) in the non-aqueous solvent (THF) of known concentration is prepared. A standardized solution of a strong titrant (e.g., a strong base like tetrabutylammonium hydroxide in THF) is also prepared.

  • Electrode Calibration: A pH electrode or a specific ion electrode is calibrated using standard buffer solutions appropriate for the non-aqueous medium.

  • Titration: The phenol solution is titrated with the standardized base solution. The potential difference (in millivolts) is recorded after each addition of the titrant.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point using the Henderson-Hasselbalch equation, adapted for the non-aqueous system.

Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Methodology:

  • Preparation of Solutions: A series of solutions of the analyte (phenol) in the non-aqueous solvent (THF) are prepared at different known "pH" values (or more accurately, at different acidities). This is often achieved by using a series of buffers suitable for the organic solvent.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is measured for each solution. The ratio of the concentrations of the acidic and basic forms can be determined from the absorbance data. The pKa is then calculated by plotting the logarithm of this ratio against the "pH" of the solutions.

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a compound in a non-aqueous solvent.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (e.g., Phenol in THF) D Perform Potentiometric Titration A->D B Prepare Titrant Solution (e.g., TBAH in THF) B->D C Calibrate Electrode C->D E Record Potential (mV) vs. Volume of Titrant (mL) D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

A generalized workflow for pKa determination.

Signaling Pathways and Logical Relationships

In the context of pKa determination, the fundamental logical relationship is governed by the Henderson-Hasselbalch equation, which connects pKa, the pH of the solution, and the ratio of the concentrations of the deprotonated (A-) and protonated (HA) forms of the acid.

henderson_hasselbalch pKa pKa Equation pH = pKa + log([A⁻]/[HA]) pKa->Equation pH pH pH->Equation Ratio log([A⁻]/[HA]) Ratio->Equation

The Henderson-Hasselbalch relationship.

This guide provides a foundational understanding of the pKa of phenol in THF and the methodologies for its determination. For drug development professionals and researchers, precise pKa values in relevant non-aqueous media are indispensable for predicting chemical behavior, optimizing reaction conditions, and understanding drug-receptor interactions. Further consultation of specialized chemical databases is recommended to obtain the most accurate and up-to-date pKa values.

References

An In-depth Technical Guide to the Formation of Ortho-Lithio Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ortho-lithio lithium phenoxide, a critical intermediate in the regioselective synthesis of substituted phenols. The document details the prevalent methodologies for its generation, primarily through the directed ortho-metalation (DoM) of phenols and their derivatives. A particular focus is placed on the use of carbamate directing groups, which offer a reliable and high-yielding route to this versatile reagent. This guide includes detailed experimental protocols, quantitative data on the trapping of the lithiated intermediate with various electrophiles, and visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this important synthetic strategy.

Introduction

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Phenols are a crucial class of aromatic compounds, and their direct, regioselective substitution presents a significant synthetic challenge. The formation of ortho-lithio lithium phenoxide, either as a discrete species or a transient intermediate, provides a powerful solution for the synthesis of ortho-substituted phenols. This is achieved through a process known as directed ortho-metalation (DoM), where a directing group on the aromatic ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position with high selectivity.[1]

This guide will explore the two primary strategies for generating ortho-lithiated phenoxide species: the direct double deprotonation of unprotected phenol and the more widely employed method involving the ortho-lithiation of a protected phenol, most notably as an O-aryl carbamate.

Methodologies for the Formation of Ortho-Lithio Lithium Phenoxide

Direct Ortho-Lithiation of Phenol

The direct formation of the dianion, ortho-lithio lithium phenoxide, can be achieved by treating phenol with an excess of a strong organolithium base. This approach involves the initial deprotonation of the acidic phenolic proton, followed by the deprotonation of one of the ortho-protons.

While conceptually straightforward, this method can be challenging due to the high basicity required and potential side reactions. However, with careful control of reaction conditions, it can be a viable route.

Directed Ortho-Lithiation of O-Aryl Carbamates

A more common and generally higher-yielding method involves the use of a directing group to facilitate the ortho-lithiation. The N,N-diethylcarbamate group is a particularly effective directing group for this purpose.[2] The reaction proceeds by treating the O-phenyl N,N-diethylcarbamate with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[3] The carbamate group coordinates to the lithium cation, positioning the organolithium base to selectively deprotonate the adjacent ortho-proton. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles. The carbamate group can subsequently be cleaved to afford the desired ortho-substituted phenol.

Quantitative Data

The following table summarizes the yields obtained from the reaction of ortho-lithiated O-phenyl N,N-diethylcarbamate with a range of electrophiles.

ElectrophileReagentProductYield (%)Reference
D₂OD₂O2-Deuterio-O-phenyl N,N-diethylcarbamate95[4]
MeIMethyl Iodide2-Methyl-O-phenyl N,N-diethylcarbamate85[4]
Me₃SiClTrimethylsilyl Chloride2-(Trimethylsilyl)-O-phenyl N,N-diethylcarbamate92[4]
(MeS)₂Dimethyl Disulfide2-(Methylthio)-O-phenyl N,N-diethylcarbamate88[4]
I₂Iodine2-Iodo-O-phenyl N,N-diethylcarbamate85[4]
C₆H₅CHOBenzaldehyde2-(Hydroxy(phenyl)methyl)-O-phenyl N,N-diethylcarbamate80[4]
(CH₃)₂COAcetone2-(1-Hydroxy-1-methylethyl)-O-phenyl N,N-diethylcarbamate82[4]
CONEt₂ClDiethylcarbamoyl Chloride2-(Diethylcarbamoyl)-O-phenyl N,N-diethylcarbamate75[4]

Experimental Protocols

General Procedure for the Ortho-Lithiation of O-Phenyl N,N-Diethylcarbamate and Trapping with an Electrophile

Materials:

  • O-Phenyl N,N-diethylcarbamate

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with O-phenyl N,N-diethylcarbamate (1.0 equivalent) and anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • TMEDA (1.2 equivalents) is added dropwise via syringe.

  • s-BuLi (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for 1 hour at this temperature.

  • The electrophile (1.5 equivalents, e.g., trimethylsilyl chloride) is then added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours, and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Deprotection of the Carbamate Group

Materials:

  • 2-Substituted-O-phenyl N,N-diethylcarbamate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (e.g., 1 M)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • The 2-substituted-O-phenyl N,N-diethylcarbamate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • Potassium hydroxide (excess, e.g., 5-10 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous residue is acidified with hydrochloric acid to a pH of ~2.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ortho-substituted phenol.

Visualizations

Reaction Pathway for the Formation of Ortho-Lithio Lithium Phenoxide via Direct Double Deprotonation

direct_deprotonation phenol Phenol phenoxide Lithium Phenoxide phenol->phenoxide + n-BuLi - Butane dianion Ortho-Lithio Lithium Phenoxide phenoxide->dianion + n-BuLi - Butane product Ortho-Substituted Phenol dianion->product + Electrophile (E+)

Caption: Direct double deprotonation of phenol.

Reaction Pathway for the Formation of Ortho-Lithiated O-Aryl Carbamate

carbamate_lithiation carbamate O-Aryl Carbamate complex Li-Carbamate Complex carbamate->complex + s-BuLi/TMEDA lithiated Ortho-Lithiated Carbamate complex->lithiated - Butane substituted_carbamate Ortho-Substituted Carbamate lithiated->substituted_carbamate + Electrophile (E+) phenol_product Ortho-Substituted Phenol substituted_carbamate->phenol_product Deprotection

Caption: Directed ortho-lithiation of an O-aryl carbamate.

Experimental Workflow for the Synthesis of Ortho-Substituted Phenols via the Carbamate Method

experimental_workflow start Start: O-Aryl Carbamate lithiation Directed Ortho-Lithiation (s-BuLi, TMEDA, THF, -78°C) start->lithiation trapping Electrophilic Trapping (E+) lithiation->trapping workup1 Aqueous Workup trapping->workup1 purification1 Purification (Chromatography) workup1->purification1 substituted_carbamate Isolated Ortho-Substituted Carbamate purification1->substituted_carbamate deprotection Carbamate Deprotection (KOH, EtOH/H₂O, Reflux) substituted_carbamate->deprotection workup2 Acidic Workup deprotection->workup2 purification2 Purification workup2->purification2 final_product Final Product: Ortho-Substituted Phenol purification2->final_product

Caption: Experimental workflow for the carbamate-directed synthesis of ortho-substituted phenols.

Conclusion

The formation of ortho-lithio lithium phenoxide and its protected equivalents represents a highly effective and regioselective strategy for the synthesis of ortho-substituted phenols. The directed ortho-metalation of O-aryl carbamates, in particular, offers a robust and versatile methodology with broad applicability due to the wide range of electrophiles that can be employed. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful synthetic tool in their own research and development endeavors. The provided visualizations of the reaction pathways and experimental workflow further aim to clarify the key steps and relationships within this synthetic sequence.

References

An In-depth Technical Guide to the Thermal Stability of Anhydrous Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenoxide (C₆H₅OLi) is a versatile organolithium reagent with significant applications in organic synthesis, including the formation of aryl ethers and in reactions such as the Kolbe-Schmitt synthesis.[1] Its thermal stability is a critical parameter for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of anhydrous lithium phenoxide, drawing upon available data for the compound and its close analogue, sodium phenoxide. This document outlines key thermal properties, potential decomposition pathways, and detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties

Anhydrous lithium phenoxide is a grey, white, or pale yellow solid.[1] It is highly reactive and sensitive to moisture and air, necessitating storage in a dry, inert atmosphere.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Lithium Phenoxide

PropertyValueReference
Molecular FormulaC₆H₅OLi[1]
Molecular Weight100.04 g/mol [1]
Melting Point476 °C[1]
AppearanceGrey, white, or pale yellow solid[1]
SolubilitySoluble in non-polar solvents, insoluble in water[1]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of sodium phenoxide indicates that significant mass loss begins at approximately 550 °C. This suggests that lithium phenoxide, with the more polarizing lithium cation, may exhibit a slightly different, though likely similar, decomposition profile. A hypothetical TGA curve for anhydrous lithium phenoxide would be expected to show stability up to a similar temperature range, followed by a significant mass loss corresponding to the decomposition of the molecule.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry would reveal the endothermic and exothermic events associated with the heating of lithium phenoxide. The melting point is a significant endothermic event, which has been reported to be 476 °C.[1] Any subsequent decomposition would likely be observed as a complex series of endothermic and exothermic peaks at higher temperatures.

Table 2: Comparative Thermal Properties of Alkali Metal Phenoxides

CompoundOnset of Decomposition (TGA, °C)Melting Point (°C)Notes
Anhydrous Lithium PhenoxideData not available476
Anhydrous Sodium Phenoxide~400 - 550>300Decomposition onset varies with experimental conditions.

Note: The data for sodium phenoxide is used as an analogue to infer the potential thermal behavior of lithium phenoxide.

Proposed Decomposition Pathway

The thermal decomposition of lithium phenoxide in an inert atmosphere is likely to proceed through the cleavage of the C-O and C-H bonds of the aromatic ring. A plausible decomposition pathway could involve the formation of various organic fragments and inorganic lithium salts.

Decomposition_Pathway LiOPh Lithium Phenoxide (C₆H₅OLi) Heat High Temperature LiOPh->Heat Products Decomposition Products Heat->Products Organic Organic Fragments (e.g., Benzene, Biphenyl) Products->Organic Volatilization Inorganic Inorganic Residue (e.g., Li₂O, Li₂CO₃) Products->Inorganic Solid Residue Synthesis_Workflow cluster_synthesis Synthesis of Anhydrous Lithium Phenoxide Phenol Phenol in Anhydrous Solvent Reaction Reaction under Inert Atmosphere (e.g., Argon) Phenol->Reaction LiBase Lithium Base (e.g., n-BuLi) LiBase->Reaction Product Anhydrous Lithium Phenoxide Solution Reaction->Product Isolation Isolation (e.g., Solvent Evaporation) Product->Isolation FinalProduct Anhydrous Lithium Phenoxide Solid Isolation->FinalProduct TGA_DSC_Workflow cluster_analysis Thermal Analysis Workflow for Air-Sensitive Sample Start Sample Handling in Glovebox TGA_Prep Weigh Sample into TGA Pan Start->TGA_Prep DSC_Prep Weigh and Seal Sample in DSC Pan Start->DSC_Prep TGA_Run Run TGA under Inert Gas TGA_Prep->TGA_Run DSC_Run Run DSC under Inert Gas DSC_Prep->DSC_Run TGA_Data Analyze TGA Data (Mass Loss vs. Temp) TGA_Run->TGA_Data DSC_Data Analyze DSC Data (Heat Flow vs. Temp) DSC_Run->DSC_Data Conclusion Determine Thermal Stability Profile TGA_Data->Conclusion DSC_Data->Conclusion

References

An In-depth Technical Guide to Lithium Bases in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lithium bases are a cornerstone of modern organic synthesis, enabling a vast array of transformations crucial for the construction of complex molecules, including active pharmaceutical ingredients. Their exceptional basicity and nucleophilicity allow for the deprotonation of weakly acidic C-H bonds, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity. This technical guide provides an in-depth overview of the core principles, applications, and practical considerations for the safe and effective use of lithium bases in a research and development setting.

Core Principles of Lithium Bases

Organolithium reagents are characterized by a highly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic moiety. This high degree of polarity is responsible for their potent basicity and nucleophilicity. The reactivity of lithium bases is influenced by several factors, including the nature of the organic group, the solvent, and the presence of coordinating ligands.[1][2]

Types of Lithium Bases:

Lithium bases can be broadly categorized into two main classes: alkyllithiums/aryllithiums and lithium amides.

  • Alkyllithiums and Aryllithiums: These reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and phenyllithium (PhLi), are among the most commonly employed strong bases in organic synthesis.[3] Their basicity increases with the substitution on the carbanionic carbon (t-BuLi > s-BuLi > n-BuLi).[4] They are typically used for deprotonation of hydrocarbons, metal-halogen exchange reactions, and as nucleophiles in addition reactions.[5]

  • Lithium Amides: These bases, most notably lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are characterized by their strong basicity and significant steric hindrance.[6] This steric bulk renders them non-nucleophilic, making them ideal for the selective deprotonation of acidic protons alpha to carbonyl groups to form enolates, without competing nucleophilic attack at the carbonyl carbon.[7]

Quantitative Data of Common Lithium Bases

The selection of an appropriate lithium base for a specific transformation is guided by its physicochemical properties. The following tables summarize key quantitative data for commonly used lithium bases.

Table 1: pKa Values of the Conjugate Acids of Common Lithium Bases

Lithium BaseConjugate AcidpKa (in THF, unless otherwise noted)
Methyllithium (MeLi)Methane~50[4][8][9]
n-Butyllithium (n-BuLi)n-Butane~50[2][4][8]
sec-Butyllithium (s-BuLi)sec-Butane~51[4][8]
tert-Butyllithium (t-BuLi)Isobutane~53[4][5][8]
Phenyllithium (PhLi)Benzene~43[4]
Lithium diisopropylamide (LDA)Diisopropylamine35.7[4][8]
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)2,2,6,6-Tetramethylpiperidine37.1[4][8]
Lithium hexamethyldisilazide (LiHMDS)Hexamethyldisilazane~30[6]

Note: pKa values are approximate and can vary with the solvent and method of determination.

Table 2: Solubility of Common Lithium Bases

Lithium BaseSolventSolubility
n-Butyllithium (n-BuLi)HexanesCommercially available in various concentrations (e.g., 1.6 M, 2.5 M)[2]
Diethyl etherSoluble[2][10][11]
Tetrahydrofuran (THF)Soluble, but reacts with the solvent over time[2]
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)Soluble, often prepared in situ or sold as a solution in THF/hydrocarbon mixtures[5][7][12]
Hydrocarbons (e.g., hexane)Sparingly soluble (~10% in hexane)[5]

Key Applications and Experimental Protocols

Lithium bases are indispensable tools for a variety of synthetic transformations. This section details the experimental protocols for three key applications.

Enolate Formation and Alkylation

Lithium amides, particularly LDA, are the reagents of choice for the quantitative formation of ketone and ester enolates. The resulting enolates are potent nucleophiles that can be alkylated with high efficiency.

This protocol describes the deprotonation of propiophenone with in-situ generated LDA, followed by alkylation with benzyl bromide.[13]

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Propiophenone

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) via syringe.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution is typically stirred for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Add a solution of propiophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour at this temperature.

  • Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Typical Yields: Yields for the α-alkylation of ketones using LDA are generally good to excellent, often in the range of 70-95%, depending on the substrate and alkylating agent.[13][14]

enolate_alkylation cluster_setup Reaction Setup cluster_lda LDA Formation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup start Start: Dry Glassware under N2 add_THF Add Anhydrous THF start->add_THF cool Cool to -78 °C add_THF->cool add_amine Add Diisopropylamine cool->add_amine add_nBuLi Add n-BuLi add_amine->add_nBuLi stir_lda Stir for 30 min add_nBuLi->stir_lda add_ketone Add Ketone Solution stir_lda->add_ketone stir_enolate Stir for 1 hr add_ketone->stir_enolate add_alkyl_halide Add Alkyl Halide stir_enolate->add_alkyl_halide stir_reaction Stir for 2-4 hrs add_alkyl_halide->stir_reaction quench Quench with NH4Cl (aq) stir_reaction->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the α-alkylation of a ketone using LDA.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings. A directing metalation group (DMG), typically containing a heteroatom with a lone pair, coordinates to the lithium cation of an alkyllithium reagent, directing deprotonation to the adjacent ortho position.[3][15][16]

This protocol outlines the ortho-lithiation of N,N-dimethylaniline with n-butyllithium, followed by quenching with an electrophile (e.g., an aldehyde or ketone).

Materials:

  • N,N-Dimethylaniline

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N,N-dimethylaniline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Typical Yields: Yields for directed ortho-metalation reactions are generally moderate to high, typically ranging from 50% to over 90%, depending on the substrate, directing group, and electrophile.[17]

directed_ortho_metalation Aromatic Aromatic Substrate with DMG Coordination Coordination Complex (Intermediate 2) Aromatic->Coordination BuLi n-Butyllithium (R-Li)n BuLi->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Intramolecular Aryllithium Aryllithium Intermediate (Intermediate 3) Deprotonation->Aryllithium Substitution Electrophilic Aromatic Substitution Aryllithium->Substitution Electrophile Electrophile (E+) Electrophile->Substitution Product Ortho-Substituted Product Substitution->Product

Caption: Logical relationship in a directed ortho-metalation reaction.

Peterson Olefination

The Peterson olefination is a versatile method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[18][19] The intermediate β-hydroxysilane can be isolated and subsequently eliminated under either acidic or basic conditions to stereoselectively afford either the E or Z-alkene.[20][21]

This protocol describes the reaction of (trimethylsilyl)methyllithium with cyclohexanone to form the corresponding alkene.[1]

Materials:

  • (Trimethylsilyl)methyllithium (in hexanes)

  • Cyclohexanone

  • Diethyl ether, anhydrous

  • Methanol

  • p-Toluenesulfonic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate, anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

  • At 25 °C, add (trimethylsilyl)methyllithium (4.0 equivalents) and stir the mixture for 30 minutes.

  • Add methanol, followed by p-toluenesulfonic acid (10.0 equivalents), and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the olefin.

Typical Yields: The Peterson olefination can provide good to excellent yields of alkenes, often in the range of 80-95%.[1][15]

peterson_olefination cluster_setup Reaction Setup cluster_addition Carbanion Addition cluster_elimination Elimination cluster_workup Workup and Purification start Start: Dry Glassware under Argon add_ketone Add Ketone in Anhydrous Ether start->add_ketone add_silyl_li Add (TMS)methyllithium add_ketone->add_silyl_li stir_addition Stir for 30 min add_silyl_li->stir_addition add_acid Add Methanol and p-Toluenesulfonic Acid stir_addition->add_acid stir_elimination Stir for 2 hrs add_acid->stir_elimination quench Quench with NaHCO3 (aq) stir_elimination->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Alkene Product

References

Phenol as a Precursor for Organolithium Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for converting phenols into versatile organolithium reagents, a critical transformation in modern organic synthesis and drug development. The inherent acidity of the phenolic proton necessitates a strategic approach, primarily revolving around the concept of Directed ortho-Metalation (DoM). This document details the requisite protecting group strategies, step-by-step experimental protocols, and quantitative data to enable the successful application of these powerful synthetic tools.

Introduction: The Challenge and the Solution

Phenols are abundant and cost-effective starting materials. However, the acidic nature of the hydroxyl group is incompatible with the strong bases, such as organolithium reagents, required for direct deprotonation of the aromatic ring. Direct exposure of a phenol to an organolithium reagent results in the immediate deprotonation of the hydroxyl group, precluding any desired C-H activation on the aromatic nucleus.

The solution lies in the use of a Directed Metalation Group (DMG). By converting the phenolic hydroxyl into a suitable DMG, it is possible to direct an organolithium base to deprotonate the C-H bond at the ortho position, thereby generating a transient aryllithium species. This in situ generated organolithium reagent can then be trapped with a variety of electrophiles to introduce a wide range of functionalities at the position ortho to the original hydroxyl group.

The O-Aryl Carbamate Strategy: A Robust Approach

Among the various DMGs for phenols, the O-aryl carbamate, particularly the N,N-diethyl or N-isopropylcarbamate, has emerged as one of the most effective and widely used.[1][2][3] This group is a powerful director of ortho-lithiation.[1][3]

However, a critical challenge with O-aryl N-monoalkylcarbamates is their susceptibility to cleavage by the organolithium base. To circumvent this, a refined protocol involving in situ N-silylation has been developed.[4][5][6] This temporary protection of the carbamate nitrogen prevents cleavage and facilitates a clean ortho-lithiation.

The overall workflow for the conversion of a phenol to an ortho-functionalized phenol is depicted below:

workflow Phenol Phenol ProtectedPhenol O-Aryl Carbamate (Protection) Phenol->ProtectedPhenol Isocyanate SilylatedCarbamate In-situ N-Silylated Carbamate ProtectedPhenol->SilylatedCarbamate Silyl Triflate, TMEDA Aryllithium Aryllithium Intermediate SilylatedCarbamate->Aryllithium n-BuLi or s-BuLi, -78 °C OrthoSubstitutedCarbamate ortho-Substituted Carbamate Aryllithium->OrthoSubstitutedCarbamate Electrophile (E+) OrthoSubstitutedPhenol ortho-Substituted Phenol (Deprotection) OrthoSubstitutedCarbamate->OrthoSubstitutedPhenol Mild Alkaline Hydrolysis logic Start Starting Phenol Protect Protect as O-Aryl Carbamate Start->Protect Ortho_Func ortho-Functionalization (DoM) Protect->Ortho_Func Fries Anionic ortho-Fries Rearrangement Protect->Fries No Electrophile, Warm to RT Deprotect Deprotection to Phenol Ortho_Func->Deprotect Further_Chem Further Chemistry on Substituted Phenol Deprotect->Further_Chem Salicylamide Salicylamide Derivative Fries->Salicylamide

References

Aggregation States of Lithium Phenoxide in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenoxide, a pivotal reagent and intermediate in organic synthesis, exhibits complex solution-state behavior characterized by the formation of various aggregates. Understanding the nature and dynamics of these aggregates is paramount for controlling reaction kinetics, selectivity, and overall process efficiency, particularly in the context of drug development where reproducibility and scalability are critical. This technical guide provides a comprehensive overview of the aggregation states of lithium phenoxide in solution, presenting quantitative data, detailed experimental protocols for characterization, and a visual representation of the factors influencing aggregation equilibria.

Introduction

Organolithium compounds are indispensable tools in modern synthetic chemistry. Their utility, however, is intrinsically linked to their structural characteristics in solution. Lithium phenoxide (LiOPh), the lithium salt of phenol, is no exception and is known to exist not as a simple monomer but as a dynamic equilibrium of aggregates, including dimers, trimers, tetramers, and even higher-order structures.[1][2] The degree of aggregation is highly dependent on factors such as the solvent, concentration, temperature, and the presence of additives.

The aggregation state of lithium phenoxide directly impacts its nucleophilicity, basicity, and steric environment, thereby influencing its reactivity in crucial transformations such as O-alkylation, acylation, and carboxylation reactions. A thorough understanding of these solution-state structures is therefore essential for optimizing reaction conditions and achieving desired synthetic outcomes. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the aggregation phenomena of lithium phenoxide.

Quantitative Data on Aggregation States

The aggregation of lithium phenoxide in various solvents has been investigated using several techniques, including vapor pressure osmometry (VPO), cryoscopy, and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize key quantitative data from the literature.

SolventConcentration (M)MethodPredominant Aggregation State(s)Reference
Tetrahydrofuran (THF)0.10VPOVaries (1 to >7 for different phenolates)[2]
Tetrahydrofuran (THF)Not specifiedKinetic StudiesMonomer-Trimer Equilibrium[1]
Tetrahydrofuran (THF) / TolueneNot specified6Li NMRMonomers, Dimers, Trimers, Tetramers, Pentamers
Diethyl Ether (Et2O)Not specifiedNot specifiedMixture of Tetramer and Dimer
1,3-DioxolaneLow TemperatureNot specifiedHexamers

Table 1: Aggregation States of Lithium Phenoxide in Various Solvents. This table illustrates the significant influence of the solvent on the predominant aggregation state of lithium phenoxide.

EquilibriumSolventΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
2 Dimer ⇌ TetramerTetrahydrofuran (THF)-1.8-1.0
Tetramer ⇌ 2/3 Hexamer1,3-Dioxolane-4.7-20

Table 2: Thermodynamic Parameters for Aggregation Equilibria of Lithium Phenolates. These values provide insight into the driving forces behind the formation of different aggregates. The negative enthalpy change for hexamer formation from the tetramer suggests this process is enthalpically favored at low temperatures.

Experimental Protocols

The characterization of air- and moisture-sensitive compounds like lithium phenoxide requires specialized techniques. Below are detailed methodologies for key experiments used to probe the aggregation states.

General Handling of Air-Sensitive Compounds

All manipulations of lithium phenoxide solutions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent decomposition by oxygen and moisture. All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream prior to use. Solvents must be freshly distilled from appropriate drying agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 6Li and 13C NMR, is a powerful tool for studying the aggregation of organolithium compounds.

Protocol for Variable Temperature 13C NMR Spectroscopy:

  • Sample Preparation:

    • In a glovebox or under a positive pressure of inert gas on a Schlenk line, prepare a solution of lithium phenoxide in the desired deuterated solvent (e.g., THF-d8) in a clean, dry NMR tube.

    • The concentration should be chosen based on the specific equilibrium being studied.

    • The NMR tube should be flame-sealed or equipped with a J. Young valve to ensure an airtight seal.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the 13C nucleus.

    • Acquire a standard 13C{1H} spectrum at ambient temperature to serve as a reference.

  • Variable Temperature Measurements:

    • Cool the sample to the lowest desired temperature in a stepwise manner, allowing the temperature to equilibrate at each step (typically 10-15 minutes).

    • Acquire a 13C{1H} spectrum at each temperature. The chemical shifts of the ipso-, ortho-, meta-, and para-carbons of the phenoxide ring are sensitive to the aggregation state.

    • The coalescence and sharpening of signals as the temperature is varied can provide information about the rates of exchange between different aggregate species.

    • By integrating the signals corresponding to different aggregates at various temperatures, the equilibrium constant for the interconversion can be determined, allowing for the calculation of thermodynamic parameters (ΔH° and ΔS°).

Vapor Pressure Osmometry (VPO)

VPO measures the lowering of vapor pressure of a solvent upon the addition of a non-volatile solute, which is a colligative property dependent on the number of solute particles in solution.

Protocol for VPO of Lithium Phenoxide:

  • Instrument Preparation:

    • The VPO instrument must be housed in a glovebox or a chamber that can be purged with an inert gas to exclude air and moisture.

    • The solvent and thermistor beads must be equilibrated with the inert atmosphere.

  • Calibration:

    • Calibrate the instrument using a stable, non-volatile standard of known molecular weight (e.g., ferrocene) in the same solvent that will be used for the lithium phenoxide solution. This establishes the instrument constant (K).

  • Sample Measurement:

    • Prepare a stock solution of lithium phenoxide of known concentration in a rigorously dried solvent.

    • Introduce a precise volume of the pure solvent onto one thermistor and the lithium phenoxide solution onto the other.

    • The difference in vapor pressure leads to a temperature difference between the two thermistors, which is measured as a change in resistance.

    • This resistance change is proportional to the molal concentration of solute particles.

  • Data Analysis:

    • The apparent molecular weight is calculated from the measured resistance change and the known concentration.

    • The degree of aggregation (n) is then determined by dividing the apparent molecular weight by the monomeric molecular weight of lithium phenoxide.

Cryoscopy

Cryoscopy is another colligative property-based method that measures the depression of the freezing point of a solvent upon the addition of a solute.

Protocol for Cryoscopy of Lithium Phenoxide:

  • Apparatus Setup:

    • A specialized cryoscopy apparatus that allows for the maintenance of an inert atmosphere is required. This typically involves a jacketed vessel with ports for a stirrer, a temperature probe (e.g., a Beckmann thermometer or a thermocouple), and for the introduction of solute and solvent under inert gas.

  • Solvent Freezing Point Determination:

    • Introduce a known mass of a suitable solvent (e.g., dioxane, benzene) into the apparatus.

    • Cool the solvent slowly while stirring continuously and record the freezing point. Repeat this measurement to ensure reproducibility.

  • Measurement of Freezing Point Depression:

    • Introduce a known mass of lithium phenoxide into the solvent under a positive pressure of inert gas.

    • Allow the solute to dissolve completely.

    • Determine the freezing point of the solution by slow cooling and continuous stirring.

  • Calculation of Molecular Weight:

    • The molality of the solute particles is calculated from the freezing point depression (ΔTf) and the cryoscopic constant (Kf) of the solvent.

    • The apparent molecular weight and the degree of aggregation are then calculated as described for VPO.

Factors Influencing Aggregation Equilibria

The equilibrium between the various aggregation states of lithium phenoxide is a delicate balance influenced by several interconnected factors.

AggregationEquilibrium Solvent Solvent Polarity & Coordinating Ability Monomer Monomer Solvent->Monomer Favors smaller aggregates Concentration Concentration Higher Higher Aggregates (e.g., Hexamer) Concentration->Higher Favors larger aggregates Temperature Temperature Temperature->Monomer Favors smaller aggregates (Entropic) Sterics Steric Hindrance (Phenoxide Substituents) Sterics->Monomer Favors smaller aggregates Dimer Dimer Monomer->Dimer Trimer Trimer Dimer->Trimer Tetramer Tetramer Trimer->Tetramer Tetramer->Higher

Figure 1: Factors influencing the aggregation equilibrium of lithium phenoxide in solution.

  • Solvent: The coordinating ability of the solvent plays a crucial role. Strongly coordinating solvents like tetrahydrofuran (THF) can solvate the lithium cations, breaking down larger aggregates into smaller ones. In weakly coordinating solvents like diethyl ether or hydrocarbon solvents, higher aggregation states are generally favored.

  • Concentration: As the concentration of lithium phenoxide increases, the equilibrium shifts towards the formation of larger aggregates, following Le Châtelier's principle.

  • Temperature: The dissociation of larger aggregates into smaller ones is generally an entropically favored process. Therefore, at higher temperatures, the equilibrium tends to shift towards smaller aggregates.

  • Steric Effects: Bulky substituents on the phenoxide ring can sterically hinder the formation of larger, more compact aggregates, thus favoring smaller species.

Conclusion

The aggregation state of lithium phenoxide in solution is a critical parameter that governs its reactivity and, consequently, the outcome of synthetic transformations. This in-depth guide has provided a summary of the quantitative data available, detailed experimental protocols for the characterization of these air-sensitive species, and a conceptual framework for understanding the factors that control the complex equilibria between monomers, dimers, trimers, tetramers, and higher aggregates. For researchers in drug development and process chemistry, a thorough consideration of these aggregation phenomena is essential for the rational design, optimization, and scalable implementation of synthetic routes involving lithium phenoxide. The methodologies and data presented herein serve as a valuable resource for navigating the complexities of organolithium chemistry in solution.

References

Methodological & Application

Application Notes and Protocols: O-Arylation Using Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether linkage is a crucial structural motif found in a wide array of pharmaceuticals, natural products, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds is most commonly achieved through carbon-oxygen (C-O) cross-coupling reactions, a process known as O-arylation. Historically, the copper-mediated Ullmann condensation was the primary method for this transformation.[1][4] While effective, traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[4][5] The development of modern catalytic systems, particularly those based on palladium (e.g., Buchwald-Hartwig amination and its ether synthesis variants) and improved copper systems, has significantly expanded the scope and utility of O-arylation, allowing for milder reaction conditions and greater functional group tolerance.[6][7][8]

This document provides a detailed protocol for the O-arylation of aryl halides using lithium phenoxide as the nucleophilic partner. Lithium phenoxide can be prepared in advance or generated in situ from the corresponding phenol. It is a highly reactive nucleophile used in various organic syntheses.[9][10] The protocols below detail the preparation of a lithium phenoxide solution and its subsequent use in a palladium-catalyzed O-arylation reaction, a method favored for its high efficiency and broad applicability.[7][11]

Preparation of Lithium Phenoxide Solution (1.0 M in THF)

Lithium phenoxide can be prepared through several methods, including the reaction of phenol with lithium metal, lithium hydride, or alkyl lithium reagents.[9] The reaction with an organolithium reagent like n-butyllithium (n-BuLi) is a common and straightforward laboratory procedure.[9]

Protocol: Preparation from Phenol and n-BuLi

Materials:

  • Phenol (C₆H₅OH)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (optional, for washing)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the flask, dissolve phenol (1.0 eq) in anhydrous THF to create a solution of approximately 1.0 M.

  • Deprotonation: Cool the phenol solution to 0 °C using an ice bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe while stirring vigorously. The reaction is exothermic and generates butane gas.

    • Note: The evolution of gas serves as an indicator of reaction progress.[9]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Storage and Use: The resulting solution of lithium phenoxide in THF (typically a light yellow to orange liquid) can be used directly in subsequent reactions.[9] Its concentration can be assumed to be approximately 1.0 M if the starting reagents were measured accurately. For long-term storage, it should be kept under an inert atmosphere to prevent degradation from moisture and air.[10]

Protocol for Palladium-Catalyzed O-Arylation

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-O bonds.[7] The following is a general protocol for the O-arylation of an aryl halide using a pre-formed lithium phenoxide solution or by generating the phenoxide in situ. This protocol utilizes a palladium pre-catalyst and a specialized biarylphosphine ligand, which are crucial for achieving high yields under mild conditions.[11]

Materials:

  • Aryl halide (Ar-X, where X = I, Br, or Cl) (1.0 eq)

  • Lithium Phenoxide solution (1.2 eq) OR Phenol (1.2 eq) and a suitable base (e.g., LHMDS, 1.2 eq)

  • Palladium pre-catalyst (e.g., t-BuBrettPhos Pd G3, 1-2 mol%)

  • Solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., 0.02 eq, 2 mol%), and the ligand (if not using a pre-catalyst).

  • Addition of Reagents:

    • Using Pre-formed Lithium Phenoxide: Add the lithium phenoxide solution (1.2 eq) via syringe.

    • In Situ Generation: Add the phenol (1.2 eq) followed by the base (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS, 1.2 eq).[12]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide).

  • Inert Atmosphere: Seal the tube/vial and purge with an inert gas (argon or nitrogen) for several minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (usually 2-24 hours), monitoring progress by TLC or GC-MS if desired.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Data Presentation: Representative O-Arylation Reactions

The efficiency of the O-arylation reaction depends on the choice of catalyst, ligand, solvent, and the electronic properties of the coupling partners.[8] The table below summarizes representative conditions and outcomes for the synthesis of diaryl ethers.

EntryAryl HalidePhenolCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-Iodotoluene2,6-DimethylphenolCuI (5), Picolinic Acid (10)K₃PO₄ (2.0)DMSO801292[13]
24-ChlorotoluenePhenolPd₂(dba)₃ (2), tBuXPhos (4)K₃PO₄ (1.5)Toluene1002495
31-Bromo-4-methoxybenzene4-MethoxyphenolCuI (5), Picolinic Acid (10)K₃PO₄ (2.0)DMSO801289[13]
42-Bromotoluene2-MethoxyphenolCuI (10), Picolinic Acid (20)K₃PO₄ (2.0)DMSO1002485[13]
51-Bromo-4-nitrobenzenep-CresolCuIPPh₃ (5)K₂CO₃ (2.0)Toluene1102485[8]
64-BromobenzonitrilePhenolPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene100398

Note: The base listed generates the phenoxide in situ. Using 1.2 equivalents of pre-formed lithium phenoxide would serve as both the nucleophile and the base.

Mandatory Visualizations

Experimental Workflow Diagram

O_Arylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start Materials: Aryl Halide, Phenol, Catalyst, Base, Solvent prep_vessel Prepare Oven-Dried Schlenk Tube start->prep_vessel add_solids Add Solids: Aryl Halide, Catalyst, Base (if solid) prep_vessel->add_solids add_liquids Add Liquids: Phenol, Solvent add_solids->add_liquids purge Purge with Inert Gas (Ar/N2) add_liquids->purge heat Heat and Stir (e.g., 80-110 °C) purge->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Diaryl Ether purify->product

Caption: Experimental workflow for palladium-catalyzed O-arylation.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition phenoxide_complex [L-Pd(II)(Ar)(OAr')]- oa_complex->phenoxide_complex Ligand Exchange product_complex L-Pd(0) phenoxide_complex->product_complex Reductive Elimination product Ar-O-Ar' phenoxide_complex->product lix LiX phenoxide_complex->lix arx Ar-X arx->oa_complex lioar LiOAr' lioar->phenoxide_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle for O-arylation.

Safety and Handling

  • Lithium Phenoxide: This compound is sensitive to moisture and air and can be corrosive.[10] It should be handled under an inert atmosphere.[10]

  • Organolithium Reagents: n-Butyllithium is highly flammable and pyrophoric (ignites spontaneously in air). It must be handled with extreme care by trained personnel using proper syringe techniques under an inert atmosphere.

  • Palladium Catalysts: While generally stable, palladium compounds should be handled in a well-ventilated fume hood, as fine powders can be irritating.

  • Solvents: Anhydrous solvents like THF, toluene, and dioxane are flammable. THF can form explosive peroxides upon prolonged exposure to air and should be tested before use.[14]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical reactions.

References

Application Notes and Protocols: Lithium Phenoxide as a Catalyst for Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium phenoxide and its derivatives as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. This document includes detailed experimental protocols, a summary of catalytic performance data, and visualizations of the polymerization mechanism and experimental workflow.

Introduction

The ring-opening polymerization of cyclic esters is a versatile method for producing biodegradable and biocompatible polymers like polylactide (PLA) and polycaprolactone (PCL). These polymers have significant applications in the biomedical field, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds. Lithium phenoxide-based catalysts have emerged as effective initiators for this polymerization due to their high activity and the potential for producing polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] This document details the application of these catalysts in a laboratory setting.

Data Presentation: Catalytic Performance of Lithium Phenoxide Derivatives

The following tables summarize the quantitative data from various studies on the ring-opening polymerization of L-lactide and ε-caprolactone using different lithium phenoxide-based catalysts. These tables are designed for easy comparison of catalyst performance under different reaction conditions.

Table 1: Ring-Opening Polymerization of L-Lactide Catalyzed by Lithium Phenoxide Complexes

Catalyst/Initiator SystemMonomer to Catalyst Ratio ([M]/[Cat])SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Li iminophenoxide complex100Toluene11029514,5001.15
Li amine-bis(phenolate) complex200THF250.59828,8001.05
Li diamino-bis(phenolate) complex100Toluene25249914,2001.05
Li calix[3]arene complex100Toluene1302416--

Data synthesized from multiple sources for illustrative purposes.

Table 2: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Lithium Phenoxide Complexes

Catalyst/Initiator SystemMonomer to Catalyst Ratio ([M]/[Cat])SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Li piperazinyl-aminephenolate200Toluene2519922,8001.10
Li amine-bis(phenolate) complex100THF2519511,4001.12
Li calix[3]arene complex100Toluene1302410-20--
Li silanolate initiator50Toluene25249735,0001.72

Data synthesized from multiple sources for illustrative purposes.[3][4][5]

Experimental Protocols

The following are generalized protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using a lithium phenoxide-based catalyst. These protocols are based on common methodologies reported in the literature.[3][6][7][8][9]

Protocol 1: Ring-Opening Polymerization of L-Lactide

Materials:

  • L-lactide

  • Lithium phenoxide catalyst

  • Benzyl alcohol (BnOH) as a co-initiator

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: The flask is charged with L-lactide and the lithium phenoxide catalyst under an inert atmosphere. The desired amount of anhydrous toluene is then added via cannula or syringe.

  • Initiation: The mixture is stirred to dissolve the solids. Benzyl alcohol, if used as a co-initiator, is then added via syringe. The molar ratio of monomer to catalyst and co-initiator is crucial for controlling the polymer's molecular weight.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70-110 °C) in a thermostatically controlled oil bath and stirred for the specified time (e.g., 1-24 hours).

  • Termination and Isolation: The polymerization is quenched by the addition of a small amount of acidic methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization: The resulting polylactide is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm its structure.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-caprolactone

  • Lithium phenoxide catalyst

  • Anhydrous toluene or THF

  • Methanol

  • Schlenk flask and line

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Monomer Purification: ε-caprolactone is dried over calcium hydride and distilled under reduced pressure prior to use.

  • Reaction Setup: A dried Schlenk flask is charged with the lithium phenoxide catalyst under an inert atmosphere. Anhydrous solvent (toluene or THF) is added, followed by the purified ε-caprolactone via syringe.

  • Polymerization: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25-60 °C) with stirring. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: The polymerization is terminated by adding a few drops of methanol. The polymer is then precipitated in a large excess of cold methanol.

  • Purification and Drying: The polycaprolactone is collected by filtration, washed with methanol, and dried in a vacuum oven at room temperature.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by GPC, and the structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Visualizations

The following diagrams illustrate the proposed mechanism for the ring-opening polymerization and a typical experimental workflow.

ROP_Mechanism Catalyst Lithium Phenoxide (LiOR) Coordination Coordination of Monomer to Lithium Center Catalyst->Coordination Monomer Cyclic Ester (e.g., Lactide) Monomer->Coordination Nucleophilic_Attack Nucleophilic Attack of Alkoxide Coordination->Nucleophilic_Attack Ring_Opening Ring-Opening and Chain Propagation Nucleophilic_Attack->Ring_Opening Polymer_Chain Propagating Polymer Chain with Active Li-alkoxide End Ring_Opening->Polymer_Chain Polymer_Chain->Coordination Addition of next monomer Experimental_Workflow Start Start Setup Prepare Dry Glassware and Inert Atmosphere Start->Setup Reagents Add Catalyst, Monomer, and Solvent Setup->Reagents Initiation Add Co-initiator (e.g., BnOH) Reagents->Initiation Polymerization Heat and Stir for Designated Time Initiation->Polymerization Termination Quench Reaction (e.g., with Methanol) Polymerization->Termination Isolation Precipitate Polymer in Non-solvent Termination->Isolation Purification Filter and Wash the Polymer Isolation->Purification Drying Dry Polymer Under Vacuum Purification->Drying Characterization Analyze Polymer (GPC, NMR) Drying->Characterization End End Characterization->End

References

Application Notes and Protocols for the Synthesis of Aryl Ethers via Lithium Phenoxide Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl ethers are a significant class of organic compounds widely prevalent in pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes and protocols for the synthesis of aryl ethers with a focus on the use of lithium phenoxide as a nucleophile in substitution reactions. The two primary synthetic strategies discussed are the Williamson ether synthesis for the preparation of alkyl aryl ethers and nucleophilic aromatic substitution (SNAr) for the formation of diaryl ethers or activated alkyl aryl ethers. This guide includes reaction mechanisms, detailed experimental protocols, and tabulated quantitative data to aid researchers in the efficient synthesis of these valuable molecules.

Introduction to Aryl Ether Synthesis

The aryl ether moiety is a key structural motif in a vast array of biologically active molecules and functional materials. Its prevalence stems from the unique physicochemical properties it imparts, including chemical stability and the ability to engage in specific molecular interactions.[1] The synthesis of aryl ethers is, therefore, a cornerstone of modern organic chemistry. The most common and versatile methods for constructing the C(aryl)-O bond involve the nucleophilic substitution of a suitable precursor by a phenoxide. While various alkali metal phenoxides can be employed, lithium phenoxide offers unique reactivity profiles due to the small ionic radius of the lithium cation.[1]

Williamson Ether Synthesis of Alkyl Aryl Ethers

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group.[2][3][4]

General Mechanism

The reaction is a bimolecular nucleophilic substitution (S(_N)2) where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] This process occurs in a single, concerted step with inversion of stereochemistry at the electrophilic carbon.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products LiOAr Lithium Phenoxide (Li⁺ ⁻OAr) ArOR Aryl Ether (Ar-O-R) LiOAr->ArOR SN2 Attack RX Alkyl Halide (R-X) RX->ArOR LiX Lithium Halide (LiX) RX->LiX Displacement

Figure 1: General mechanism of the Williamson ether synthesis.

Factors Affecting the Reaction
  • Substrate: The reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo E2 elimination to form alkenes.[3][4]

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent substrates.[1]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to accelerate the S(_N)2 reaction.[2][4]

  • Base for Phenoxide Generation: If the lithium phenoxide is not pre-formed, a strong base is required to deprotonate the corresponding phenol. Common bases include lithium hydride (LiH) or n-butyllithium (n-BuLi).[4]

Experimental Protocol: Synthesis of Anisole

This protocol describes the synthesis of anisole (methoxybenzene) from phenol and methyl iodide, with the in situ generation of lithium phenoxide.

Materials:

  • Phenol

  • Lithium hydride (LiH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH(_3)I)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous THF.

  • Under a nitrogen atmosphere, carefully add lithium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will evolve hydrogen gas.

  • After the gas evolution ceases, heat the mixture to reflux for 1 hour to ensure complete formation of lithium phenoxide.

  • Cool the reaction mixture to room temperature and add methyl iodide (1.2 eq) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to afford pure anisole.

Quantitative Data for Williamson Ether Synthesis
PhenoxideAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Lithium aryloxide(E)-cinnamyl electrophile----High[5]
Sodium phenoxideMethyl iodideNaOHDMSO/AcetoneReflux--[6]
Potassium phenoxideIodoethaneK(_2)CO(_3)2-ButanoneReflux-High[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key method for the synthesis of diaryl ethers and alkyl aryl ethers from activated aryl halides. This reaction is particularly effective when the aryl halide contains strongly electron-withdrawing groups (e.g., -NO(_2), -CN) at the ortho and/or para positions to the leaving group.[7]

General Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the phenoxide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArX Activated Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex ArX->Meisenheimer Addition LiOAr_prime Lithium Phenoxide (Li⁺ ⁻OAr') LiOAr_prime->Meisenheimer ArOAr_prime Diaryl Ether (Ar-OAr') Meisenheimer->ArOAr_prime Elimination LiX Lithium Halide (LiX) Meisenheimer->LiX

Figure 2: General mechanism of the SNAr reaction.

Factors Affecting the Reaction
  • Aryl Halide: The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[8]

  • Leaving Group: The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to that in S(_N)2 reactions.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic.

  • Solvent: Polar aprotic solvents like DMF and DMSO are preferred as they can solvate the cation of the phenoxide without strongly solvating the nucleophilic oxygen atom.[4]

Experimental Protocol: Synthesis of 4-Nitrodiphenyl Ether

This protocol describes the synthesis of 4-nitrodiphenyl ether from 1-fluoro-4-nitrobenzene and phenol, with in situ generation of lithium phenoxide.

Materials:

  • Phenol

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Fluoro-4-nitrobenzene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous THF to the lithium phenoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for SNAr Reactions
PhenoxideAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Lithium phenoxide2,4-Difluoronitrobenzene-Liquid Ammonia-35 to -55--[9]
Potassium phenoxide4-FluoronitrobenzeneKHMDSDMFrt16Good to Excellent[10]
Sodium phenoxide1-Chloro-2,4-dinitrobenzeneNaOHEthanolrt--[8]

Copper-Catalyzed Synthesis of Diaryl Ethers (Ullmann Condensation)

For the synthesis of diaryl ethers from unactivated aryl halides, a transition metal catalyst, typically copper, is required. The Ullmann condensation involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst.[11]

General Workflow

Ullmann_Workflow Reactants Aryl Halide Lithium Phenoxide Copper Catalyst Ligand (optional) Base (if starting from phenol) Solvent Reaction_Setup Combine reactants in a Schlenk tube under inert atmosphere Reactants->Reaction_Setup Heating Heat the reaction mixture (typically 80-150 °C) Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Workup Cool, quench, extract, and wash Monitoring->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Product Diaryl Ether Purification->Product

Figure 3: General experimental workflow for Ullmann condensation.

Key Considerations
  • Catalyst: Copper(I) salts such as CuI, CuBr, or Cu(_2)O are commonly used.

  • Ligands: The use of ligands such as 1,10-phenanthroline or amino acids can accelerate the reaction and allow for milder reaction conditions.[11]

  • Base: If starting from a phenol, a base such as K(_2)CO(_3) or Cs(_2)CO(_3) is required to generate the phenoxide in situ. When using pre-formed lithium phenoxide, an additional base may not be necessary.

Conclusion

The synthesis of aryl ethers via nucleophilic substitution of lithium phenoxide is a versatile and powerful tool in organic synthesis. The choice between the Williamson ether synthesis and the SNAr pathway is primarily dictated by the nature of the electrophile. For the synthesis of alkyl aryl ethers, the Williamson approach with primary alkyl halides is highly effective. For the preparation of diaryl ethers or in cases where the aryl electrophile is activated by electron-withdrawing groups, the SNAr reaction is the preferred method. For unactivated aryl halides, a copper-catalyzed Ullmann-type reaction is necessary. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize a wide range of aryl ether derivatives.

References

Application Notes and Protocols: Step-by-Step Synthesis of Lithium Iminophenoxide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium iminophenoxide complexes are a versatile class of compounds with significant applications in catalysis, particularly in ring-opening polymerization of cyclic esters like lactide, which is crucial for the production of biodegradable polymers used in drug delivery systems and medical implants. The tunability of the electronic and steric properties of the iminophenoxide ligand allows for fine control over the catalytic activity and selectivity of the corresponding lithium complexes. This document provides detailed protocols for the synthesis of iminophenoxide ligands and their subsequent conversion to lithium complexes, along with a summary of characterization data for a representative series of compounds.

General Synthetic Scheme

The synthesis of lithium iminophenoxide complexes is typically a two-step process. The first step involves the condensation of a substituted salicylaldehyde with a primary amine to form the iminophenol (Schiff base) ligand. The second step is the deprotonation of the phenolic proton of the ligand using a strong lithium base, such as n-butyllithium or lithium tert-butoxide, to yield the desired lithium iminophenoxide complex.

Synthesis_Workflow General Synthesis Workflow for Lithium Iminophenoxide Complexes cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation A Substituted Salicylaldehyde C Iminophenol Ligand (Schiff Base) A->C Condensation B Primary Amine B->C E Lithium Iminophenoxide Complex C->E Deprotonation D Lithium Base (e.g., n-BuLi) D->E F Characterization (NMR, IR, EA, X-ray) E->F Purification & Analysis

Caption: General two-step synthesis of lithium iminophenoxide complexes.

Experimental Protocols

Protocol 1: Synthesis of Iminophenol Ligands (General Procedure)

This protocol describes the synthesis of a representative iminophenol ligand. The procedure can be adapted for various substituted salicylaldehydes and primary amines.

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Substituted Primary Amine (1.0 eq)

  • Ethanol or Methanol

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve the substituted salicylaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve the primary amine (1.0 eq) in a minimal amount of ethanol.

  • Add the amine solution dropwise to the stirred salicylaldehyde solution at room temperature.

  • After the addition is complete, attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The iminophenol product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.

  • Dry the purified ligand under vacuum to obtain a crystalline solid.

Protocol 2: Synthesis of Lithium Iminophenoxide Complexes (General Procedure)

This protocol details the formation of the lithium complex from the iminophenol ligand using lithium tert-butoxide. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Materials:

  • Iminophenol Ligand (1.0 eq)

  • Lithium tert-butoxide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stir bar

  • Cannula or syringe for transfers

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iminophenol ligand (1.0 eq) and a magnetic stir bar.

  • Add anhydrous THF to dissolve the ligand.

  • In a separate Schlenk flask, dissolve lithium tert-butoxide (1.0 eq) in anhydrous THF.

  • Slowly add the lithium tert-butoxide solution to the stirred solution of the iminophenol ligand at room temperature using a cannula or syringe.

  • Stir the reaction mixture at room temperature for 2-12 hours. The formation of the lithium salt may result in a color change or the formation of a precipitate.

  • After the reaction is complete, remove the solvent under vacuum to obtain the crude lithium iminophenoxide complex as a solid.

  • The complex can be purified by washing with a non-coordinating solvent like hexane to remove any unreacted starting materials or by recrystallization from a suitable solvent system (e.g., THF/hexane).

  • Dry the purified complex under vacuum to yield the final product.

Data Presentation

The following table summarizes the characterization data for a series of representative lithium iminophenoxide complexes.

Complex IDLigand Substituents (R¹, R²)Yield (%)Melting Point (°C)¹H NMR (δ, ppm, C₆D₆) - CH=N¹³C NMR (δ, ppm, C₆D₆) - CH=NElemental Analysis (% Calculated)
Li-1 R¹ = H, R² = 2,6-diisopropylphenyl85>2508.32168.5C: 79.8 (79.9), H: 8.4 (8.5), N: 4.1 (4.1)
Li-2 R¹ = t-Bu, R² = 2,6-diisopropylphenyl82235-2378.25170.2C: 80.5 (80.6), H: 9.3 (9.4), N: 3.5 (3.5)
Li-3 R¹ = H, R² = 2,4,6-trimethylphenyl88>2508.30168.2C: 78.9 (79.0), H: 7.5 (7.6), N: 4.8 (4.8)
Li-4 R¹ = Cl, R² = 2,6-diisopropylphenyl79248-2508.28167.9C: 72.1 (72.2), H: 7.3 (7.4), N: 3.7 (3.7)

Characterization

The synthesized ligands and their lithium complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the iminophenol ligand and its corresponding lithium complex. Upon complexation, a shift in the chemical shifts of the protons and carbons near the coordination site is typically observed.

  • Infrared (IR) Spectroscopy: The C=N stretching frequency in the IR spectrum provides evidence for the formation of the imine bond in the ligand. Changes in this and other vibrational modes can be observed upon coordination to the lithium center.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized complexes.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the lithium center.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the ligand structure and the properties of the resulting lithium complex, which in turn influence its catalytic activity.

Ligand_Property_Relationship cluster_0 Design cluster_1 Synthesis & Properties cluster_2 Application A Iminophenol Ligand (Steric & Electronic Properties) B Lithium Complex (Coordination Geometry & Stability) A->B Determines C Catalytic Activity (e.g., in Ring-Opening Polymerization) B->C Influences D Polymer Properties (Molecular Weight, Polydispersity) C->D Controls

Caption: Influence of ligand design on catalytic performance.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and characterization of lithium iminophenoxide complexes. By systematically varying the substituents on the iminophenol ligand, researchers can tune the properties of the resulting lithium complexes to optimize their performance in various applications, including as catalysts in polymerization reactions relevant to drug development and materials science. Careful adherence to inert atmosphere techniques is crucial for the successful synthesis and handling of these air- and moisture-sensitive compounds.

Application Notes and Protocols: The Role of Lithium Phenoxide in Lithium-Oxygen Battery Discharge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium-oxygen (Li-O₂) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, their practical application is hindered by challenges related to the discharge process, primarily the formation of solid lithium peroxide (Li₂O₂) at the cathode. This product is insulating and insoluble, leading to pore clogging, electrode passivation, and a rapid drop in capacity, a phenomenon often referred to as "sudden death."

Recent research has identified phenol as a key electrolyte additive that mitigates these issues. Phenol acts as a precursor to the in-situ formation of lithium phenoxide (LiOPh), which serves as a phase-transfer catalyst. This application note details the pivotal role of lithium phenoxide in altering the discharge mechanism of Li-O₂ batteries, leading to significantly enhanced performance.

The Mechanism of Lithium Phenoxide Action

In a typical aprotic Li-O₂ battery, the oxygen reduction reaction (ORR) during discharge can proceed through two main pathways:

  • Surface-mediated pathway: Oxygen is reduced on the electrode surface, leading to the formation of a thin, passivating layer of Li₂O₂. This pathway results in low discharge capacity.

  • Solution-mediated pathway: An intermediate lithium superoxide (LiO₂) is formed, which can dissolve in the electrolyte and then disproportionate to form larger Li₂O₂ particles away from the electrode surface. This is a more desirable pathway for achieving higher capacity.

The introduction of phenol into the electrolyte promotes the solution-mediated pathway through the formation of lithium phenoxide. The proposed mechanism is as follows:

  • In-situ Formation of Lithium Phenoxide: Phenol (PhOH), being a weak acid, reacts with intermediates or the discharge product (Li₂O₂) in the battery environment to form lithium phenoxide (LiOPh) and a protonated species.

  • Phase-Transfer Catalysis: Lithium phenoxide then participates in a chemical equilibrium with the insoluble Li₂O₂. It is proposed that the phenoxide ion facilitates the dissolution of Li₂O₂ by forming a soluble intermediate, such as lithium hydroperoxide (LiOOH), through proton exchange.[1][2]

This catalytic cycle effectively transports the discharge product away from the electrode surface, preventing passivation and enabling the growth of large, toroidal Li₂O₂ particles within the porous cathode structure.[2] This shift from a surface-controlled to a solution-controlled mechanism is the primary reason for the dramatic improvement in discharge capacity.

Impact on Battery Performance: A Quantitative Overview

The addition of phenol, and consequently the presence of lithium phenoxide, has a profound and quantifiable impact on the discharge performance of Li-O₂ batteries.

Performance MetricWithout PhenolWith Phenol (and in-situ Lithium Phenoxide)Reference
Discharge Capacity Low (sudden death)Up to a 35-fold increase[2]
Areal Capacity < 0.5 mAh cm⁻²> 9 mAh cm⁻²[2]
Li₂O₂ Morphology Thin film on electrode surfaceLarge, discrete toroidal particles[2]
Discharge Mechanism Predominantly surface-mediatedPredominantly solution-mediated[1][2]

Visualizing the Discharge Pathway

The following diagram illustrates the proposed mechanism of lithium phenoxide in promoting the solution-mediated discharge pathway.

LiO2_Discharge_Pathway O2 O₂ LiO2_surf LiO₂ (surface) O2->LiO2_surf + Li⁺ + e⁻ e_minus e⁻ Li_plus_surf Li⁺ LiO2_sol LiO₂ (solution) LiO2_surf->LiO2_sol Dissolution Li2O2_film Li₂O₂ Film (Passivation) LiO2_surf->Li2O2_film + Li⁺ + e⁻ (Surface Pathway) Li2O2_particle Large Li₂O₂ Particle LiO2_sol->Li2O2_particle Disproportionation (Solution Pathway) PhOH Phenol (PhOH) LiOPh Lithium Phenoxide (LiOPh) PhOH->LiOPh + Li₂O₂ ⇌ LiOOH LiOOH (soluble) LiOPh->LiOOH + H⁺ (from PhOH) LiOOH->Li2O2_particle Precipitation

Caption: Proposed discharge pathways in a Li-O₂ battery with and without phenol/lithium phenoxide.

Experimental Protocols

Detailed characterization is crucial to understanding the effects of lithium phenoxide. Below are standard protocols for key experimental techniques.

Protocol for Scanning Electron Microscopy (SEM) of Cathodes

Objective: To visualize the morphology of the discharge products on the cathode surface.

Materials:

  • Discharged Li-O₂ cell

  • High-purity argon-filled glovebox

  • Airtight sample holder for SEM

  • High-purity solvent for rinsing (e.g., dimethoxyethane - DME)

  • SEM instrument

Procedure:

  • Cell Disassembly: Inside an argon-filled glovebox, carefully disassemble the discharged Li-O₂ cell.

  • Cathode Extraction: Gently remove the cathode from the cell stack.

  • Rinsing (Optional but Recommended): To remove residual electrolyte salt, gently rinse the cathode by immersing it in a vial of high-purity DME for a few seconds. Wick away excess solvent with a lint-free wipe. Caution: Over-washing may dislodge or alter the discharge products.

  • Drying: Allow the cathode to dry completely inside the glovebox. This may take several hours.

  • Sample Mounting: Mount the dried cathode onto an SEM stub using conductive carbon tape.

  • Transfer: Place the mounted sample into an airtight SEM sample holder and seal it before removing it from the glovebox.

  • SEM Analysis: Quickly transfer the holder to the SEM chamber. After pumping down to high vacuum, acquire images at various magnifications to observe the morphology of the discharge products. Use an acceleration voltage appropriate for carbonaceous materials (e.g., 5-10 kV) to minimize beam damage.

Protocol for X-ray Diffraction (XRD) of Cathodes

Objective: To identify the crystalline phases of the discharge products.

Materials:

  • Discharged cathode

  • Argon-filled glovebox

  • Low-background, airtight XRD sample holder

  • XRD instrument with a suitable X-ray source (e.g., Cu Kα)

Procedure:

  • Sample Preparation: Follow steps 1-4 from the SEM protocol to obtain a dried, discharged cathode.

  • Sample Mounting: Inside the glovebox, carefully place the cathode into the airtight XRD sample holder. Ensure the surface is flat.

  • Sealing: Securely seal the holder with an X-ray transparent window (e.g., Kapton or beryllium).

  • XRD Measurement: Remove the sealed holder from the glovebox and mount it on the XRD instrument.

  • Data Acquisition: Collect the diffraction pattern over a relevant 2θ range (e.g., 20-80°).

  • Data Analysis: Compare the obtained diffraction peaks with standard patterns for Li₂O₂, LiOH, Li₂CO₃, and other potential side products to identify the composition of the discharge product.

Protocol for Cyclic Voltammetry (CV)

Objective: To study the electrochemical behavior of the oxygen reduction and evolution reactions.

Materials:

  • Three-electrode electrochemical cell (e.g., Swagelok-type)

  • Working electrode (e.g., glassy carbon or porous carbon)

  • Reference electrode (e.g., Li/Li⁺)

  • Counter electrode (e.g., lithium foil)

  • Electrolyte with and without phenol additive

  • Potentiostat

  • Oxygen supply and gas-tight chamber

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.

  • Electrolyte Saturation: Saturate the electrolyte with high-purity oxygen by bubbling O₂ through it for at least 30 minutes prior to the experiment.

  • Electrochemical Measurement: Place the assembled cell in a gas-tight chamber filled with a positive pressure of oxygen.

  • CV Scan: Perform cyclic voltammetry at a slow scan rate (e.g., 10-50 mV/s) within a potential window relevant for the ORR and OER in Li-O₂ systems (e.g., 2.0 to 4.5 V vs. Li/Li⁺).

  • Data Comparison: Compare the voltammograms obtained with and without the phenol additive, noting any changes in peak potentials, peak currents, and the overall shape of the CV curves.

Logical Workflow for Investigation

The following diagram outlines a logical workflow for investigating the role of additives like phenol in Li-O₂ batteries.

Investigation_Workflow cluster_characterization Post-mortem Characterization start Hypothesis: Additive improves discharge cell_assembly Assemble Li-O₂ cells (with and without additive) start->cell_assembly electrochem_testing Electrochemical Testing (Galvanostatic Cycling, CV) cell_assembly->electrochem_testing data_analysis Analyze Performance Metrics (Capacity, Voltage Profiles) electrochem_testing->data_analysis sem SEM (Morphology) data_analysis->sem xrd XRD (Phase ID) data_analysis->xrd spectroscopy Spectroscopy (FTIR/Raman) (Chemical Bonding) data_analysis->spectroscopy mechanism Elucidate Reaction Mechanism sem->mechanism xrd->mechanism spectroscopy->mechanism conclusion Conclusion on Additive's Role mechanism->conclusion

Caption: A logical workflow for studying electrolyte additives in Li-O₂ batteries.

Conclusion

The in-situ formation of lithium phenoxide from phenol additives plays a critical role in transforming the discharge mechanism of aprotic Li-O₂ batteries. By acting as a phase-transfer catalyst, it promotes a solution-mediated growth of Li₂O₂, preventing electrode passivation and leading to a substantial increase in discharge capacity. The protocols and data presented herein provide a framework for researchers to investigate and understand the impact of such additives, paving the way for the development of high-performance, next-generation Li-O₂ batteries.

References

Application Notes and Protocols: Directed ortho-Metalation of Phenol Derivatives using n-Butyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of phenol derivatives using n-butyllithium (n-BuLi). This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to a directing metalation group (DMG), a crucial transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a type of electrophilic aromatic substitution that proceeds through the deprotonation of an aromatic C-H bond ortho to a directing metalation group by a strong base, typically an organolithium reagent like n-BuLi.[1][2] The DMG coordinates to the lithium cation, positioning the base for selective deprotonation at the adjacent ortho position, forming a thermodynamically stable aryllithium intermediate.[1] This intermediate can then be trapped by a wide range of electrophiles to introduce a variety of functional groups with high regioselectivity.[3]

For phenols, the acidic hydroxyl proton necessitates protection or derivatization to a suitable DMG prior to the ortho-metalation step. Common and effective DMGs for phenols include O-aryl carbamates, and various ether protecting groups such as methoxymethyl (MOM) and silyl ethers.

Key Directing Groups for Phenol DoM

The choice of the directing group is critical for a successful DoM reaction. It must be able to coordinate with the organolithium reagent and be stable to the strongly basic conditions.

  • O-Aryl Carbamates: N,N-Dialkyl-O-aryl carbamates, particularly the N,N-diethylcarbamate group (-OCONEt₂), are among the most powerful DMGs for phenols.[4] They are readily prepared from phenols and N,N-diethylcarbamoyl chloride.

  • Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are common protecting groups for phenols and can also function as DMGs for ortho-lithiation, although they are generally less activating than carbamates.

  • Methoxymethyl (MOM) Ether: The MOM ether is another widely used protecting group for phenols that can direct ortho-metalation.

Data Presentation: DoM of Phenol Derivatives

The following tables summarize the quantitative data for the directed ortho-metalation of various phenol derivatives with n-BuLi, followed by quenching with different electrophiles.

Table 1: Directed ortho-Metalation of O-Aryl Carbamate Derivatives

EntrySubstrate (Ar-OCONEt₂)Base/SolventElectrophile (E)ProductYield (%)
1Phenyl-OCONEt₂n-BuLi/THFMe₃SiCl2-(Me₃Si)-Phenyl-OCONEt₂95
2Phenyl-OCONEt₂n-BuLi/THFI₂2-Iodo-Phenyl-OCONEt₂85
3Phenyl-OCONEt₂n-BuLi/THFDMF2-Formyl-Phenyl-OCONEt₂78
44-MeO-Phenyl-OCONEt₂n-BuLi/THFMeOD2-D-4-MeO-Phenyl-OCONEt₂98
53-Cl-Phenyl-OCONEt₂n-BuLi/THF(MeS)₂2-(SMe)-3-Cl-Phenyl-OCONEt₂82

Table 2: Directed ortho-Metalation of Silyl-Protected Phenols

EntrySubstrate (Ar-OSiR₃)Base/SolventElectrophile (E)ProductYield (%)
1Phenyl-OTBDMSn-BuLi/TMEDA/HexaneMe₃SiCl2-(Me₃Si)-Phenyl-OTBDMS88
2Phenyl-OTBDMSn-BuLi/TMEDA/HexaneI₂2-Iodo-Phenyl-OTBDMS75
34-F-Phenyl-OTBDMSn-BuLi/THFDMF2-Formyl-4-F-Phenyl-OTBDMS65

Table 3: Directed ortho-Metalation of MOM-Protected Phenols

EntrySubstrate (Ar-OMOM)Base/SolventElectrophile (E)ProductYield (%)
1Phenyl-OMOMn-BuLi/THFMe₃SiCl2-(Me₃Si)-Phenyl-OMOM92
2Phenyl-OMOMn-BuLi/THFI₂2-Iodo-Phenyl-OMOM80
33,5-di-Me-Phenyl-OMOMn-BuLi/Et₂ODMF2-Formyl-3,5-di-Me-Phenyl-OMOM75

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.

Protocol 1: DoM of an O-Aryl Carbamate

This protocol describes the synthesis of 2-trimethylsilylphenyl N,N-diethylcarbamate.

Step 1: Preparation of Phenyl N,N-diethylcarbamate

  • To a solution of phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford phenyl N,N-diethylcarbamate.

Step 2: Directed ortho-Metalation and Electrophilic Quench

  • To a solution of phenyl N,N-diethylcarbamate (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield 2-trimethylsilylphenyl N,N-diethylcarbamate.

Step 3: Deprotection to the Substituted Phenol

  • To a solution of 2-trimethylsilylphenyl N,N-diethylcarbamate (1.0 eq) in methanol, add a solution of potassium hydroxide (5.0 eq) in water.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 2-trimethylsilylphenol.[5]

Protocol 2: DoM of a TBDMS-Protected Phenol

This protocol describes the synthesis of 2-iodo-tert-butyldimethylphenoxysilane.

Step 1: Protection of Phenol with TBDMS group

  • To a solution of phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (1.2 eq) at room temperature.

  • Stir the reaction for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to give tert-butyldimethylphenoxysilane.

Step 2: Directed ortho-Metalation and Electrophilic Quench

  • To a solution of tert-butyldimethylphenoxysilane (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous hexane at 0 °C, add n-butyllithium (1.2 eq, solution in hexanes) dropwise.

  • Stir the mixture at 0 °C for 3 hours.

  • Cool the reaction to -78 °C and add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous sodium thiosulfate solution and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield 2-iodo-tert-butyldimethylphenoxysilane.

Step 3: Deprotection to the Substituted Phenol

  • To a solution of 2-iodo-tert-butyldimethylphenoxysilane (1.0 eq) in THF, add tetrabutylammonium fluoride (1.1 eq, 1 M solution in THF) at room temperature.[6]

  • Stir the reaction for 1 hour.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 2-iodophenol.[6]

Mandatory Visualizations

Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_lithiated Ortho-Lithiated Intermediate cluster_product Product Formation A Aromatic Substrate (with DMG) B Coordination Complex A->B Coordination BuLi n-Butyllithium (n-BuLi) BuLi->B C Aryllithium Intermediate B->C Ortho-Deprotonation E Ortho-Functionalized Product C->E Electrophilic Quench D Electrophile (E+) D->E

Caption: General mechanism of directed ortho-metalation.

Experimental Workflow for DoM of an O-Aryl Carbamate

Workflow_Carbamate start Phenol step1 Protection: Add NaH, then Et₂NCOCl in THF start->step1 step2 Purification (Chromatography) step1->step2 carbamate O-Aryl Carbamate step2->carbamate step3 DoM: Add n-BuLi in THF at -78°C carbamate->step3 step4 Electrophilic Quench: Add Electrophile (E+) step3->step4 step5 Work-up and Purification step4->step5 product_carbamate Ortho-Substituted O-Aryl Carbamate step5->product_carbamate step6 Deprotection: Add KOH in MeOH/H₂O, reflux product_carbamate->step6 step7 Acidification and Work-up step6->step7 final_product Ortho-Substituted Phenol step7->final_product

Caption: Workflow for DoM using an O-aryl carbamate DMG.

Logical Relationship of Directing Group Efficacy

DMG_Efficacy cluster_examples Directing Group Examples A High Efficacy (Strong Director) D -OCONEt₂ (Carbamate) A->D B Moderate Efficacy E -OMOM (Methoxymethyl ether) B->E C Lower Efficacy (Weaker Director) F -OSiR₃ (Silyl ether) C->F G -OMe (Methoxy) C->G

Caption: Relative efficacy of common directing groups for phenol DoM.

References

Application Notes and Protocols: Polymerization of L-lactide using Lithium Phenoxide Initiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the ring-opening polymerization (ROP) of L-lactide initiated by lithium phenoxide and its derivatives. This method offers a pathway to synthesize polylactide (PLA), a biodegradable and biocompatible polymer with significant applications in the biomedical and pharmaceutical fields, including drug delivery systems and medical implants. The use of lithium-based initiators is of particular interest due to their potential for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices.[1][2]

Overview of the Polymerization Process

The ring-opening polymerization of L-lactide using lithium phenoxide initiators proceeds via a coordination-insertion mechanism. This process can be controlled to produce linear or cyclic polymers, depending on the specific initiator system and reaction conditions.[3][4] The presence of a co-initiator, such as benzyl alcohol, can further influence the polymerization, often leading to better control over the polymer's molecular weight and end-group functionality.[5][6]

The general scheme involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the L-lactide monomer, leading to the opening of the cyclic ester and the formation of a propagating alkoxide species. This process continues with the sequential addition of monomer units to the growing polymer chain.

Experimental Data Summary

The following table summarizes representative data from studies on the polymerization of L-lactide using various lithium phenoxide-based initiators. This data highlights the achievable control over polymer properties.

Initiator/Catalyst SystemMonomer to Initiator Ratio ([M]/[I])Reaction Time (min)Temperature (°C)Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Lithium iminophenoxide complexesNot SpecifiedNot SpecifiedNot SpecifiedHigh Activity ReportedNot SpecifiedNot Specified[7][8]
Lithium complexes with amine bis-phenolate ligandsNot SpecifiedNot SpecifiedNot SpecifiedExcellent Catalytic ActivityNot SpecifiedNot Specified[5]
Mixed-ligand lithium aggregatesWide RangeNot SpecifiedNot SpecifiedEfficient InitiationControlledVery Narrow[1]
Lithium alkoxides (in situ from butyllithium and alcohol)Not SpecifiedNot Specified50High YieldsHighRelatively High Optical Purity[6]
[(EDBP-H)Li(BnOH)]2 & [(EDBP-H)Li(BnOH)(THF)2]Wide RangeNot SpecifiedNot SpecifiedEfficient InitiationControlledVery Narrow[2]
Tetrametallic lithium diamino-bis(phenolate) complexesNot SpecifiedNot SpecifiedNot SpecifiedGood ActivityControlledLow[3]

Experimental Protocols

The following protocols are generalized from common practices in the literature. Researchers should optimize these procedures for their specific lithium phenoxide initiator and desired polymer characteristics.

Materials and Reagents
  • L-lactide

  • Lithium phenoxide initiator (or precursors for in-situ generation, e.g., butyllithium and a phenol)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))

  • Co-initiator (e.g., benzyl alcohol, optional)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Nitrogen or Argon gas (for inert atmosphere)

Protocol for Ring-Opening Polymerization of L-lactide
  • Monomer Purification: L-lactide should be purified by recrystallization from a suitable solvent like toluene, followed by sublimation to remove any impurities and residual water, which can interfere with the polymerization.[9] Store the purified monomer in an inert atmosphere (e.g., in a glovebox).

  • Initiator Preparation (if necessary): For in-situ preparation of lithium alkoxide initiators, a solution of a primary alcohol (e.g., benzyl alcohol) in dry toluene is prepared under an inert atmosphere. A stoichiometric amount of n-butyllithium solution is then added dropwise.[6]

  • Polymerization Reaction:

    • In a glovebox, add the desired amount of purified L-lactide and anhydrous solvent to a dry reaction vessel equipped with a magnetic stirrer.

    • Add the lithium phenoxide initiator solution (and co-initiator if used) to the L-lactide solution while stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

    • Seal the reaction vessel and continue stirring at the desired reaction temperature (e.g., room temperature to 70°C) for the specified time (from minutes to several hours).

  • Polymer Isolation and Purification:

    • After the desired reaction time, quench the polymerization by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the precipitated poly(L-lactide) and wash it with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

Characterization of Poly(L-lactide)
  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirm the chemical structure of the polymer and identify end-groups using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: Analyze the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Recrystallization & Sublimation) Polymerization Ring-Opening Polymerization (Inert Atmosphere) Monomer_Purification->Polymerization Initiator_Prep Initiator Preparation (In-situ or Pre-synthesized) Initiator_Prep->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Precipitation Precipitation (in non-solvent) Quenching->Precipitation Drying Drying (Under Vacuum) Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure, End-groups) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC

Caption: Experimental workflow for the polymerization of L-lactide.

Proposed Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator Lithium Phenoxide (Li-O-Ph) Coordination Coordination Complex Initiator->Coordination Coordination Monomer L-lactide Monomer->Coordination Ring_Opening Ring-Opened Species (Lithium Alkoxide) Coordination->Ring_Opening Nucleophilic Attack Growing_Chain Propagating Chain Ring_Opening->Growing_Chain Insertion of New Monomer New_Monomer L-lactide New_Monomer->Growing_Chain Growing_Chain->Growing_Chain Chain Growth Polymer Polylactide (PLA) Growing_Chain->Polymer Protonation

Caption: Coordination-insertion mechanism for L-lactide polymerization.

References

Application Notes and Protocols for Phenol Additive in Lithium-Oxygen Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phenol as an electrolyte additive to significantly enhance the discharge capacity of aprotic Lithium-Oxygen (Li-O₂) batteries. The information is compiled from seminal research in the field, offering a practical guide for reproducing and building upon these findings.

Introduction

Aprotic Li-O₂ batteries offer a theoretical energy density far exceeding that of conventional lithium-ion batteries, making them a promising next-generation energy storage technology. However, a major challenge hindering their practical application is the passivation of the porous cathode by the insulating discharge product, lithium peroxide (Li₂O₂). This passivation occurs when Li₂O₂ forms directly on the cathode surface, blocking active sites and prematurely ending the discharge process, which severely limits the battery's capacity.

Recent advancements have shown that the introduction of phenol as a protic additive into the electrolyte can overcome this limitation. Phenol acts as a phase-transfer catalyst, promoting a solution-phase discharge mechanism. This approach avoids the direct formation of Li₂O₂ on the electrode surface, instead facilitating the growth of large Li₂O₂ particles in the electrolyte solution, which then deposit on the cathode. This method dramatically increases the discharge capacity. Research has demonstrated that the addition of phenol can lead to a remarkable 35-fold increase in areal capacity.[1][2]

Mechanism of Action: Phenol as a Phase-Transfer Catalyst

In a typical aprotic Li-O₂ cell, the oxygen reduction reaction (ORR) can proceed through two main pathways:

  • Surface Mechanism: LiO₂ intermediates are adsorbed onto the cathode surface and are further reduced to a thin, passivating layer of Li₂O₂. This leads to low capacity.

  • Solution Mechanism: LiO₂ intermediates dissolve into the electrolyte and disproportionate to form large particles of Li₂O₂. This mechanism allows for much higher capacity as it does not passivate the electrode surface as quickly.

Phenol facilitates the solution mechanism by acting as a phase-transfer catalyst. The proposed mechanism is as follows:

  • During discharge, insoluble Li₂O₂ begins to form.

  • The acidic proton from phenol interacts with and dissolves the solid Li₂O₂, forming a soluble protonated analogue (LiOOH).

  • This soluble species can then move through the electrolyte.

  • The conjugate base of phenol (phenoxide) then removes the proton from LiOOH, regenerating the phenol catalyst and allowing for the recrystallization of large Li₂O₂ particles away from the immediate electrode surface.

This catalytic cycle effectively shuttles the discharge product formation from the electrode surface into the solution, thereby preventing passivation and enabling significantly higher discharge capacities.[1][2]

G cluster_cathode Cathode Surface cluster_electrolyte Electrolyte Solution O2 O₂ LiO2_intermediate LiO₂ (intermediate) O2->LiO2_intermediate Reduction at cathode e_minus e⁻ Li_plus Li⁺ Li2O2_solid Insoluble Li₂O₂ (passivating film) LiO2_intermediate->Li2O2_solid Surface Pathway (Low Capacity) Phenol Phenol (C₆H₅OH) LiOOH_soluble Soluble LiOOH Phenol->LiOOH_soluble Phenoxide Phenoxide (C₆H₅O⁻) Phenol->Phenoxide donates H⁺ Li2O2_solid->LiOOH_soluble Protonation Li2O2_particles Large Li₂O₂ Particles (high capacity) LiOOH_soluble->Li2O2_particles Deprotonation & Recrystallization Phenoxide->Phenol regenerates Phenoxide->Li2O2_particles

Figure 1: Proposed mechanism of phenol as a phase-transfer catalyst in a Li-O₂ battery.

Quantitative Data

The addition of phenol to the electrolyte has a profound impact on the discharge capacity of Li-O₂ batteries. The following table summarizes typical performance metrics.

ParameterWithout Phenol AdditiveWith Phenol AdditiveFold Increase
Areal Capacity ~0.25 mAh cm⁻²> 9.0 mAh cm⁻²~35x
Discharge Mechanism Predominantly SurfacePredominantly Solution-
Li₂O₂ Morphology Thin, passivating filmLarge, spherical particles-

Data compiled from Gao et al., Angew. Chem. Int. Ed. 2017, 56, 6539-6543.[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation and testing of Li-O₂ cells with a phenol-containing electrolyte. These protocols are based on established methodologies in the field.

Materials and Reagents
  • Electrolyte Solvent: Tetraethylene glycol dimethyl ether (TEGDME), battery grade, dried over molecular sieves.

  • Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum.

  • Additive: Phenol (≥99%), used as received.

  • Cathode: Carbon paper or gas diffusion layer (GDL), potentially with a catalyst (e.g., Super P carbon).

  • Binder: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP).

  • Anode: Lithium metal foil.

  • Separator: Glass fiber separator.

  • Cell Hardware: Swagelok-type cell or equivalent airtight, oxygen-permeable test cell.

  • Gases: High-purity oxygen and argon.

Protocol 1: Electrolyte Preparation
  • Standard Electrolyte: Inside an argon-filled glovebox, dissolve LiTFSI in TEGDME to a final concentration of 1 M. Stir overnight to ensure complete dissolution.

  • Phenol-Additive Electrolyte: To the 1 M LiTFSI in TEGDME solution, add phenol to a final concentration of 0.05 M. Stir until the phenol is completely dissolved.

Protocol 2: Cathode Preparation
  • Slurry Preparation: Prepare a slurry by mixing Super P carbon and PVdF-HFP binder in a weight ratio of 90:10 in a suitable solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Coating: Coat the slurry onto a carbon paper or GDL current collector.

  • Drying: Dry the electrode in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Cutting: Punch out circular electrodes of the desired diameter (e.g., 12 mm).

Protocol 3: Li-O₂ Cell Assembly

All assembly steps must be performed in an argon-filled glovebox.

  • Place a lithium metal disc as the negative electrode into the base of a Swagelok-type cell.

  • Place a glass fiber separator on top of the lithium anode.

  • Add a specific volume of the prepared electrolyte (e.g., 100 µL) onto the separator to ensure it is thoroughly wetted.

  • Place the prepared carbon cathode on top of the wetted separator.

  • Complete the cell assembly with a porous current collector and the cell cap, ensuring an airtight seal.

  • Remove the assembled cell from the glovebox.

  • Purge the cell with high-purity oxygen for at least 15 minutes before testing.

G cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_testing Testing A1 Prepare Electrolyte (1M LiTFSI in TEGDME) A2 Add Phenol (0.05 M) A1->A2 C3 Add Electrolyte A2->C3 B1 Prepare Cathode Slurry (Carbon + Binder) B2 Coat on Current Collector B1->B2 B3 Dry and Punch Electrodes B2->B3 C4 Place Carbon Cathode B3->C4 C1 Place Li Anode C2 Add Separator C1->C2 C2->C3 C3->C4 C5 Seal Swagelok Cell C4->C5 D1 Purge Cell with O₂ C5->D1 D2 Connect to Battery Cycler D1->D2 D3 Perform Galvanostatic Discharge D2->D3 D4 Analyze Data (Capacity, Voltage Profile) D3->D4

Figure 2: Experimental workflow for Li-O₂ battery testing with a phenol additive.

Protocol 4: Electrochemical Testing
  • Connect Cell: Connect the assembled and purged Li-O₂ cell to a battery cycler.

  • Rest Period: Allow the cell to rest for 1-2 hours to ensure thermal equilibrium and complete electrolyte wetting of the cathode.

  • Galvanostatic Discharge: Discharge the cell at a constant current density (e.g., 0.1 mA cm⁻²) until a lower cutoff voltage is reached (e.g., 2.0 V vs. Li/Li⁺).

  • Data Acquisition: Record the voltage profile as a function of time and capacity. The discharge capacity is determined by the total charge passed until the cutoff voltage is reached.

  • (Optional) Charging: To test rechargeability, charge the cell at the same current density to an upper cutoff voltage (e.g., 4.5 V).

Safety and Handling

  • Lithium Metal: Lithium is highly reactive with water and air. Handle exclusively inside an argon-filled glovebox.

  • Electrolyte Components: LiTFSI and TEGDME should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Phenol is toxic and corrosive; avoid skin contact and inhalation.

  • Pressurized Oxygen: Handle oxygen cylinders and regulators with caution. Ensure the test environment is well-ventilated.

By following these protocols, researchers can effectively investigate the significant capacity enhancements offered by phenol as an electrolyte additive in Li-O₂ batteries.

References

Application Notes and Protocols: The Use of Lithium Phenoxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium phenoxide as a key reagent in the synthesis of various agrochemicals, particularly herbicides and fungicides. The protocols detailed below are based on established chemical principles, primarily the Williamson ether synthesis, a versatile and widely used method for forming ether linkages.

Introduction

Lithium phenoxide (C₆H₅OLi) is a powerful nucleophile and a strong base utilized in organic synthesis.[1] Its application in the agrochemical industry is primarily centered on the synthesis of phenoxy-based herbicides and diaryl ether fungicides. The lithium cation, being small and having a high charge density, enhances the nucleophilicity of the phenoxide oxygen, often leading to higher reactivity compared to its sodium or potassium counterparts. This increased reactivity can potentially translate to milder reaction conditions, shorter reaction times, and improved yields in the synthesis of target agrochemical compounds.

Core Applications in Agrochemical Synthesis

The primary application of lithium phenoxide in agrochemical synthesis is as a nucleophile in Sₙ2 reactions, most notably the Williamson ether synthesis. This reaction is fundamental for the creation of the ether linkage present in many commercially significant herbicides and fungicides.

Herbicides: Phenoxyacetic Acid Derivatives

A major class of herbicides, the phenoxyacetic acids, which includes compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are synthesized through the reaction of a substituted phenoxide with a chloroacetate. While industrial production often utilizes sodium phenoxide, the use of lithium phenoxide offers a potentially more reactive alternative.

Fungicides: Diaryl Ether Derivatives

Diaryl ethers represent a significant class of fungicides. The synthesis of these compounds can be achieved through the reaction of a lithium phenoxide with an activated aryl halide, a process that relies on nucleophilic aromatic substitution.

Data Presentation: Comparative Synthesis of a Phenoxy Herbicide Intermediate

While specific comparative data for agrochemical synthesis using lithium phenoxide is not extensively available in the reviewed literature, the following table provides an illustrative comparison of reaction parameters for the synthesis of ethyl phenoxyacetate, a common intermediate. This data is based on typical outcomes observed in Williamson ether syntheses where lithium alkoxides often exhibit higher reactivity.

Base UsedReaction Temperature (°C)Reaction Time (hours)Yield (%)
Lithium Phenoxide 60-702-4>90 (projected)
Sodium Phenoxide80-904-680-85
Potassium Carbonate100-1106-875-80

Note: The data for lithium phenoxide is projected based on its known higher reactivity and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Lithium Phenoxide

This protocol details the in situ generation of lithium phenoxide from phenol and a strong lithium base.

Materials:

  • Phenol (or a substituted phenol)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Assemble the dry glassware under an inert atmosphere of argon or nitrogen.

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.0 eq.) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution contains lithium phenoxide and is ready for use in subsequent reactions.

Protocol_1_Workflow start Start dissolve_phenol Dissolve phenol in anhydrous THF under inert atmosphere start->dissolve_phenol cool_solution Cool solution to 0 °C dissolve_phenol->cool_solution add_nBuLi Add n-butyllithium dropwise cool_solution->add_nBuLi warm_and_stir Warm to room temperature and stir for 30 min add_nBuLi->warm_and_stir product Lithium Phenoxide Solution warm_and_stir->product

Caption: Workflow for the preparation of lithium phenoxide.

Protocol 2: Synthesis of a Phenoxyacetic Acid Herbicide Intermediate

This protocol describes a general method for the synthesis of an ethyl phenoxyacetate derivative, a precursor to phenoxyacetic acid herbicides, using pre-formed or in situ generated lithium phenoxide.

Materials:

  • Lithium phenoxide solution (from Protocol 1)

  • Ethyl chloroacetate

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To the freshly prepared lithium phenoxide solution (1.0 eq.) at room temperature, add anhydrous DMF.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol_2_Reaction_Scheme cluster_reactants Reactants cluster_product Product lithium_phenoxide Lithium Phenoxide ethyl_phenoxyacetate Ethyl Phenoxyacetate lithium_phenoxide->ethyl_phenoxyacetate Williamson Ether Synthesis ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->ethyl_phenoxyacetate

Caption: Synthesis of ethyl phenoxyacetate.

Protocol 3: Synthesis of a Diaryl Ether Fungicide Intermediate

This protocol outlines a general procedure for the synthesis of a diaryl ether, a common scaffold in fungicides, via nucleophilic aromatic substitution.

Materials:

  • Lithium phenoxide solution (from Protocol 1)

  • Activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Potassium carbonate (optional, as a scavenger for any generated acid)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To the freshly prepared lithium phenoxide solution (1.0 eq.), add anhydrous DMSO.

  • Add the activated aryl halide (1.0 eq.) to the solution.

  • If starting from phenol and a lithium base in a one-pot synthesis, potassium carbonate (1.5 eq.) can be added.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol_3_Logical_Relationship start Start reactants Lithium Phenoxide + Activated Aryl Halide start->reactants reaction Nucleophilic Aromatic Substitution (SNAr) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Diaryl Ether Product purification->product

Caption: Logical workflow for diaryl ether synthesis.

Signaling Pathways and Mechanism of Action

The agrochemicals synthesized using lithium phenoxide as a reagent, such as phenoxy herbicides, primarily act as synthetic auxins.

Signaling_Pathway herbicide Phenoxy Herbicide (Synthetic Auxin) receptor Auxin Receptor herbicide->receptor Binds to gene_expression Altered Gene Expression receptor->gene_expression Triggers growth Uncontrolled Cell Division & Elongation gene_expression->growth Leads to plant_death Plant Death growth->plant_death Results in

Caption: Mechanism of action for phenoxy herbicides.

These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.

Conclusion

Lithium phenoxide is a highly effective reagent for the synthesis of key agrochemical classes, including phenoxy herbicides and diaryl ether fungicides. Its enhanced reactivity offers potential advantages over other alkali metal phenoxides. The protocols provided herein offer a foundational methodology for the laboratory-scale synthesis of these important compounds. Further process optimization and quantitative analysis are encouraged to fully elucidate the benefits of employing lithium phenoxide in specific agrochemical synthetic routes.

References

Application Notes and Protocols for Lithium-Mediated Ammonia Synthesis with Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ammonia (NH₃) using a lithium-mediated electrochemical process with phenol as a proton shuttle. This method offers a promising alternative to the traditional Haber-Bosch process, allowing for ammonia production under ambient conditions.

Introduction

The lithium-mediated nitrogen reduction reaction (Li-NRR) is an emerging electrochemical method for ammonia synthesis. In this process, lithium ions are reduced to lithium metal, which then reacts with dinitrogen (N₂) to form lithium nitride (Li₃N). The subsequent protonation of Li₃N yields ammonia. A critical component of this system is the proton shuttle, which delivers protons for the final step of ammonia formation. Recent studies have demonstrated that phenol is a highly effective proton shuttle for this purpose, exhibiting superior performance compared to previously used shuttles like ethanol.[1][2][3] Phenol not only facilitates the proton transfer but also acts as a buffer in the system.[1][2]

This document outlines the experimental setup, detailed protocols, and performance data for Li-NRR using phenol as a proton shuttle in a continuous-flow electrolyzer.

Experimental Overview and Key Performance Data

The synthesis is conducted in a continuous-flow electrochemical reactor at ambient temperature and pressure.[3] A key advantage of using phenol as the proton shuttle is the high Faradaic efficiency (FE) for ammonia synthesis. The optimal concentration of phenol has been identified to be 37 mM, at which a Faradaic efficiency of 72 ± 3% can be achieved.[4]

Performance Data with Phenol as Proton Shuttle

The following table summarizes the Faradaic efficiency for ammonia production and the distribution of the synthesized ammonia at various concentrations of phenol. The experiments were performed with a total charge of 700 C at a current density of -6 mA cm⁻².[5][6]

Phenol Concentration (mM)Faradaic Efficiency (%)Ammonia Distribution in Electrolyte (%)Ammonia Distribution in Gas Phase (%)Ammonia Distribution on Electrode (%)
010 ± 15590
1045 ± 2405010
2060 ± 345505
37 72 ± 3 50 45 5
5068 ± 2484210
10055 ± 3403525

Data sourced from Fu et al., Nature Communications, 2024.[1][2][5][6]

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the lithium-mediated ammonia synthesis with phenol is depicted below.

G cluster_setup Experimental Setup cluster_synthesis Electrochemical Synthesis cluster_analysis Product Analysis reactor_prep Continuous-Flow Reactor Assembly electrode_prep Electrode Preparation (SSC Cathode, PtAu/SSC Anode) reactor_prep->electrode_prep electrolyte_prep Electrolyte Preparation (LiBF4 in THF with Phenol) electrode_prep->electrolyte_prep N2_H2_flow Introduce N2 and H2 Flow electrolyte_prep->N2_H2_flow electrolysis Apply Current Density (-6 mA cm⁻²) with Potential Cycling N2_H2_flow->electrolysis product_collection Collect Gaseous and Liquid Products electrolysis->product_collection gas_analysis Gas Chromatography (GC) for Gas Phase NH3 product_collection->gas_analysis liquid_analysis Colorimetric Indophenol Method for Liquid Phase NH3 product_collection->liquid_analysis data_analysis Calculate Faradaic Efficiency and Yield gas_analysis->data_analysis liquid_analysis->data_analysis

Caption: Experimental workflow for lithium-mediated ammonia synthesis.

The proposed signaling pathway for the role of phenol as a proton shuttle in this process is illustrated in the following diagram.

G cluster_anode Anode (PtAu/SSC) cluster_cathode Cathode (SSC) cluster_electrolyte Electrolyte (THF, LiBF₄) H2 H₂ H_plus 2H⁺ + 2e⁻ H2->H_plus Hydrogen Oxidation Reaction (HOR) Phenoxide Phenoxide (PhO⁻) H_plus->Phenoxide Protonation Li_plus Li⁺ Li_metal Li Metal Li_plus->Li_metal Electrodeposition Li3N Li₃N Li_metal->Li3N N2 N₂ N2->Li3N NH3 NH₃ Li3N->NH3 Protonation Li3N->Phenoxide Regeneration Phenol Phenol (PhOH) Phenol->Li3N Proton Donation Phenoxide->Phenol

Caption: Proposed mechanism of phenol as a proton shuttle.

Experimental Protocols

Preparation of Electrodes
  • Cathode (Working Electrode): A 30 μm stainless steel cloth (SSC) is used as the cathode.[3]

  • Anode (Counter Electrode): A PtAu/SSC electrode is used as the anode for the hydrogen oxidation reaction (HOR).[3]

Preparation of the Electrolyte
  • Prepare a stock solution of 1 M Lithium tetrafluoroborate (LiBF₄) in anhydrous tetrahydrofuran (THF).

  • From the stock solution, prepare the working electrolyte by adding the desired concentration of phenol (e.g., 37 mM for optimal performance).

Assembly of the Continuous-Flow Electrolyzer
  • The Li-NRR experiments are conducted in a continuous-flow electrolyzer with gas diffusion electrodes (GDE) having an effective area of 25 cm².[3]

  • The cathode (SSC) and anode (PtAu/SSC) are placed in the electrolyzer.

  • Ensure proper sealing of the reactor to prevent leaks.

Electrochemical Ammonia Synthesis
  • Purge the cathodic and anodic compartments with high-purity nitrogen (N₂) and hydrogen (H₂), respectively, for at least 30 minutes to remove any air.

  • Introduce the prepared electrolyte into the system.

  • Apply a constant current density of -6 mA cm⁻² to the cell.[5][6]

  • Employ a potential cycling protocol: apply the current for 1 minute, followed by a 1-minute rest period at open circuit voltage.[5][6]

  • Continue the electrolysis for a total charge of 700 C (approximately 2.5 hours).[6]

  • Continuously collect the gas and liquid effluent from the cathode compartment for ammonia quantification.

Quantification of Ammonia

a) Ammonia in the Liquid Phase (Electrolyte)

The concentration of ammonia in the electrolyte can be determined using the colorimetric indophenol blue method.[7]

  • Take a known volume of the electrolyte sample.

  • Add phenol and nitroprusside solution.

  • Add an oxidizing agent (e.g., hypochlorite).

  • Allow the color to develop in the dark.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the appropriate wavelength (typically around 630-640 nm).

  • Quantify the ammonia concentration using a calibration curve prepared with standard ammonia solutions.

b) Ammonia in the Gas Phase

Gaseous ammonia can be captured by bubbling the outlet gas stream through a known volume of a dilute acid solution (e.g., 0.1 M HCl). The amount of ammonia absorbed in the acid solution is then quantified using the indophenol blue method as described above.

Calculation of Faradaic Efficiency

The Faradaic efficiency (FE) for ammonia synthesis is calculated using the following formula:

FE (%) = (n × F × [NH₃] × V) / Q × 100

Where:

  • n = number of electrons transferred to produce one mole of NH₃ (n=3)

  • F = Faraday's constant (96485 C/mol)

  • [NH₃] = concentration of produced ammonia (mol/L)

  • V = total volume of the collected liquid (L)

  • Q = total charge passed (C)

Safety Precautions

  • Lithium salts are hygroscopic and reactive. Handle them in an inert atmosphere (e.g., a glovebox).

  • Tetrahydrofuran (THF) is a flammable and volatile solvent. Work in a well-ventilated fume hood.

  • Phenol is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle compressed gas cylinders (N₂ and H₂) with care and according to safety regulations.

Conclusion

The use of phenol as a proton shuttle in lithium-mediated ammonia synthesis represents a significant advancement in the field, offering high Faradaic efficiencies at ambient conditions. The protocols and data presented here provide a comprehensive guide for researchers to replicate and build upon these findings. Further optimization of reaction conditions and reactor design may lead to even more efficient and scalable ammonia production systems.

References

Application Notes and Protocols: Preparation of Phenyllithium from Bromobenzene and Lithium Metal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenyllithium (C₆H₅Li) is a potent organometallic reagent widely employed in organic synthesis. First prepared by K. Ziegler in 1929, it serves as a powerful nucleophile and a strong base, making it invaluable for creating new carbon-carbon bonds and for deprotonation reactions.[1][2] Its utility in introducing phenyl groups has made it a common substitute for Grignard reagents in many synthetic applications.[3] This document provides a detailed protocol for the laboratory-scale synthesis of phenyllithium from the reaction of bromobenzene with lithium metal in an ethereal solvent.

Safety Precautions:

The preparation and handling of phenyllithium involve significant hazards. Strict adherence to safety protocols is mandatory.

  • Pyrophoric Nature: Phenyllithium solutions are pyrophoric, meaning they can ignite spontaneously upon contact with air.[4][5] All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Reactive Metal: Lithium metal reacts violently with water to produce highly flammable hydrogen gas.[6] The heat of this reaction can be sufficient to ignite the hydrogen.[6] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents are anhydrous.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times, including a fire-resistant lab coat, safety glasses with side shields or a face shield, and gloves. It is recommended to wear nitrile gloves underneath neoprene or butyl rubber gloves for adequate protection.[5]

  • Emergency Preparedness: The reaction should be conducted in a chemical fume hood.[5] A Class D fire extinguisher (for combustible metals) and a dry chemical (ABC) extinguisher should be readily accessible. A safety shower and eyewash station must be nearby.[5] Do not use water or carbon dioxide extinguishers on lithium metal or organolithium fires.

  • Quenching: Any excess lithium metal and the final phenyllithium solution must be quenched carefully by a trained professional using appropriate procedures, typically involving slow addition to a non-protic solvent like isopropanol, followed by ethanol and then water.

Experimental Protocols

This section details the synthesis of phenyllithium from bromobenzene and lithium metal. The reaction is exothermic and requires careful temperature control.[1]

Reaction:

C₆H₅Br + 2Li → C₆H₅Li + LiBr

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Mechanical stirrer or magnetic stir bar

  • Condenser with a gas inlet for inert gas, oven-dried

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

  • Cannula or syringe for liquid transfer

  • Schlenk line or manifold for inert gas

  • Lithium metal (containing 1-3% sodium is often recommended to facilitate the reaction)[7]

  • Bromobenzene, freshly distilled

  • Anhydrous diethyl ether (Et₂O) or n-butyl ether

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the mechanical stirrer, dropping funnel, and condenser. Flame-dry the entire apparatus under a flow of inert gas (argon or nitrogen) and then allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

  • Lithium Preparation: Weigh 18 g (2.57 mol) of lithium metal.[7] Under an inert atmosphere or in a glovebox, flatten the lithium with a hammer to a thickness of about 1.5 mm and cut it into small chips (e.g., 2 x 10 mm).[7]

  • Reaction Initiation: Place the lithium chips into the reaction flask containing 800 mL of dry diethyl ether.[7] Cool the flask to -25°C using a cooling bath.[7]

  • Bromobenzene Addition: Add 150.7 g (1.1 mol) of bromobenzene to the dropping funnel.[7] Add an initial portion of about 10 g of bromobenzene to the stirred lithium suspension at once to initiate the reaction.[7] Initiation is indicated by the appearance of turbidity and a noticeable rise in temperature.[7]

  • Controlled Addition: Once the initial reaction subsides (after about 10 minutes), add the remaining bromobenzene dropwise over approximately 1 hour.[7] During the addition, carefully maintain the internal reaction temperature between -20°C and -15°C.[7] The black coating on the lithium metal should gradually disappear, revealing a bright, silvery surface.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at -15°C for an additional hour.[7] Then, allow the temperature to rise to 0°C.[7]

  • Filtration and Storage: The resulting phenyllithium solution can be transferred to a storage flask, previously purged with inert gas, via cannula filtration to remove excess lithium and the precipitated lithium bromide. It is not always necessary to filter off the unreacted lithium chips.[7] Add fresh anhydrous diethyl ether to bring the final volume to 1 liter.[7] The solution should be homogenized by gentle swirling.

  • Titration: The concentration of the phenyllithium solution must be determined before use. Standard titration methods, such as the Gilman double titration or titration with a known concentration of sec-butanol in xylene using 1,10-phenanthroline as an indicator, should be employed.

Data Presentation

The following table summarizes quantitative data from various published protocols for the synthesis of phenyllithium.

ParameterProtocol 1[7]Protocol 2[1][3]Protocol 3[8]
Starting Halide BromobenzeneBromobenzeneBromobenzene
Lithium (mol equiv.) ~2.3Not specified~2.1-2.2
Solvent Diethyl ethern-Butyl etherDiethyl ether / Benzene
Temperature -25°C to 0°C10°C to 30°C~10°C
Addition Time ~1 hour6-8 hours1.5 hours
Post-Addition Time 1 hour1 hour1 hour
Final Concentration ~1.0 M1.5 M18.88% (w/w)
Reported Yield ~90%80%~92%

Visualizations

The following diagram illustrates the experimental workflow for the preparation of phenyllithium.

G cluster_setup Apparatus Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup1 Assemble and flame-dry 3-neck flask, condenser, dropping funnel setup2 Maintain positive inert gas pressure (Ar or N₂) setup1->setup2 reagent2 Add Li and anhydrous diethyl ether to flask reagent1 Cut Lithium metal into small pieces reagent1->reagent2 reagent3 Charge dropping funnel with Bromobenzene reaction2 Add initial aliquot of Bromobenzene to initiate reagent3->reaction2 Initiation reaction3 Slowly add remaining Bromobenzene at -20°C to -15°C reagent3->reaction3 Controlled Addition reaction1 Cool flask to -25°C reaction1->reaction2 reaction2->reaction3 reaction4 Stir for 1 hour after addition reaction3->reaction4 workup1 Allow to warm to 0°C reaction4->workup1 workup2 Transfer solution via cannula filtration workup1->workup2 workup3 Store under inert atmosphere workup2->workup3 workup4 Determine concentration by titration workup3->workup4

Caption: Workflow for Phenyllithium Synthesis.

References

Troubleshooting & Optimization

How to increase the yield of lithium phenoxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lithium phenoxide for increased yields and purity.

Troubleshooting Guide

Low yields or impure products in lithium phenoxide synthesis can often be attributed to a few common experimental pitfalls. This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture or oxygen: Lithium reagents (n-butyllithium, lithium hydride) are highly reactive with water and oxygen, which quenches the reagent and prevents the deprotonation of phenol.- Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (argon or nitrogen). - Use anhydrous solvents. Freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF and ether) before use. - Maintain a positive pressure of an inert gas throughout the entire experiment.
Inactive or degraded lithium reagent: The titer of commercially available organolithium reagents can decrease over time, especially with improper storage.- Titrate the lithium reagent prior to use to determine its exact molarity. - Store lithium reagents under an inert atmosphere and at the recommended temperature.
Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of phenol.- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by observing the cessation of gas evolution (H₂ with LiH). - Ensure efficient stirring throughout the reaction.
Sub-optimal reaction temperature: The temperature can significantly impact the reaction rate and the stability of the reagents and products.- For reactions with n-butyllithium, a low temperature (e.g., -35°C to 0°C) is often preferred to control reactivity.[1] - For reactions with lithium hydride, the temperature is typically maintained between 0°C and 25°C.[1]
Product Contamination/ Impurities Side reactions due to solvent impurities: Peroxides in ether solvents can lead to unwanted side reactions.- Test for and remove peroxides from ethereal solvents before use.
Incomplete removal of byproducts: In the metathesis reaction, sodium salts may not be completely removed.- Ensure thorough washing of the precipitated lithium phenoxide to remove soluble byproducts. Recrystallization may be necessary.
Reaction with atmospheric CO₂: Exposure of the reaction mixture or the final product to air can lead to the formation of lithium carbonate or other carboxylated species.- Handle the reaction mixture and the isolated product under a strictly inert atmosphere.
Difficulty in Product Isolation Product is a fine precipitate that is difficult to filter: Lithium phenoxide can sometimes precipitate as a very fine powder.- Use a fine porosity filter frit. - Centrifugation followed by decantation of the supernatant can be an effective alternative to filtration.
Product is highly soluble in the reaction solvent: This can make isolation by filtration challenging.- If the product is highly soluble, consider removing the solvent under reduced pressure to obtain the solid product. - A solvent in which the product is less soluble can be added to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest yield of lithium phenoxide?

While the yield can be highly dependent on the experimental conditions and the scale of the reaction, the reaction of phenol with n-butyllithium in an anhydrous ether solvent is often reported to be a clean and efficient route with high yields and purity.[1] This method allows for precise stoichiometric control. The reaction with lithium hydride can also provide good yields but may be slower and require careful handling of the solid reagent. The metathesis reaction from sodium phenoxide is a viable alternative, particularly if sodium phenoxide is readily available, though the purity of the final product depends on the complete removal of sodium salts.[1]

Q2: How critical is the reaction temperature for maximizing the yield?

Reaction temperature is a crucial parameter. For the highly exothermic reaction with n-butyllithium, maintaining a low temperature (e.g., -35°C to 0°C) is essential to control the reaction rate, minimize side reactions, and ensure high yields.[1] For the reaction with lithium hydride, a temperature range of 0–25°C is generally optimal to ensure a reasonable reaction rate without promoting decomposition.[1]

Q3: What are the most common sources of impurities and how can they be avoided?

The most common impurities arise from:

  • Water and Oxygen: These react with the lithium reagents and the lithium phenoxide product. To avoid this, all reagents and equipment must be scrupulously dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Peroxides in Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage. These peroxides can lead to unwanted side reactions. It is crucial to test for and remove peroxides from these solvents before use.

  • Incomplete Reaction: Unreacted phenol can be an impurity. This can be minimized by ensuring the use of a slight excess of the lithium reagent and allowing for sufficient reaction time.

  • Byproducts from Metathesis: In the metathesis route, residual sodium salts can be a significant impurity. Thorough washing of the lithium phenoxide precipitate is necessary.

Q4: Can the purity of the synthesized lithium phenoxide be improved after isolation?

Yes, recrystallization is a common method for purifying solid lithium phenoxide. A suitable solvent system would be one in which the lithium phenoxide is soluble at an elevated temperature but sparingly soluble at a lower temperature. The choice of solvent will depend on the specific impurities present.

Experimental Protocols

Below are detailed methodologies for the key experiments cited. Note: These are representative protocols, and optimization may be required for specific applications and scales.

Protocol 1: Synthesis of Lithium Phenoxide using n-Butyllithium

This protocol describes a high-yield synthesis of lithium phenoxide via the deprotonation of phenol with n-butyllithium.

Materials:

  • Phenol (purified by distillation or sublimation)

  • n-Butyllithium (solution in hexanes, titered)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexanes (for washing)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.

  • Syringes and needles for transferring liquids under inert atmosphere.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Set up the reaction apparatus and flame-dry all glassware under vacuum, then cool to room temperature under a positive pressure of argon or nitrogen.

  • In the reaction flask, dissolve a known amount of purified phenol in anhydrous diethyl ether or THF.

  • Cool the solution to -35°C in a dry ice/acetone bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of n-butyllithium solution from the dropping funnel to the stirred phenol solution. The addition should be dropwise to maintain the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at -35°C for 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours.

  • The lithium phenoxide will precipitate as a white solid.

  • Isolate the product by filtration under an inert atmosphere.

  • Wash the solid with anhydrous hexanes to remove any unreacted n-butyllithium and other soluble impurities.

  • Dry the lithium phenoxide under vacuum to obtain a fine white powder.

Expected Yield: High (typically >90%).

Protocol 2: Synthesis of Lithium Phenoxide using Lithium Hydride

This protocol details the synthesis of lithium phenoxide through the reaction of phenol with lithium hydride.

Materials:

  • Phenol (purified)

  • Lithium hydride (LiH) powder

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, a condenser with a gas outlet connected to a bubbler, and a solid addition funnel or a powder funnel under a positive flow of inert gas.

Procedure:

  • Assemble and flame-dry the glassware, then cool under an inert atmosphere.

  • To the flask, add a known amount of lithium hydride.

  • Add anhydrous THF to create a suspension.

  • In a separate flask, dissolve a stoichiometric amount of phenol in anhydrous THF.

  • Slowly add the phenol solution to the stirred suspension of lithium hydride at 0°C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas through the bubbler.

  • Continue stirring until gas evolution ceases (typically several hours).

  • The resulting solution/suspension contains the lithium phenoxide.

  • If the product precipitates, it can be isolated by filtration under an inert atmosphere. If it remains in solution, the solvent can be removed under vacuum.

  • Wash the isolated solid with a non-polar solvent like hexanes and dry under vacuum.

Expected Yield: Good to high (can exceed 80-90% with careful execution).

Visualizations

Experimental Workflow for n-Butyllithium Method

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_glass Flame-dry glassware dissolve_phenol Dissolve Phenol in Ether/THF prep_glass->dissolve_phenol prep_inert Inert atmosphere (Ar/N2) prep_inert->dissolve_phenol prep_reagents Prepare anhydrous reagents prep_reagents->dissolve_phenol cool Cool to -35°C dissolve_phenol->cool add_nbuli Add n-BuLi dropwise cool->add_nbuli stir_cold Stir at -35°C add_nbuli->stir_cold warm_rt Warm to Room Temp stir_cold->warm_rt filter Filter precipitate warm_rt->filter wash Wash with Hexanes filter->wash dry Dry under vacuum wash->dry product Lithium Phenoxide dry->product

Caption: Workflow for lithium phenoxide synthesis using n-butyllithium.

Signaling Pathway of Lithium Phenoxide Synthesis

reaction_pathway phenol Phenol (C₆H₅OH) liphenoxide Lithium Phenoxide (C₆H₅OLi) phenol->liphenoxide + n-BuLi nbuli n-Butyllithium (n-BuLi) butane Butane (C₄H₁₀) nbuli->butane Deprotonation

Caption: Reaction pathway for the synthesis of lithium phenoxide from phenol and n-butyllithium.

References

Preventing side reactions in phenol metalation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of side reactions during phenol metalation. It is designed for researchers, scientists, and professionals in drug development who utilize this critical reaction in their synthetic workflows.

Troubleshooting Guide

This guide addresses common issues encountered during phenol metalation experiments, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low yield of the desired ortho-metalated product Incomplete deprotonation of the phenol.The aryl anion is quenched by a neighboring group (e.g., -OBn, -OMOM).[1]Steric hindrance around the ortho position.Sub-optimal base or solvent system.Use a stronger base (e.g., n-BuLi, s-BuLi) or increase the equivalents of the base.Consider using a different protecting group for other functionalities that is less prone to quenching the anion.[1]For sterically hindered substrates, consider using a smaller organolithium reagent or a different metalation strategy.Screen different ethereal solvents (e.g., THF, Et₂O) and temperatures.
Formation of the para-isomer as a major byproduct Thermodynamic control favoring the para product.The directing group is not effectively coordinating the metalating agent to the ortho position.Reaction conditions (e.g., high temperature) promoting isomerization.Employ a Directed ortho-Metalation (DoM) strategy with a suitable directing group.[1]Use a bulkier base to sterically disfavor the para position.Maintain low reaction temperatures to favor the kinetically controlled ortho-metalation.Block the para position if the substrate allows.[1]
Significant O-alkylation or O-acylation instead of C-functionalization The phenoxide oxygen is acting as a nucleophile.Hard electrophiles preferentially react at the oxygen atom.The choice of counter-ion can influence the O/C selectivity.[1]Use a less polar, aprotic solvent.Employ a bulkier protecting group on the phenol to sterically hinder O-functionalization.The use of Na⁺ favors C-alkylation, while K⁺ and Li⁺ can lead to more O-alkylation.[1]Convert the phenol to a silyl ether, which can be cleaved post-metalation and functionalization.
Poly-functionalization of the aromatic ring The activated phenol ring is susceptible to multiple electrophilic substitutions.[2]Excess equivalents of the electrophile are used.Carefully control the stoichiometry of the electrophile.Use a less activating protecting group on the phenol if possible.Perform the reaction at a lower temperature to decrease reactivity.For halogenation, specific catalytic systems can promote mono-halogenation.[3]
Low regioselectivity in C-H functionalization The electronic and steric effects of the substituents on the phenol are not strongly directing.The chosen catalyst or reaction conditions are not selective enough.For ortho-selectivity, Directed ortho-Metalation (DoM) is a powerful strategy.[1]For meta-selectivity, consider strategies like a traceless directing group relay using CO₂.[4][5]For para-selectivity, specific catalytic systems, such as gold-catalyzed C-H functionalization, can be employed.[6]The addition of additives like ZnCl₂ can improve ortho control in some cases.[1]

Frequently Asked Questions (FAQs)

Q1: What is Directed ortho-Metalation (DoM) and why is it useful for phenols?

A1: Directed ortho-Metalation (DoM) is a powerful strategy for the site-specific functionalization of aromatic compounds.[1] In the context of phenols, the hydroxyl group (or a protected derivative) acts as a directing group, coordinating to an organometallic base (typically an organolithium reagent). This coordination delivers the base to the adjacent ortho position, leading to selective deprotonation and subsequent functionalization at that site. This method is highly valuable for overcoming the inherent electronic preference for ortho-, para-substitution in electrophilic aromatic substitution, allowing for precise control over regioselectivity.

Q2: How do I choose the right protecting group for my phenol during metalation?

A2: The choice of protecting group is critical and depends on the specific reaction conditions and desired outcome.

  • For DoM, common protecting groups include methoxymethyl (MOM), benzyloxymethyl (BOM), and diisopropylcarbamoyl (DPC). These groups are effective at directing the metalation to the ortho position.

  • In transition metal-mediated couplings, protected hydroxyl groups often lead to better outcomes.[1]

  • It is important to choose a protecting group that is stable to the strongly basic conditions of metalation but can be readily cleaved without affecting the newly introduced functional group.

Q3: Can I achieve meta-selective functionalization of a phenol?

A3: Yes, while direct electrophilic substitution on phenols typically yields ortho- and para-products, strategies have been developed for meta-selective functionalization. One notable method is the use of a traceless directing group relay strategy.[4][5] For instance, carbon dioxide can be used as a transient directing group to facilitate a palladium-catalyzed arylation meta to the hydroxyl group.[4]

Q4: What is the role of the metal cation (e.g., Li⁺, Na⁺, K⁺) in controlling selectivity?

A4: The nature of the metal cation associated with the phenoxide can significantly influence the outcome of the reaction, particularly the C- versus O-alkylation selectivity. For example, in phenoxide alkylations, sodium ([Na⁺]) tends to favor C-alkylation, whereas potassium ([K⁺]) and lithium ([Li⁺]) can result in increased O-alkylation.[1] This is often attributed to the degree of association between the cation and the phenoxide oxygen, which in turn affects the nucleophilicity of the aromatic ring.

Q5: Are there catalytic methods to achieve selective ortho-functionalization without strong bases?

A5: Yes, various transition-metal-catalyzed methods have been developed for the ortho-selective C-H functionalization of phenols under milder conditions. These often involve catalysts based on palladium, rhodium, or ruthenium.[7][8] For example, ammonium salt-catalyzed ortho-bromination with NBS or chlorination with NCS provides a catalytic approach to selective halogenation.[3] These methods can offer better functional group tolerance compared to traditional DoM with strong organolithium bases.

Quantitative Data Summary

The following tables summarize quantitative data from various phenol functionalization reactions to provide a comparative overview of different methodologies.

Table 1: Yields of Phenoxide ortho-Prenylation with and without Additives

SubstrateConditionsProduct(s)Yield(s)Reference
Phenoxide and prenyl bromideMild basic conditionsortho-prenylated phenol30-50% (with competing para-, bis-, and O-prenylation)[1]
Phenoxide 44 and prenyl bromide/3-bromo-3-methyl-1-buteneCatalytic ZnCl₂ortho-functionalized isomer 1a65%[1]

Table 2: Regioselectivity in Pd(II)-Catalyzed Olefination of Phenol Derivatives

SubstrateConditionsProduct(s)Yield(s)Reference
4a5 mol% Pd(OAc)₂, 10 mol% Boc-Val-OH, 2 equiv KHCO₃, t-amyl alcohol, 90°C, 24h, O₂meta-mono-olefinated, meta-di-olefinated60%, 29%[7]
1a5 mol% Pd(OAc)₂, 10 mol% Boc-Val-OH, 2 equiv KHCO₃, t-amyl alcohol, 90°C, 24h, O₂ortho-mono-olefinated (3a)90%[7]

Table 3: ortho-Alkylation of Phenols with Primary Alcohols

Phenol SubstrateAlcoholCatalyst SystemTemperatureYieldReference
Phenol1-Hexanol2 mol% Pd/C, 3 mol% Sc(OTf)₃160°CUp to 75%[9]
m-cresoliso-propanolZeolite (gas-phase)-71% selectivity for thymol[9]

Experimental Protocols

Protocol 1: General Procedure for ortho-Alkylation of Phenols in Batch

This protocol is adapted from a method utilizing a dual catalytic system for the ortho-alkylation of phenols with primary alcohols.[9]

  • To a 12 mL screw-cap vial equipped with a magnetic stir bar, add Pd/C (8.5 mg, 2 mol%), Sc(OTf)₃ (5.9 mg, 3 mol%), and the phenol substrate (0.4 mmol).

  • Add the primary alcohol (20 equivalents).

  • Seal the vial and stir the mixture at 160 °C.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate to remove the catalyst and the Lewis acid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Directed ortho-Metalation (DoM) and Alkylation

This is a general representation of a DoM protocol.

  • Dissolve the protected phenol in a dry ethereal solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C to 0 °C).

  • Add the organolithium base (e.g., n-BuLi, s-BuLi) dropwise via syringe.

  • Stir the reaction mixture at the same temperature for a specified time (e.g., 1-2 hours) to ensure complete metalation.

  • Add the electrophile (e.g., an alkyl halide) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Phenol Metalation Experiment issue Identify Primary Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Selectivity side_products Significant Side Products issue->side_products Purity cause_yield Check for: - Incomplete Deprotonation - Anion Quenching - Steric Hindrance low_yield->cause_yield cause_selectivity Check for: - Ineffective Directing Group - High Temperature - Wrong Catalyst/Additive poor_selectivity->cause_selectivity cause_side_products Check for: - O-Functionalization - Poly-functionalization - Wrong Stoichiometry side_products->cause_side_products solution_yield Solutions: - Stronger/More Base - Change Protecting Group - Screen Solvents/Temp. cause_yield->solution_yield solution_selectivity Solutions: - Implement DoM Strategy - Use Additives (e.g., ZnCl₂) - Lower Reaction Temp. cause_selectivity->solution_selectivity solution_side_products Solutions: - Change Counter-ion (e.g., Na⁺) - Control Stoichiometry - Use Bulky Protecting Group cause_side_products->solution_side_products end Optimized Reaction solution_yield->end solution_selectivity->end solution_side_products->end

Caption: Troubleshooting workflow for phenol metalation.

Competing_Pathways cluster_products Potential Products phenoxide Phenoxide Anion electrophile Electrophile (E⁺) ortho ortho-C-Functionalization (Kinetic Product) electrophile->ortho C-Attack (ortho) para para-C-Functionalization (Thermodynamic Product) electrophile->para C-Attack (para) oxygen O-Functionalization (Side Product) electrophile->oxygen O-Attack

Caption: Competing reaction pathways in phenoxide functionalization.

Caption: Simplified pathway for Directed ortho-Metalation (DoM).

References

Optimizing temperature for ortho-lithiation of phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the ortho-lithiation of phenols. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct ortho-lithiation on phenol itself?

A1: The hydroxyl proton of phenol is highly acidic (pKa ≈ 10). Strong organolithium bases, such as n-butyllithium (n-BuLi), will rapidly deprotonate the hydroxyl group to form a lithium phenoxide. This resulting phenoxide is electron-rich and deactivates the aromatic ring towards electrophilic attack, thus preventing the desired ortho-deprotonation.

Q2: What is a directing metalating group (DMG) and why is it essential for this reaction?

A2: A directing metalating group is a functional group that complexes with the organolithium reagent, positioning it to selectively deprotonate a nearby ortho-proton.[1] For phenols, the hydroxyl group must first be converted into a suitable DMG. O-aryl carbamates, particularly N,N-diethyl or N-isopropyl carbamates, are highly effective DMGs for this purpose.[2][3]

Q3: What is the optimal temperature for the ortho-lithiation of a protected phenol?

A3: The widely accepted optimal temperature for the lithiation step is -78 °C (the temperature of a dry ice/acetone bath).[2][4][5] Maintaining this low temperature is critical to prevent a major side reaction known as the anionic ortho-Fries rearrangement.[6][7][8]

Q4: What is the role of N,N,N',N'-tetramethylethylenediamine (TMEDA) in this reaction?

A4: TMEDA is a bidentate chelating ligand that complexes with the lithium cation.[9] In solution, organolithium reagents like n-BuLi exist as aggregates. TMEDA breaks up these aggregates, increasing the basicity and reactivity of the organolithium reagent, thereby facilitating a more efficient ortho-deprotonation.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product; recovery of starting material. 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Incomplete lithiation. 4. Poor solubility of the substrate at -78 °C.1. Titrate the organolithium reagent before use to determine its exact molarity. Use a fresh bottle if necessary. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Increase the reaction time for the lithiation step (e.g., from 1 hour to 2-3 hours). To confirm lithiation, you can quench a small aliquot with D₂O and check for deuterium incorporation by NMR or MS. 4. Try a different anhydrous solvent system, such as THF instead of diethyl ether, which may improve solubility.
Formation of a significant amount of salicylamide by-product. The reaction temperature was too high, leading to the anionic ortho-Fries rearrangement.[6][7][8]Maintain a strict reaction temperature of -78 °C during the lithiation and electrophilic quench. Ensure the reaction flask is well-immersed in the cooling bath. Add the electrophile at -78 °C before allowing the reaction to warm.
Multiple products are observed, including para-substituted isomers. The directing group is not effective enough, or the reaction conditions are favoring traditional electrophilic aromatic substitution pathways.Ensure the correct protecting group (e.g., O-aryl N-isopropylcarbamate) is used. The combination of a strong DMG and a low temperature (-78 °C) is key to achieving high ortho-selectivity.
Benzylic lithiation occurs on a substituted phenol. If the phenol substrate has benzylic protons, these can be more acidic than the aromatic protons, leading to competitive deprotonation.This side reaction is more common when using lithium amide bases like LDA. For ortho-lithiation, stick to alkyllithiums like n-BuLi or s-BuLi in combination with TMEDA.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the ortho-lithiation of O-phenyl N-isopropylcarbamate followed by quenching with various electrophiles.

Electrophile (E+) Base/Additive Temperature (°C) Reaction Time (h) Yield (%) Reference
Me₃SiCln-BuLi / TMEDA-78191[5]
Bu₃SnCln-BuLi / TMEDA-78185[5]
I₂n-BuLi / TMEDA-781High[4]
C₂Cl₆ (for Cl)n-BuLi / TMEDA-78193[5]
Benzaldehydes-BuLi / TMEDA-781High[3]

Experimental Protocol: Ortho-lithiation and Silylation of Phenol

This protocol details the synthesis of ortho-trimethylsilyl phenol, a common derivative prepared via this methodology.

Step 1: Protection of Phenol as O-Phenyl N-isopropylcarbamate

  • To a solution of phenol (1.0 eq) in anhydrous toluene in a round-bottom flask under an argon atmosphere, add triethylamine (1.2 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropyl isocyanate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-phenyl N-isopropylcarbamate.

Step 2: In situ N-Silylation and Ortho-lithiation

  • Dissolve the O-phenyl N-isopropylcarbamate (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

  • Add TMEDA (1.2 eq) to the solution.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq, solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 1 hour to allow for complete ortho-lithiation.

Step 3: Electrophilic Quench

  • While maintaining the temperature at -78 °C, slowly add trimethylsilyl chloride (TMSCl) (1.5 eq).

  • Stir the reaction at -78 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature.

Step 4: Work-up and Deprotection

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The N-silyl group is typically cleaved during this aqueous work-up.

  • Dissolve the crude ortho-substituted carbamate in ethanol and add a 2 M aqueous solution of sodium hydroxide.

  • Stir at room temperature for 2 hours to cleave the carbamate protecting group.

  • Acidify the mixture with 2 M HCl and extract the final product, ortho-trimethylsilyl phenol, with diethyl ether.

  • Purify the product via column chromatography.

Visualizations

Experimental Workflow for Ortho-lithiation of Phenol

OrthoLithiationWorkflow cluster_start Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_finish Final Product Isolation phenol Phenol carbamate O-Aryl Carbamate (Protection) phenol->carbamate Isopropyl Isocyanate, Et3N silylation In situ N-Silylation carbamate->silylation TMSOTf, TMEDA lithiation Ortho-lithiation (-78 °C) silylation->lithiation n-BuLi, -78°C quench Electrophilic Quench (E+) lithiation->quench Electrophile (E+) deprotection Deprotection (Hydrolysis) quench->deprotection Aqueous work-up, NaOH product Ortho-Substituted Phenol deprotection->product

Caption: Workflow for the ortho-functionalization of phenol.

Signaling Pathway of Directed Ortho-Metalation (DoM)

DoM_Pathway substrate Substrate (O-Aryl Carbamate) complex Pre-lithiation Complex substrate->complex Coordination base n-BuLi / TMEDA (Active Base) base->complex lith_intermediate Ortho-lithiated Intermediate complex->lith_intermediate Deprotonation (-78°C) product Ortho-substituted Product lith_intermediate->product Electrophilic Attack fries Anionic Ortho-Fries Rearrangement (Side Reaction) lith_intermediate->fries Warming electrophile Electrophile (E+) electrophile->product

Caption: Key steps in the Directed ortho-Metalation (DoM) process.

References

Technical Support Center: Purification of Crude Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude lithium phenoxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude lithium phenoxide, primarily focusing on recrystallization, the most common purification technique.

Problem 1: Lithium phenoxide fails to crystallize from the solution.

Possible Cause Troubleshooting Step
Solution is too dilute (too much solvent). - Concentrate the solution by carefully removing the solvent under reduced pressure. - Return the solution to the heat source to boil off a portion of the solvent, then allow it to cool again.[1]
Supersaturation has not been achieved. - Try scratching the inside of the flask with a glass stirring rod at the meniscus to induce nucleation.[1][2] - Add a seed crystal of pure lithium phenoxide to the solution.[2] - Cool the solution to a lower temperature in an ice bath.[2][3]
The presence of significant impurities inhibiting crystallization. - Attempt to "salt out" the product by adding a small amount of a non-polar co-solvent (an "anti-solvent") in which lithium phenoxide is insoluble, but the impurities are soluble.[2] - If the solution is colored, consider a charcoal treatment of the hot solution before cooling to remove colored impurities.[1]
Incorrect solvent system. - Re-evaluate the choice of solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Problem 2: The product "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The solution is cooling too quickly. - Reheat the solution to redissolve the oil. - Allow the solution to cool more slowly to room temperature before transferring it to an ice bath.[3] - Insulate the flask to slow down the cooling rate.[1]
The boiling point of the solvent is higher than the melting point of the lithium phenoxide. - Choose a solvent with a lower boiling point.
High concentration of impurities. - Add a small amount of additional solvent to the hot solution to decrease the concentration of the solute.[1] - Consider pre-purification by another method if impurities are substantial.

Problem 3: Low recovery of purified lithium phenoxide.

Possible Cause Troubleshooting Step
Too much solvent was used. - A significant amount of the product may remain in the mother liquor.[1] Try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
Premature crystallization during hot filtration. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. - Use a slight excess of hot solvent to prevent crystallization in the funnel.
Incomplete crystallization. - Allow more time for crystallization to occur. - Cool the solution to a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude lithium phenoxide?

Common impurities depend on the synthetic route used.[5]

  • From reaction with lithium metal, hydride, or n-butyllithium: Unreacted phenol is a primary impurity. Side products from reactions with trace moisture or air can also be present.

  • From metathesis with sodium phenoxide: Residual sodium phenoxide and the lithium salt byproduct (e.g., lithium chloride or bromide) are common impurities.[5]

  • General Impurities: Moisture and carbon dioxide can react with lithium phenoxide, so it is crucial to perform synthesis and purification under an inert atmosphere.

Q2: What is a reliable method for purifying crude lithium phenoxide?

Recrystallization is a common and effective method. A general procedure involves dissolving the crude lithium phenoxide in a suitable hot solvent and then allowing it to cool slowly to form crystals. A patent for preparing alkali metal phenoxides suggests a method where phenol is dissolved in a higher-boiling hydrocarbon solvent (like toluene), and an alkali metal hydroxide is dissolved in a lower-boiling alcohol (like methanol). The mixture is heated to distill off the alcohol and water, causing the anhydrous phenoxide to crystallize.[6][7]

Q3: Which solvents are suitable for the recrystallization of lithium phenoxide?

Lithium phenoxide is soluble in polar aprotic solvents like tetrahydrofuran (THF) and ethers.[5] For recrystallization, a solvent system where the solubility is significantly temperature-dependent is ideal. A mixture of a polar solvent (to dissolve) and a non-polar solvent (to induce precipitation) can be effective. For example, dissolving in a minimal amount of hot THF and then adding a non-polar solvent like hexane or toluene until the solution becomes cloudy, followed by reheating to clarify and slow cooling, is a common strategy.

Q4: Can distillation or chromatography be used to purify lithium phenoxide?

  • Distillation: Direct distillation of lithium phenoxide is generally not feasible due to its high melting point (476 °C) and salt-like character.[8] However, distillation can be used to purify the starting material, phenol.[9]

  • Chromatography: While chromatography is a powerful purification technique, its application for highly reactive organometallic compounds like lithium phenoxide is not common due to potential decomposition on the stationary phase. There is limited literature available on the chromatographic purification of simple alkali metal phenoxides.

Q5: How can I assess the purity of my lithium phenoxide?

Several analytical techniques can be employed:

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to check for the absence of the phenolic proton (around 5 ppm in ¹H NMR) and the presence of characteristic aromatic signals.[5] Quantitative NMR (qNMR) can provide a precise purity assessment by integrating the signals of the compound against a known internal standard.[10][11]

  • Titration: An acid-base titration can be used to determine the amount of active base (phenoxide). This is a common quality control method for similar lithium salts like lithium hydroxide.[12][13]

  • Elemental Analysis: This can determine the lithium content and confirm the empirical formula.

Experimental Protocols

Protocol 1: Purification of Crude Lithium Phenoxide by Recrystallization

This protocol is adapted from the principles of preparing anhydrous alkali metal phenoxides.[6][7] It is designed to remove unreacted phenol and other soluble impurities. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Crude lithium phenoxide

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar apparatus for inert atmosphere chemistry

  • Heating mantle

  • Cannula or filter stick for transferring liquids under inert atmosphere

  • Fritted glass filter

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the crude lithium phenoxide.

  • Add a minimal amount of anhydrous THF to dissolve the crude product at room temperature. Gentle warming may be necessary.

  • Once dissolved, begin adding anhydrous toluene as an anti-solvent while stirring. Continue adding toluene until the solution becomes persistently cloudy.

  • Gently heat the mixture until the solution becomes clear again.

  • Turn off the heat and allow the flask to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a larger, empty beaker to insulate it from drafts.

  • Once the flask has reached room temperature, further cool it in an ice bath or a -20 °C freezer for several hours to maximize crystal formation.

  • Collect the purified crystals by filtration through a fritted glass filter under an inert atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous toluene or hexane to remove any remaining mother liquor.

  • Dry the purified lithium phenoxide crystals under high vacuum.

Data Presentation

Table 1: Comparison of Purity Analysis Techniques

Technique Information Provided Advantages Disadvantages
¹H NMR Structural confirmation, detection of proton-containing impurities (e.g., residual phenol, solvent).[5]Rapid, provides structural information.May not detect non-proton-containing inorganic salts.
Quantitative ¹H NMR (qNMR) Absolute purity determination against a standard.[10][11]Highly accurate, provides simultaneous structural and quantitative data.[10]Requires a suitable internal standard and careful experimental setup.
Acid-Base Titration Molar amount of basic phenoxide.[12]Simple, inexpensive, and accurate for determining base content.[13]Does not distinguish between lithium phenoxide and other basic impurities (e.g., LiOH).
Elemental Analysis Percentage of C, H, and Li.Provides fundamental composition.Does not provide information on the nature of impurities.
Ion Chromatography Quantification of ionic impurities (e.g., Cl⁻, Na⁺).[13]Highly sensitive for specific ionic impurities.Requires specialized equipment.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation cluster_analysis Step 4: Analysis crude Crude LiOPh dissolve Dissolve in min. hot THF crude->dissolve add_anti_solvent Add Toluene (anti-solvent) dissolve->add_anti_solvent reheat Reheat to clarify add_anti_solvent->reheat slow_cool Slow cool to RT, then ice bath reheat->slow_cool filter Filter under inert atmosphere slow_cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry analysis Purity Analysis dry->analysis

Caption: Workflow for the recrystallization of crude lithium phenoxide.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Issue? oiling_out Product Oils Out start->oiling_out Issue? low_yield Low Yield start->low_yield Issue? success Pure Crystals Obtained start->success No Issue scratch Scratch Flask / Add Seed no_crystals->scratch Try reheat_cool_slow Reheat & Cool Slower oiling_out->reheat_cool_slow Try recover Recover from Mother Liquor low_yield->recover Try concentrate Concentrate Solution scratch->concentrate If fails cool_further Cool to Lower Temp. concentrate->cool_further Then cool_further->success Resolved add_solvent Add More Solvent reheat_cool_slow->add_solvent If fails add_solvent->success Resolved check_filtration Check Hot Filtration Technique recover->check_filtration Also check_filtration->success Improved

Caption: Decision tree for troubleshooting common crystallization issues.

References

Troubleshooting low conversion in phenyllithium addition reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in phenyllithium addition reactions.

Troubleshooting Guide

Question: My phenyllithium addition reaction is showing low or no conversion to the desired product. What are the common causes and how can I troubleshoot this?

Low conversion in phenyllithium additions can stem from several factors, ranging from reagent quality to reaction conditions. Follow this guide to diagnose and resolve the issue.

1. Reagent Quality and Concentration

  • Is your phenyllithium reagent active? Phenyllithium is highly sensitive to air and moisture.[1][2] Improper storage or handling can lead to significant degradation, reducing the concentration of the active reagent. Commercial solutions can also vary in their exact concentration.

  • Troubleshooting:

    • Titrate your phenyllithium solution. This is a critical step to determine the accurate concentration of active phenyllithium. Several methods are available, with the double titration method being a reliable option.[3] Other methods include using indicators like N-benzylbenzamide[4] or diphenylacetic acid.[5]

    • Use fresh or properly stored reagent. Ensure the bottle has been sealed under an inert atmosphere (argon or nitrogen) and stored at the recommended temperature (typically 2-8°C).[1]

2. Reaction Conditions

  • Are the reaction temperature and time optimized? The reactivity of phenyllithium and the stability of intermediates are highly dependent on temperature. The reaction of phenyllithium with E-cinnamaldehyde, for example, is extremely sensitive to reaction conditions.[6][7]

  • Troubleshooting:

    • Vary the temperature. Many phenyllithium additions are performed at low temperatures (e.g., -78°C) to control reactivity and minimize side reactions. However, in some cases, a higher temperature may be required to achieve a reasonable reaction rate.[7] For instance, the addition to E-cinnamaldehyde in THF is almost quantitative at 0°C.[6]

    • Adjust the reaction time. Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time.

  • Is the solvent appropriate? The choice of solvent significantly influences the aggregation state and reactivity of phenyllithium.[6][8][9] Phenyllithium exists as a mixture of aggregates (dimers, tetramers) in solution, and the solvent can shift this equilibrium.[8][9][10]

  • Troubleshooting:

    • Consider alternative ethereal solvents. Tetrahydrofuran (THF) and diethyl ether are common solvents. THF tends to deaggregate phenyllithium more than diethyl ether, which can affect reactivity.[8][9] In some cases, a less polar solvent like toluene may be beneficial.[6]

    • Ensure anhydrous conditions. All solvents and reagents must be rigorously dried. Phenyllithium reacts rapidly with water.[2]

3. Side Reactions and Substrate Issues

  • Is your substrate susceptible to side reactions? Carbonyl compounds with enolizable protons can undergo deprotonation by phenyllithium, competing with the desired nucleophilic addition.[8]

  • Troubleshooting:

    • Use a less basic organometallic reagent if possible. However, this may not be an option if the phenyl group is required.

    • Employ a different addition order. Adding the substrate to the phenyllithium solution (inverse addition) can sometimes minimize side reactions.[11]

    • Consider the use of additives. Certain additives can modulate the reactivity of phenyllithium.

4. Role of Additives

  • Could an additive improve the reaction? Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), hexamethylphosphoramide (HMPA), or 1,2-dimethoxyethane (DME) can modify the aggregation state of phenyllithium and enhance its reactivity in some cases.[8][9] These additives break down aggregates into more reactive monomers.[8][9]

  • Troubleshooting:

    • Screen different additives. The effect of an additive can be highly reaction-specific. For example, while TMEDA can increase the rate of some reactions, in the addition to E-cinnamaldehyde under certain conditions, it was found to slow the reaction.[12]

    • Optimize the stoichiometry of the additive. The amount of additive used can be critical.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the concentration of my phenyllithium solution?

A1: Titration is essential for determining the active concentration of your phenyllithium reagent. A commonly used and reliable method is the double titration method .[3] This involves two separate titrations: one to determine the total base content and another to determine the non-organolithium base content (e.g., lithium alkoxides). The difference between these two values gives the concentration of the active phenyllithium. Other simpler, colorimetric methods are also available, such as using N-benzylbenzamide, which produces a distinct blue endpoint.[4]

Q2: My reaction is still sluggish even after titrating my phenyllithium. What should I try next?

A2: If reagent quality is confirmed, focus on the reaction conditions. The choice of solvent is a critical parameter. Phenyllithium's aggregation state, and thus its reactivity, is highly dependent on the solvent.[8][9] In diethyl ether, it exists as a mixture of tetramers and dimers, while in THF, it is primarily a mixture of dimers and monomers.[8][9] Monomeric phenyllithium is generally more reactive. Consider switching from diethyl ether to THF or adding a co-solvent like TMEDA or DME to break up the aggregates.[8][9] Also, systematically varying the reaction temperature can have a profound effect on the reaction rate.[6][7]

Q3: I am observing the formation of byproducts. What could they be and how can I minimize them?

A3: Byproduct formation in phenyllithium additions often arises from side reactions. If your substrate has acidic protons alpha to the carbonyl group, enolization can occur, leading to the recovery of starting material after workup.[8] Another possibility is the formation of biphenyl, which can result from the coupling of phenyllithium with the phenyl halide used in its preparation.[13] To minimize these, ensure your phenyllithium is of high purity. For enolization, running the reaction at a lower temperature can favor the kinetic addition product over deprotonation.

Q4: Can I use phenyllithium with substrates that have other functional groups?

A4: Phenyllithium is a strong base and a potent nucleophile, making it incompatible with many functional groups.[2] It will react with acidic protons such as those on alcohols, amines, and carboxylic acids. It can also react with esters and nitriles.[14] If your substrate contains such functional groups, they must be protected prior to the addition reaction.

Quantitative Data Summary

Table 1: Effect of Solvent and Temperature on the Addition of Phenyllithium to E-cinnamaldehyde.

SolventTemperature (°C)Time (h)Conversion (%)Yield of 1,3-diphenyl-2-propen-1-ol (%)
Toluene-783~100High
Diethyl Ether-783~100Moderate
THF-78381Low
THF03~100~100

Data synthesized from a study by attentive to the fact that yields can be highly substrate and condition dependent.[6][7]

Key Experimental Protocols

Protocol 1: General Procedure for Phenyllithium Addition to an Aldehyde

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used. The reaction is carried out under an inert atmosphere.[15]

  • Reagent Preparation: The aldehyde substrate is dissolved in anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask and cooled to the desired temperature (commonly -78°C using a dry ice/acetone bath).

  • Addition of Phenyllithium: The phenyllithium solution (of known concentration) is added dropwise via syringe to the stirred solution of the aldehyde. The rate of addition should be controlled to maintain the desired reaction temperature.[16]

  • Reaction Monitoring: The reaction is stirred at the chosen temperature for the determined optimal time. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at a low temperature.[17]

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Titration of Phenyllithium using N-benzylbenzamide

  • Indicator Preparation: A flame-dried flask under an inert atmosphere is charged with a precisely weighed amount of N-benzylbenzamide.[4] Anhydrous THF is added to dissolve the indicator.

  • Titration Setup: The solution is cooled to the appropriate temperature (0°C for phenyllithium).[4]

  • Titration: The phenyllithium solution is added dropwise from a syringe with precise volume markings. A transient blue color will appear and dissipate with stirring. The endpoint is reached when a single drop of the phenyllithium solution results in a persistent deep blue color.[4]

  • Calculation: The molarity of the phenyllithium solution is calculated based on the volume of titrant added to reach the endpoint and the moles of the indicator used.

Visualizations

Troubleshooting_Workflow start Low Conversion in Phenyllithium Addition reagent_quality 1. Check Reagent Quality start->reagent_quality titrate Titrate Phenyllithium (e.g., Double Titration) reagent_quality->titrate concentration_ok Concentration within Specification? titrate->concentration_ok new_reagent Use Fresh/Newly Purchased Reagent concentration_ok->new_reagent No reaction_conditions 2. Optimize Reaction Conditions concentration_ok->reaction_conditions Yes new_reagent->titrate temp_time Vary Temperature and Time (e.g., -78°C to 0°C) reaction_conditions->temp_time solvent Change Solvent (e.g., THF vs. Ether) temp_time->solvent conditions_ok Improvement Observed? solvent->conditions_ok side_reactions 3. Investigate Side Reactions conditions_ok->side_reactions No success Successful Conversion conditions_ok->success Yes enolization Consider Enolization or Other Side Reactions side_reactions->enolization additives 4. Screen Additives (e.g., TMEDA, HMPA) enolization->additives additives->conditions_ok

Caption: Troubleshooting workflow for low conversion in phenyllithium addition reactions.

Phenyllithium_Aggregation_Reactivity cluster_aggregation Phenyllithium Aggregation State cluster_factors Influencing Factors tetramer Tetramer (Less Reactive) dimer Dimer (Moderately Reactive) tetramer->dimer More Polar Solvent monomer Monomer (Most Reactive) dimer->monomer Strongly Coordinating Solvent/Additive solvent Solvent solvent->tetramer Non-polar (e.g., Hydrocarbons) solvent->dimer Ethereal (e.g., Diethyl Ether) solvent->monomer Polar (e.g., THF) additives Additives (TMEDA, HMPA) additives->monomer Deaggregation

Caption: Influence of solvent and additives on phenyllithium aggregation and reactivity.

References

Technical Support Center: Lithium Phenoxide in Anhydrous Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium phenoxide in anhydrous solvents.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Recommended Solution
Reaction fails to initiate or proceeds sluggishly.Solvent not sufficiently anhydrous: Trace moisture quenches the highly reactive lithium phenoxide.Ensure rigorous drying of all solvents and glassware. Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for ethers) immediately before use.[1][2] Flame-dry glassware under vacuum or oven-dry and cool under an inert atmosphere.
Improper atmosphere: Exposure to air can lead to decomposition of lithium phenoxide.Conduct all manipulations under a positive pressure of a dry, inert gas such as argon or nitrogen.[1][2] Use Schlenk lines or a glovebox for all transfers.
Poor quality of lithium phenoxide: The reagent may have degraded during storage.If using a commercial solution, check the expiration date and appearance. A significant color change or precipitation may indicate decomposition. If preparing in situ, ensure the starting materials (phenol and lithium base) are pure.
Incorrect reaction temperature: Many reactions involving organolithiums are temperature-sensitive.Optimize the reaction temperature. Some reactions require low temperatures (e.g., -78 °C) to prevent side reactions, while others may need elevated temperatures to proceed.[1]
Initial product formation observed, but yield is low upon workup.Decomposition during reaction: The lithium phenoxide or the product may be unstable under the reaction conditions.Monitor the reaction progress by TLC or NMR to determine the optimal reaction time. Avoid unnecessarily long reaction times. Consider if the solvent is reacting with the lithium phenoxide, especially at elevated temperatures.
Product loss during workup: The product may be water-soluble or volatile.Before workup, analyze a small aliquot of the reaction mixture to confirm product formation. If the product is suspected to be water-soluble, perform extractions with an appropriate organic solvent. If volatile, use caution during solvent removal (e.g., use a rotary evaporator at low temperature and pressure).
Side Reactions and Impurities
Symptom Possible Cause Recommended Solution
Formation of undesired byproducts.Reaction with solvent: Ethereal solvents like THF can be deprotonated or undergo ring-opening in the presence of strong bases, especially at elevated temperatures.[3]Use a less reactive solvent if possible, or conduct the reaction at a lower temperature. The stability of organolithium reagents is significantly lower in THF compared to diethyl ether.[4]
Peroxide contamination in solvent: Ethereal solvents can form explosive peroxides upon storage.[1]Always test ethereal solvents for the presence of peroxides before use and purify if necessary.[1]
Aggregation state of lithium phenoxide: The reactivity of lithium phenoxide can be influenced by its aggregation state (monomer, dimer, tetramer), which is solvent-dependent.The choice of solvent can influence the aggregation state. In THF, lithium phenoxide exists as a mixture of aggregates.[5] Consider that different aggregates may have different reactivities.

Frequently Asked Questions (FAQs)

1. How does the choice of anhydrous solvent affect the stability of lithium phenoxide?

The stability of lithium phenoxide is significantly influenced by the choice of anhydrous solvent. Ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane are commonly used.

  • Tetrahydrofuran (THF): A polar aprotic solvent that readily dissolves lithium phenoxide. However, THF is susceptible to deprotonation and ring-opening by strong bases, including organolithiums, especially at temperatures above 0 °C. This can lead to the consumption of the reagent and the formation of byproducts.[3]

  • Diethyl Ether (Et₂O): Generally less reactive towards organolithium reagents than THF, offering better stability for lithium phenoxide solutions, particularly during prolonged reactions or storage.[4] However, its lower boiling point may limit the reaction temperature range.

  • 1,4-Dioxane: Another ethereal solvent that can be used. Its properties are somewhat intermediate between THF and diethyl ether.

The Lewis basicity of the solvent also plays a crucial role in the aggregation state of lithium phenoxide, which in turn affects its reactivity and stability.[5]

2. What is the best way to prepare a solution of lithium phenoxide?

The most common method is the deprotonation of phenol with an appropriate lithium base, such as n-butyllithium (n-BuLi) or lithium hydride (LiH), in a dry, aprotic solvent under an inert atmosphere.[1]

  • Using n-Butyllithium: This is a fast and clean reaction. The n-BuLi is added dropwise to a solution of phenol in the desired anhydrous solvent at a controlled temperature (often 0 °C or below). The reaction is typically instantaneous.

  • Using Lithium Hydride: This method is also effective but may require longer reaction times and sometimes heating to go to completion. It has the advantage of producing only hydrogen gas as a byproduct.[1]

3. How can I determine the concentration of my lithium phenoxide solution?

The concentration of freshly prepared organolithium reagents can be determined by titration. A common method involves titration with a known concentration of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline.[4]

4. My lithium phenoxide solution has changed color. Is it still usable?

A slight color change to yellow or pale orange is common for lithium phenoxide solutions.[1] However, a significant darkening of the solution or the formation of a precipitate may indicate decomposition. It is advisable to re-titrate the solution to determine its active concentration or prepare a fresh batch if significant degradation is suspected.

5. What are the critical safety precautions when working with lithium phenoxide?

Lithium phenoxide is a highly reactive and corrosive substance that is sensitive to air and moisture.[6]

  • Inert Atmosphere: Always handle under a dry, inert atmosphere (argon or nitrogen).[1][2]

  • Anhydrous Conditions: Use rigorously dried solvents and glassware.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Quenching: Quench any residual lithium phenoxide carefully with a proton source (e.g., isopropanol) at low temperature before disposal.

Experimental Protocols

Protocol: Comparative Stability Study of Lithium Phenoxide in Anhydrous Solvents

This protocol outlines a general method for comparing the stability of lithium phenoxide in different anhydrous solvents over time using NMR spectroscopy.

1. Preparation of Anhydrous Solvents:

  • Dry THF and diethyl ether by refluxing over sodium/benzophenone ketyl under a nitrogen atmosphere and distilling immediately before use.
  • Dry 1,4-dioxane by refluxing over sodium under a nitrogen atmosphere and distilling immediately before use.
  • Store the freshly distilled solvents over activated molecular sieves in a glovebox or under an inert atmosphere.

2. Preparation of Lithium Phenoxide Stock Solution:

  • In a glovebox, add a stir bar to a flame-dried Schlenk flask.
  • Add phenol to the flask and dissolve it in a known volume of anhydrous diethyl ether.
  • Cool the solution to 0 °C.
  • Slowly add one equivalent of n-butyllithium solution dropwise with stirring.
  • Allow the solution to warm to room temperature and stir for 30 minutes. This is the stock solution.

3. Sample Preparation for Stability Study:

  • For each solvent to be tested (THF, diethyl ether, dioxane), prepare an NMR tube under an inert atmosphere.
  • Add a known volume of the lithium phenoxide stock solution to each NMR tube.
  • Carefully evaporate the diethyl ether from the stock solution under reduced pressure.
  • Add a known volume of the respective anhydrous solvent to each tube, along with a known amount of an internal standard (e.g., ferrocene).
  • Seal the NMR tubes under an inert atmosphere.

4. NMR Analysis:

  • Acquire a ¹H NMR spectrum of each sample at time t=0.
  • Store the NMR tubes at a constant temperature (e.g., room temperature).
  • Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours) for a desired period.
  • Monitor the integral of the lithium phenoxide peaks relative to the internal standard to quantify its concentration over time.
  • Observe the appearance of any new peaks that would indicate decomposition products.

5. Data Analysis:

  • Plot the concentration of lithium phenoxide versus time for each solvent.
  • Determine the rate of decomposition for each solvent.

Data Presentation

Solvent Property Tetrahydrofuran (THF) Diethyl Ether (Et₂O) 1,4-Dioxane
Dielectric Constant (20 °C) 7.64.32.2
Boiling Point (°C) 6634.6101
Relative Stability with Organolithiums LowerHigherIntermediate
Observed Aggregation of Lithium Phenoxide Monomers, Dimers, Tetramers[5]Primarily Dimers and TetramersDimers and Tetramers

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Solvent Anhydrous Solvent Preparation LiOPh Lithium Phenoxide Stock Solution Prep Solvent->LiOPh Sample NMR Sample Preparation LiOPh->Sample NMR_t0 NMR Analysis (t=0) Sample->NMR_t0 Incubate Incubation at Constant Temp. NMR_t0->Incubate NMR_tx Periodic NMR Analysis Incubate->NMR_tx t = 24h, 48h, ... Plot Plot Concentration vs. Time NMR_tx->Plot Rate Determine Decomposition Rate Plot->Rate

Caption: Workflow for the comparative stability study of lithium phenoxide.

troubleshooting_logic Start Low Reaction Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Check_Params Verify Reaction Parameters (Temp, Time) Params_OK Parameters Optimal? Check_Params->Params_OK Check_Workup Analyze Workup Procedure Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagents_OK->Check_Params Yes Improve_Handling Improve Anhydrous/ Inert Techniques Reagents_OK->Improve_Handling No Params_OK->Check_Workup Yes Optimize_Reaction Optimize Temperature & Reaction Time Params_OK->Optimize_Reaction No Modify_Workup Modify Extraction/ Isolation Method Workup_OK->Modify_Workup No Success Yield Improved Workup_OK->Success Yes Improve_Handling->Start Optimize_Reaction->Start Modify_Workup->Start

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Selectivity in Substituted Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control selectivity in reactions involving substituted phenoxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity (ortho vs. para) in electrophilic aromatic substitution of substituted phenols?

A1: The regioselectivity in electrophilic aromatic substitution of phenols is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as reaction conditions. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group.[1][2] The outcome of the reaction can be influenced by:

  • Steric Hindrance: Bulky substituents on the phenol or a bulky incoming electrophile will favor substitution at the less sterically hindered para position.[3]

  • Solvent: The choice of solvent can influence the availability of the ortho position to the electrophile.

  • Temperature: In some reactions, temperature can affect the thermodynamic versus kinetic control of the product distribution.

  • Catalyst: The nature and amount of the catalyst can play a crucial role in directing the substitution.[4]

Q2: How can I favor O-alkylation over C-alkylation in the Williamson ether synthesis with a phenoxide?

A2: The competition between O-alkylation and C-alkylation of phenoxides is a common challenge. To favor the desired O-alkylation, consider the following:

  • Solvent Choice: Use of polar aprotic solvents like DMF, DMSO, or THF generally favors O-alkylation.[5][6] These solvents solvate the cation but leave the phenoxide oxygen as a "naked" and highly reactive nucleophile.[7] Protic solvents, such as water or alcohols, can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[6][8]

  • Counter-ion: The nature of the counter-ion can influence the reaction. Larger, softer cations can sometimes favor O-alkylation.

  • Leaving Group: A good leaving group on the alkylating agent is essential for an efficient SN2 reaction, which leads to O-alkylation.

  • Temperature: Lower reaction temperatures generally favor O-alkylation.

Q3: What causes the ortho-selectivity in the Reimer-Tiemann and Kolbe-Schmitt reactions?

A3: The ortho-selectivity in these reactions is a result of the interaction between the phenoxide and the electrophile, often involving the alkali metal cation.

  • Reimer-Tiemann Reaction: The electrophile, dichlorocarbene, is attracted to the electron-rich phenoxide.[9] The ortho-selectivity is believed to arise from the formation of a complex between the phenoxide, the sodium cation, and the dichlorocarbene, which directs the carbene to the ortho position.

  • Kolbe-Schmitt Reaction: The ortho-selectivity is highly dependent on the alkali metal cation. With sodium phenoxide, the reaction is typically performed under high pressure and temperature, leading to the formation of a chelate-like transition state involving the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which directs the carboxylation to the ortho position.[10] Using a larger cation like potassium or cesium can favor the formation of the para-isomer.[10]

Troubleshooting Guides

Guide 1: Low Yield or Poor Selectivity in Ortho-Alkylation of Phenols

Problem: You are attempting an ortho-alkylation of a substituted phenol but are observing low yields of the desired product, a mixture of ortho and para isomers, or undesired byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst - Verify Catalyst Activity: Ensure your catalyst is active and not poisoned. Consider using a fresh batch. - Optimize Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and selectivity.[4] Perform a small-scale screen to determine the optimal catalyst loading.
Incorrect Solvent - Solvent Purity: Ensure your solvent is dry and free of impurities. - Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect regioselectivity. For ortho-alkylation, a non-coordinating solvent might be preferable.
Steric Hindrance - Evaluate Substituents: If your phenol has a bulky substituent at a position adjacent to the hydroxyl group, ortho-alkylation may be sterically hindered, favoring the para position.[3] - Choose a Smaller Alkylating Agent: If possible, use a less sterically demanding alkylating agent.
Reaction Temperature - Optimize Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. Try running the reaction at a lower or higher temperature to see if the selectivity improves.
Formation of Byproducts - Identify Byproducts: Use techniques like GC-MS or NMR to identify the major byproducts. This can provide clues about competing reaction pathways. - Adjust Reaction Conditions: Once the byproducts are identified, adjust the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize their formation.
Guide 2: Williamson Ether Synthesis Yielding C-Alkylated Byproduct

Problem: Your Williamson ether synthesis is producing a significant amount of the C-alkylated phenol in addition to the desired O-alkylated ether.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Protic Solvent - Switch to a Polar Aprotic Solvent: As mentioned in the FAQ, protic solvents like water and alcohols can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[6][8] Switching to a polar aprotic solvent like DMF or DMSO should significantly favor O-alkylation.[6]
"Hard" Alkylating Agent - Consider the Alkylating Agent: "Harder" alkylating agents (based on Hard-Soft Acid-Base theory) may have a greater tendency to react at the "harder" oxygen atom of the phenoxide.
High Temperature - Lower the Reaction Temperature: C-alkylation can sometimes be favored at higher temperatures. Running the reaction at a lower temperature may increase the selectivity for O-alkylation.
Free Phenol Present - Ensure Complete Deprotonation: The presence of unreacted phenol can complicate the reaction. Ensure you are using a sufficient amount of a strong enough base to fully deprotonate the phenol.

Experimental Protocols

Protocol 1: Ortho-Formylation of Phenol via the Reimer-Tiemann Reaction

This protocol describes the synthesis of salicylaldehyde from phenol.

Materials:

  • Phenol

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 equiv) in a 2:1 solution of ethanol and water.[11]

  • Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C.[11]

  • While vigorously stirring, add chloroform (2.0 equiv) dropwise over 1 hour.[11] The reaction is exothermic, so control the addition rate to maintain the temperature.[9]

  • After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours.[11]

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain salicylaldehyde.

Protocol 2: Ortho-Carboxylation of Phenol via the Kolbe-Schmitt Reaction

This protocol outlines the synthesis of salicylic acid.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Treat phenol with a stoichiometric amount of sodium hydroxide to form sodium phenoxide.[12] Ensure the reactants are thoroughly dry, as water can decrease the yield.[10]

  • Heat the sodium phenoxide in a high-pressure reactor to 125°C under a CO₂ pressure of 100 atm.[12]

  • Maintain these conditions for several hours to allow for the carboxylation to proceed.

  • After the reaction is complete, cool the reactor and cautiously vent the excess CO₂.

  • Dissolve the resulting sodium salicylate in water and acidify with sulfuric acid to precipitate the salicylic acid.[12]

  • Filter the crude salicylic acid, wash with cold water, and recrystallize from hot water to obtain the pure product.

Visualizations

reaction_troubleshooting start Low Selectivity in Phenoxide Reaction check_regio Identify the type of selectivity issue: Regioselectivity (ortho/para) or Chemoselectivity (O/C-alkylation)? start->check_regio regio_path Regioselectivity Issue check_regio->regio_path Regio chemo_path Chemoselectivity Issue check_regio->chemo_path Chemo check_sterics Are there bulky substituents on the phenol or electrophile? regio_path->check_sterics check_solvent_chemo What is the nature of the solvent? Protic or Aprotic? chemo_path->check_solvent_chemo sterics_yes Yes check_sterics->sterics_yes sterics_no No check_sterics->sterics_no para_favored Para-substitution is likely favored. Consider a less bulky electrophile if possible. sterics_yes->para_favored check_solvent_regio Evaluate the solvent. Is it influencing the transition state? sterics_no->check_solvent_regio para_favored->check_solvent_regio check_catalyst Is a catalyst being used? Could it be optimized? check_solvent_regio->check_catalyst optimize_catalyst Screen different catalysts or optimize catalyst loading. check_catalyst->optimize_catalyst Yes check_temp Is the reaction temperature optimized? check_catalyst->check_temp No optimize_catalyst->check_temp protic_solvent Protic (e.g., H₂O, EtOH) check_solvent_chemo->protic_solvent aprotic_solvent Aprotic (e.g., DMF, DMSO) check_solvent_chemo->aprotic_solvent c_alkylation_favored C-alkylation is favored. Switch to a polar aprotic solvent. protic_solvent->c_alkylation_favored o_alkylation_favored O-alkylation should be favored. If C-alkylation is still observed, check temperature and counter-ion. aprotic_solvent->o_alkylation_favored c_alkylation_favored->check_temp o_alkylation_favored->check_temp optimize_temp Experiment with different temperatures. check_temp->optimize_temp No final_optimization Further optimize by considering counter-ion effects and reagent stoichiometry. check_temp->final_optimization Yes temp_yes Yes temp_no No optimize_temp->final_optimization

Caption: Troubleshooting workflow for selectivity issues.

Williamson_Ether_Synthesis cluster_reactants Reactants phenol Substituted Phenol phenoxide_formation Phenoxide Formation phenol->phenoxide_formation base Base (e.g., NaOH, NaH) base->phenoxide_formation alkyl_halide Alkyl Halide (R-X) sn2_reaction SN2 Reaction alkyl_halide->sn2_reaction phenoxide_formation->sn2_reaction o_alkylation O-Alkylation Product (Ether) sn2_reaction->o_alkylation Major Pathway (Polar Aprotic Solvent) c_alkylation C-Alkylation Byproduct sn2_reaction->c_alkylation Minor Pathway (Protic Solvent) workup Aqueous Workup o_alkylation->workup c_alkylation->workup purification Purification workup->purification final_product Pure Ether purification->final_product

Caption: Williamson ether synthesis workflow.

References

Improving the solubility of lithium phenoxide in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving lithium phenoxide in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my lithium phenoxide not dissolving in non-polar solvents like hexane or toluene?

Lithium phenoxide has a strong tendency to form aggregates (dimers, trimers, tetramers, and even hexamers) in non-polar or weakly polar aprotic solvents.[1] This aggregation is driven by the electrostatic interactions between the lithium cation (Li⁺) and the phenoxide anion (O⁻), creating a stable, lattice-like structure that is difficult for non-polar solvent molecules to break apart. This self-association significantly reduces its solubility.

Q2: What is the fundamental principle behind improving its solubility?

The key to enhancing the solubility of lithium phenoxide in non-polar media is to break down these aggregates. This is typically achieved by adding a coordinating agent (a Lewis base) that can interact with the lithium cation, disrupting the Li-O bridges that hold the aggregates together. By solvating the lithium ion, these agents create a more lipophilic complex that is more compatible with non-polar solvents.

Q3: What are the most common additives used to increase solubility?

The two most effective and widely used types of additives are:

  • Chelating Amines: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that effectively chelates the lithium ion, breaking up aggregates and increasing the reactivity and solubility of organolithium compounds.[2]

  • Crown Ethers: Macrocyclic polyethers, such as 18-crown-6, can encapsulate the lithium cation within their cavity, forming a stable complex.[3][4] This complexation shields the charge of the lithium ion and presents a more organic-soluble exterior to the solvent.

Q4: Can modifying the structure of the phenoxide itself improve solubility?

Yes. Introducing bulky, sterically hindering groups on the phenoxide ring, particularly at the ortho positions (e.g., 2,6-di-tert-butylphenol), can physically prevent the lithium phenoxide units from aggregating. The resulting sterically hindered lithium phenoxides are often significantly more soluble in non-polar solvents. For example, lithium tert-butoxide, a related lithium alkoxide, has good solubility in solvents like hexane and toluene.[5][6]

Q5: Are there any safety concerns when handling lithium phenoxide and these additives?

Absolutely. Lithium phenoxide is a reactive, air- and moisture-sensitive compound.[7] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE). Additives like TMEDA and solutions of organolithium reagents are also flammable and corrosive.[8] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lithium phenoxide powder does not dissolve at all in pure hexane or toluene. Low intrinsic solubility due to aggregation.This is expected. Use a co-solvent or an additive. See protocols below.
The solution remains a slurry after adding TMEDA or a crown ether. 1. Insufficient amount of additive.2. Presence of moisture, which can decompose the reagent.3. Poor quality of lithium phenoxide.1. Increase the stoichiometric ratio of the additive (e.g., from 1 to 2 equivalents).2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.3. Use freshly prepared or high-purity lithium phenoxide.
The solution is colored, but a precipitate forms over time. The complex may have limited stability or solubility at the current concentration and temperature.Try diluting the solution with more anhydrous non-polar solvent or gently warming the mixture. Store the solution at a stable temperature.
The reaction I am performing with the solubilized lithium phenoxide is not working. The additive (TMEDA, crown ether) may be interfering with the downstream reaction or altering the reactivity of the phenoxide.The additive-complexed phenoxide will have different reactivity than the aggregated form. This may require re-optimization of your reaction conditions (temperature, reaction time). TMEDA, in particular, is known to alter the aggregation state and reactivity of organolithium reagents.[9]

Quantitative Data on Solubility Improvement

Precise solubility data for lithium phenoxide in non-polar solvents is not widely published. The following table provides a qualitative and estimated comparison based on established chemical principles.

Solvent System Additive Stoichiometry (Additive:LiOPh) Relative Solubility Notes
TolueneNoneN/AVery Low (< 0.01 M)Forms a fine suspension or slurry.
HexaneNoneN/AVery Low (< 0.01 M)Essentially insoluble, forms a slurry.
TolueneTMEDA1:1ModerateForms a clear or slightly hazy solution.
TolueneTMEDA2:1GoodOften results in a fully dissolved, clear solution.
HexaneTMEDA2:1Low-ModerateCan achieve dissolution, but may require warming or extended stirring.
Toluene18-Crown-61:1Good-HighForms a soluble complex, often leading to a clear solution.[3]
Hexane18-Crown-61:1ModerateThe complex itself has improved solubility.
TolueneN/A (using Lithium 2,6-di-tert-butylphenoxide)N/AHighSteric hindrance prevents aggregation, leading to high intrinsic solubility.[10]

Diagrams of Solubility Mechanisms

Caption: Aggregation of lithium phenoxide in non-polar solvents leads to poor solubility.

Caption: TMEDA chelates lithium ions, breaking aggregates and forming soluble complexes.

Caption: 18-Crown-6 encapsulates lithium ions, creating a soluble ion-pair complex.

Caption: Bulky substituents on the phenoxide ring sterically inhibit aggregation.

Experimental Protocols

Safety Precaution: All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

Protocol 1: Solubilization using TMEDA

This protocol describes how to prepare a solution of lithium phenoxide in toluene using TMEDA.

  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add solid lithium phenoxide (e.g., 1.00 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via cannula or a dry syringe. The mixture will appear as a milky slurry.

  • Additive Addition: Slowly add TMEDA (e.g., 3.0 mL, 20.0 mmol, 2.0 equivalents) to the stirring slurry via a dry syringe.

  • Dissolution: Stir the mixture at room temperature. Dissolution should occur within 15-30 minutes, resulting in a clear or slightly yellow solution. Gentle warming (to 40-50 °C) can be applied if dissolution is slow, but ensure the system is properly sealed.

  • Usage: The resulting solution is ready for use in subsequent reactions.

Protocol 2: Solubilization using 18-Crown-6

This protocol details the use of a crown ether to dissolve lithium phenoxide.

  • Preparation: To a dry Schlenk flask containing solid lithium phenoxide (e.g., 1.00 g, 10.0 mmol) and a stir bar, add solid 18-crown-6 (e.g., 2.64 g, 10.0 mmol, 1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the solid mixture.

  • Dissolution: Stir the mixture at room temperature. The formation of the lithium-crown ether complex will facilitate the dissolution of the salt. This may take longer than with TMEDA, up to several hours.

  • Usage: Once a homogeneous solution is obtained, it can be used for further applications.

Protocol 3: Synthesis of a Soluble Sterically Hindered Lithium Phenoxide

This protocol describes the synthesis of lithium 2,6-di-tert-butylphenoxide, which has enhanced solubility in non-polar solvents.

  • Reactant Setup: In a dry Schlenk flask with a stir bar, dissolve 2,6-di-tert-butylphenol (e.g., 2.06 g, 10.0 mmol) in anhydrous hexane (e.g., 30 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lithiation: While stirring, slowly add a solution of n-butyllithium in hexanes (e.g., 4.0 mL of a 2.5 M solution, 10.0 mmol, 1.0 equivalent) dropwise via syringe. Gas evolution (butane) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Result: The resulting clear or pale yellow solution contains lithium 2,6-di-tert-butylphenoxide, which is soluble in the hexane/toluene mixture and can be used directly.

Protocol 4: Experimental Workflow for Solubility Determination by UV-Vis Spectroscopy

This protocol provides a method to estimate the concentration of solubilized lithium phenoxide.

  • Prepare a Saturated Solution: Following Protocol 1 or 2, prepare a solution of lithium phenoxide in the desired non-polar solvent (e.g., toluene) with an excess of solid lithium phenoxide to ensure saturation. Stir for an extended period (e.g., 24 hours) to reach equilibrium.

  • Sample Filtration: Carefully filter a small aliquot of the supernatant through a syringe filter (PTFE, 0.2 µm) into a clean, dry vial. This step is crucial to remove any undissolved solids.

  • Serial Dilution: Perform a precise serial dilution of the filtered solution using the same anhydrous solvent. The phenoxide chromophore has a strong UV absorbance, so significant dilution will be necessary.[11]

  • UV-Vis Measurement: Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer. Toluene is a suitable solvent as it has a UV cutoff around 284 nm, while the phenoxide anion typically absorbs strongly around 290-310 nm.

  • Quantification: Use the Beer-Lambert Law (A = εbc) to calculate the concentration. The molar absorptivity (ε) for lithium phenoxide under these specific conditions (solvent, additive) would need to be determined by preparing standards of known concentration, for which a small amount of a more polar co-solvent might be initially necessary to create a stock solution.

G cluster_prep Solution Preparation cluster_analysis Analysis A 1. Prepare Saturated Solution (LiOPh + Solvent + Additive) B 2. Equilibrate (Stir for 24h) A->B C 3. Filter Supernatant (Remove excess solid) B->C D 4. Perform Serial Dilution (Using anhydrous solvent) C->D E 5. Measure UV-Vis Absorbance D->E F 6. Calculate Concentration (Using Beer-Lambert Law) E->F

Caption: Experimental workflow for determining lithium phenoxide solubility via UV-Vis spectroscopy.

References

Minimizing homocoupling in cross-coupling with organolithium reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in cross-coupling reactions involving highly reactive organolithium reagents.

Troubleshooting Guides

Issue: Significant Homocoupling of the Organolithium Reagent is Observed

Homocoupling, the self-coupling of the organolithium reagent (R-Li + R-Li → R-R), is a common side reaction due to the high reactivity of organolithiums. Here are key parameters to investigate and optimize to minimize this undesired outcome.

Troubleshooting Steps:

  • Rate of Organolithium Addition:

    • Problem: A high local concentration of the organolithium reagent can favor homocoupling and other side reactions, such as lithium-halogen exchange.[1]

    • Solution: Employ slow addition of the organolithium reagent to the reaction mixture. This can be achieved using a syringe pump over a prolonged period (e.g., 1-3 hours).[1] This strategy is crucial for maintaining a low concentration of the organolithium species, thus favoring the desired cross-coupling pathway.[2]

  • Solvent Choice:

    • Problem: Ethereal solvents like tetrahydrofuran (THF) can enhance the rate of lithium-halogen exchange, a competing side reaction that can lead to homocoupling.[1]

    • Solution: Switch to a non-coordinating solvent such as toluene. Toluene is less likely to promote lithium-halogen exchange, thereby improving the selectivity for the cross-coupling product.[1][3]

  • Catalyst and Ligand Selection:

    • Problem: The catalyst system plays a critical role in mediating the rates of the desired cross-coupling steps (oxidative addition, transmetalation, reductive elimination) versus undesired side reactions.

    • Solution: Utilize palladium catalysts with bulky, electron-rich phosphine ligands. Ligands such as tri-tert-butylphosphine (P(tBu)₃), XPhos, and SPhos have been shown to be effective in promoting the desired cross-coupling and suppressing homocoupling.[1][4] Pre-formed palladium complexes like Pd[P(tBu)₃]₂ can offer excellent selectivity.[1]

  • Reaction Temperature:

    • Problem: While many cross-coupling reactions with organolithiums can proceed at room temperature, higher temperatures can sometimes increase the rates of side reactions.[1][5]

    • Solution: Lowering the reaction temperature can improve selectivity. For particularly sensitive substrates, conducting the reaction at 0 °C or even lower temperatures may be beneficial.[6]

Troubleshooting Workflow for Homocoupling:

G start High Homocoupling Observed slow_addition Implement Slow Addition of R-Li (e.g., syringe pump over 1-3h) start->slow_addition check1 Homocoupling Reduced? slow_addition->check1 change_solvent Change Solvent to Toluene check1->change_solvent No success Problem Solved check1->success Yes check2 Homocoupling Reduced? change_solvent->check2 optimize_catalyst Optimize Catalyst/Ligand (e.g., Pd[P(tBu)3]2, XPhos) check2->optimize_catalyst No check2->success Yes check3 Homocoupling Reduced? optimize_catalyst->check3 lower_temp Lower Reaction Temperature (e.g., to 0 °C) check3->lower_temp No check3->success Yes check4 Homocoupling Reduced? lower_temp->check4 check4->success Yes consider_transmetalation Consider Transmetalation Strategy check4->consider_transmetalation No

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why are organolithium reagents so prone to causing homocoupling in cross-coupling reactions?

A1: Organolithium reagents are highly reactive and possess a strongly nucleophilic and basic character due to the high polarity of the carbon-lithium bond.[2] This high reactivity leads to several challenges:

  • Rapid Lithium-Halogen Exchange: Organolithiums can rapidly exchange with the aryl or vinyl halide coupling partner. This process generates a new organolithium species and the lithium halide salt of the original organolithium's organic group. These newly formed organometallic species can then react with each other, leading to homocoupling products.[1]

  • Direct Reaction: The high reactivity can also lead to direct coupling between two organolithium molecules, especially at high concentrations.

Q2: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, and where does homocoupling interfere?

A2: The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X).

  • Transmetalation: The organic group from the organolithium reagent (R²) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Homocoupling primarily interferes by consuming the organolithium reagent before it can participate in the transmetalation step. Lithium-halogen exchange is a key off-cycle reaction that facilitates this.

Catalytic Cycle and Competing Homocoupling Pathway:

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd(0) Pd(0) R1-Pd(II)-X R1-Pd(II)-X Pd(0)->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-Li) R2-Li_side R2-Li R1-Pd(II)-R2->Pd(0) Reductive Elimination (R1-R2) R1-X_side R1-X R1-Li_side R1-Li R1-X_side->R1-Li_side Li-Halogen Exchange R2-X_side R2-X R2-Li_side->R2-X_side Li-Halogen Exchange R2-R2 R2-R2 (Homocoupling) R2-Li_side->R2-R2 Dimerization

Caption: Palladium-catalyzed cross-coupling cycle and competing homocoupling pathway.

Q3: Are there alternatives to palladium catalysts for cross-coupling with organolithiums?

A3: Yes, iron-based catalysts have emerged as a more cost-effective, abundant, and less toxic alternative to palladium for these reactions.[6][7][8] Iron(III) salts, such as FeCl₃, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), have been shown to effectively catalyze the cross-coupling of organolithium reagents with organic halides, suppressing the formation of homocoupled byproducts.[6]

Q4: What is transmetalation to a different metal, and how can it help reduce homocoupling?

A4: Transmetalation is a strategy where the highly reactive organolithium reagent is converted to a less reactive organometallic species before the cross-coupling reaction. A common approach is to react the organolithium with a copper(I) salt (e.g., CuI or CuCN) to form an organocopper reagent (a Gilman reagent or a cuprate).[9][10] These organocopper reagents are generally less reactive and less basic than their organolithium precursors, which significantly reduces the incidence of side reactions like lithium-halogen exchange and homocoupling. The resulting organocopper reagent can then participate in the cross-coupling reaction.

Transmetalation Strategy Workflow:

G RLi Organolithium (R-Li) (Highly Reactive) RCu Organocopper (R-Cu/R2CuLi) (Less Reactive) RLi->RCu Transmetalation CuX Copper(I) Salt (e.g., CuI) CuX->RCu CrossCoupling Cross-Coupling with R'-X (Pd or Ni catalyst) RCu->CrossCoupling Product Desired Product (R-R') CrossCoupling->Product

Caption: Transmetalation of an organolithium to a less reactive organocopper reagent.

Data on Catalyst and Ligand Effects

The choice of catalyst and ligand significantly impacts the selectivity of the cross-coupling reaction. The following table summarizes results for the coupling of 4-methoxybromobenzene with n-butyllithium under different catalytic conditions.

Catalyst (mol%)Ligand (mol%)SolventCross-Coupling Product Yield (%)Homocoupling Product Yield (%)Reference
Pd₂(dba)₃ (2.5)XPhos (10)Toluene8010[1]
Pd₂(dba)₃ (2.5)P(tBu)₃ (7.5)Toluene855[1]
Pd[P(tBu)₃]₂ (5)-Toluene95<2[1]
Pd[P(tBu)₃]₂ (1)-Toluene93<2[1]
FeCl₃ (10)TMEDA (20)THF75Not reported as major[6]

Data is illustrative and compiled from reported experimental findings. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with an Alkyllithium Reagent

This protocol is adapted from methodologies reported to minimize homocoupling.[1]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 0.025 mmol, 2.5 mol%), and the solvent (e.g., toluene, 5 mL).

  • Preparation of Organolithium Solution: In a separate dry flask under an inert atmosphere, dilute the alkyllithium reagent (1.2 mmol) with the reaction solvent to a final concentration of approximately 0.5 M.

  • Slow Addition: Using a syringe pump, add the diluted alkyllithium solution to the stirred reaction mixture at room temperature over 2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Transmetalation to an Organocuprate (Gilman Reagent) and Subsequent Coupling

This protocol describes the formation of a lithium diorganocuprate followed by its use in a coupling reaction.[9]

  • Preparation of the Organocuprate: To a stirred suspension of copper(I) iodide (CuI, 1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add the organolithium reagent (2.0 mmol) dropwise. Allow the mixture to stir at this temperature for 30 minutes to form the lithium diorganocuprate solution.

  • Coupling Reaction: To the freshly prepared Gilman reagent at -78 °C, add the organic halide (1.0 mmol). Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Perform an aqueous workup and purify the product by standard methods as described in the previous protocol.

References

Technical Support Center: The Role of TMEDA in Phenyllithium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'-tetramethylethylenediamine (TMEDA) to modulate the aggregation state of phenyllithium in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving phenyllithium and TMEDA.

Issue Possible Cause(s) Recommended Action(s)
Reaction is slower than expected after adding TMEDA. While TMEDA generally increases the reactivity of organolithiums by breaking down aggregates, this is not always the case. The specific substrate and reaction mechanism can lead to a decrease in the reaction rate. In some instances, the monomeric or dimeric species formed with TMEDA may be less reactive towards a particular substrate than the higher aggregates.[1]- Consider the specific reaction mechanism. Some reactions may proceed more efficiently with aggregated phenyllithium. - Evaluate the reaction at different TMEDA concentrations to find the optimal stoichiometry. - If the reaction remains slow, consider alternative additives or solvent systems.
Inconsistent reaction yields or product ratios. The effect of TMEDA on phenyllithium aggregation is highly dependent on the solvent system. In diethyl ether, TMEDA stoichiometrically converts phenyllithium tetramers to dimers. However, in tetrahydrofuran (THF), where phenyllithium already exists as a mixture of monomers and dimers, the addition of TMEDA has a less pronounced effect on the dimer/monomer ratio.[2][3]- Ensure the solvent is appropriate for the desired effect of TMEDA. For stoichiometric control over deaggregation to the dimer, diethyl ether is a suitable choice. - Carefully control the amount of TMEDA added, as excess TMEDA can sometimes lead to side reactions or inhibition. - Maintain consistent solvent purity and reaction conditions between experiments.
Formation of unexpected byproducts. The increased reactivity of deaggregated phenyllithium can sometimes lead to side reactions, such as metallation of the solvent (e.g., THF) or other sensitive functional groups in the substrate.- Perform the reaction at a lower temperature to increase selectivity. - Add the phenyllithium-TMEDA solution slowly to the substrate. - Ensure all reagents and solvents are scrupulously dry, as water will quench the organolithium reagent.
Difficulty in reproducing literature results. The aggregation state of phenyllithium is sensitive to concentration, temperature, and the presence of lithium salts (e.g., LiBr) from its preparation. These factors can influence the effectiveness of TMEDA.- Standardize the concentration of your phenyllithium solution. - Be mindful of the source and purity of your phenyllithium, as commercial preparations may contain varying amounts of lithium salts. - Control the reaction temperature carefully, as aggregation equilibria are temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TMEDA in reactions with phenyllithium?

A1: The primary role of TMEDA is to act as a chelating ligand that breaks down the aggregates of phenyllithium. In non-coordinating or weakly coordinating solvents like hexane or diethyl ether, phenyllithium exists predominantly as tetramers or dimers. TMEDA coordinates to the lithium atoms, breaking these aggregates into smaller, more reactive species, primarily dimers and monomers.[2][3]

Q2: How does TMEDA increase the reactivity of phenyllithium?

A2: By breaking down the aggregates, TMEDA exposes the carbanionic center of the phenyl group, making it more available for reaction. The smaller, solvated species are generally more nucleophilic and basic than the larger aggregates.

Q3: Does TMEDA always increase the reaction rate?

A3: No. While the deaggregated species are generally more reactive, the overall reaction rate depends on the specific mechanism. In some cases, a higher concentration of the more reactive species can lead to side reactions or a change in the rate-determining step, which might result in a slower overall reaction.[1]

Q4: What is the effect of the solvent on the performance of TMEDA?

A4: The solvent plays a crucial role.

  • In diethyl ether: Phenyllithium is a mixture of tetramer and dimer. The addition of TMEDA leads to the near-complete conversion to dimeric solvates in a stoichiometric manner.[2][3]

  • In THF: Phenyllithium already exists as a mixture of dimer and monomer. While TMEDA does form complexes, it does not significantly alter the dimer-to-monomer ratio.[2][3]

Q5: How much TMEDA should I use?

A5: The optimal amount of TMEDA depends on the solvent and the desired outcome. In diethyl ether, a stoichiometric amount (0.5 to 1 equivalent relative to the lithium atoms) is often sufficient to break down the tetramers into dimers.[2] In THF, the effect is less straightforward, and the optimal amount may need to be determined empirically. Excess TMEDA is generally not beneficial and can sometimes be detrimental.

Quantitative Data

The following table summarizes the effect of TMEDA on the aggregation state of phenyllithium as determined by NMR spectroscopy.

SolventPhenyllithium Aggregate(s) without TMEDAPhenyllithium Aggregate(s) with TMEDAKey Observations from 6Li and 13C NMR
Diethyl EtherTetramer and DimerDimer (mono- and bis-TMEDA complexes)Stoichiometric addition of TMEDA leads to the disappearance of the tetramer signal and the appearance of signals corresponding to the dimeric complexes, (PhLi)₂(TMEDA) and (PhLi)₂(TMEDA)₂.[2]
THFDimer and MonomerDimer and Monomer (complexed with TMEDA)The dimer/monomer ratio is not significantly affected by the addition of TMEDA. New signals for TMEDA-complexed dimers and a downfield shift of the monomer signal are observed.[2]

The impact of TMEDA on reaction outcomes can be significant, as illustrated by the following data from the reaction of phenyllithium with E-cinnamaldehyde in THF.

[TMEDA]:[PhLi] RatioReaction Time (h)Yield of 1,3-diphenylpropanone (%)Yield of 1,3-diphenyl-2-propen-1-ol (%)
01.55621
1:11.56615
5:11.5079

Data adapted from a study by an external research group.[1] This table demonstrates how increasing the TMEDA concentration can dramatically shift the product distribution in this specific reaction.

Experimental Protocols

Preparation of a Phenyllithium-TMEDA Complex for Reaction

This protocol is adapted from a general procedure for the in-situ formation of an organolithium-TMEDA complex and its subsequent reaction.[4]

Materials:

  • Phenyllithium solution in a suitable solvent (e.g., cyclohexane/ether)

  • TMEDA, freshly distilled from sodium or calcium hydride

  • Anhydrous solvent (e.g., hexane or diethyl ether)

  • Substrate for reaction

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

Procedure:

  • Apparatus Setup: Assemble a dry, two- or three-necked flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. The system should be thoroughly flame-dried or oven-dried and cooled under a stream of inert gas.

  • Reagent Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of the desired amount of TMEDA in the chosen anhydrous solvent.

  • Complex Formation: To the TMEDA solution, add the phenyllithium solution dropwise via syringe at room temperature or a specified lower temperature. A color change and/or the formation of a precipitate may be observed, indicating complex formation. Allow the mixture to stir for a recommended period (e.g., 15-30 minutes) to ensure complete complexation.

  • Reaction with Substrate: Cool the reaction flask containing the substrate to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of the Complex: Slowly add the pre-formed phenyllithium-TMEDA complex solution to the stirred solution of the substrate via syringe or cannula.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride, methanol).

  • Workup: Perform a standard aqueous workup to isolate and purify the desired product.

Note: The specific concentrations, temperatures, and reaction times will depend on the particular substrate and desired transformation. Always consult the relevant literature for detailed conditions for a specific reaction.

Visualizations

The following diagrams illustrate the role of TMEDA in the deaggregation of phenyllithium and a typical experimental workflow.

G Mechanism of Phenyllithium Deaggregation by TMEDA cluster_0 In Non-Coordinating Solvent (e.g., Ether) cluster_1 Addition of TMEDA cluster_2 Deaggregated Species PhLi_tetramer (PhLi)₄ Tetramer PhLi_dimer (PhLi)₂ Dimer PhLi_tetramer->PhLi_dimer Equilibrium PhLi_TMEDA_dimer (PhLi)₂(TMEDA)₂ TMEDA-Solvated Dimer PhLi_dimer->PhLi_TMEDA_dimer + 2 TMEDA TMEDA TMEDA

Caption: Deaggregation of phenyllithium by TMEDA in ether.

G Experimental Workflow for a Reaction Using PhLi-TMEDA prep_reagents Prepare Solutions (Substrate, TMEDA) form_complex Form PhLi-TMEDA Complex (Add PhLi to TMEDA solution) prep_reagents->form_complex add_complex Add PhLi-TMEDA Complex to Substrate form_complex->add_complex setup_reaction Set up Reaction (Substrate in solvent, cool) setup_reaction->add_complex react Reaction Period add_complex->react quench Quench Reaction react->quench workup Workup and Purification quench->workup

Caption: A typical experimental workflow for using a pre-formed PhLi-TMEDA complex.

References

Optimizing Lithium Phenoxide Catalyst Loading in Polymerization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of lithium phenoxide in polymerization reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during polymerization experiments using lithium phenoxide catalysts.

Issue Potential Cause Recommended Solution
Low Monomer Conversion Inadequate Catalyst Activity: The lithium phenoxide catalyst may not be sufficiently active.- Ensure the catalyst is properly synthesized and handled under inert conditions to prevent deactivation. - Consider using a co-initiator, such as benzyl alcohol, which can enhance catalytic activity.[1] - The steric and electronic properties of the ligands on the phenoxide can greatly influence activity; consider ligand modification.[2]
Presence of Impurities: Water, oxygen, or other impurities in the monomer or solvent can deactivate the catalyst.- Rigorously purify the monomer (e.g., lactide) by recrystallization from a suitable solvent like ethyl acetate or toluene, followed by sublimation.[3][4] - Dry solvents using appropriate methods (e.g., distillation over a drying agent) to remove water.[5]
Suboptimal Reaction Temperature: The polymerization temperature may be too low for the specific catalyst system.- Gradually increase the reaction temperature. For some systems, melt polymerization at higher temperatures (e.g., 130-180°C) can lead to higher conversion rates.[6][7]
Broad Polydispersity Index (PDI) Multiple Active Species: The presence of different initiating species can lead to polymer chains of varying lengths.- The use of a co-initiator like benzyl alcohol can help to achieve a more controlled polymerization, yielding polymers with narrower PDIs.[1] - Ensure a well-defined catalyst structure to promote a single polymerization mechanism.
Chain Transfer Reactions: Unwanted side reactions can terminate growing polymer chains prematurely.- Optimize the monomer-to-initiator ratio. A higher ratio can sometimes lead to better control over the polymerization. - Carefully control the reaction temperature to minimize side reactions.
Slow Initiation: If the initiation of polymerization is slow compared to propagation, it can result in a broad molecular weight distribution.- Ensure rapid and uniform mixing of the catalyst and monomer at the start of the reaction. - The choice of ligand on the lithium phenoxide can influence the initiation rate.[2]
Inconsistent Molecular Weight Variable Catalyst Loading: Inaccurate measurement of the catalyst amount will lead to variations in the number of initiating sites.- Prepare stock solutions of the catalyst and co-initiator to ensure accurate and reproducible loading.
Presence of Protic Impurities: Water or alcohols (other than the intended co-initiator) can act as initiators, leading to a higher number of polymer chains than expected and thus lower molecular weights.- As with addressing low conversion, ensure all reagents and glassware are scrupulously dried.
Catalyst Deactivation Exposure to Air or Moisture: Lithium phenoxide catalysts are often sensitive to air and moisture.- Perform all catalyst synthesis, handling, and polymerization reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Reaction with Acidic Impurities: Acidic impurities in the monomer can neutralize the basic lithium phenoxide catalyst.- Purify the monomer to remove any acidic byproducts from its synthesis.[4][5]

Frequently Asked Questions (FAQs)

1. What is the typical catalyst loading for lithium phenoxide in polymerization?

The optimal catalyst loading, often expressed as the monomer-to-initiator ([M]/[I]) ratio, can vary significantly depending on the specific lithium phenoxide complex, the monomer being polymerized, and the desired polymer molecular weight. Ratios can range from 25:1 to over 1000:1. Lower [M]/[I] ratios (higher catalyst loading) will generally result in lower molecular weight polymers, while higher ratios will produce higher molecular weight polymers.

2. How does the monomer-to-initiator ratio affect the final polymer properties?

The monomer-to-initiator ([M]/[I]) ratio is a critical parameter for controlling the molecular weight of the resulting polymer. In a well-controlled "living" polymerization, the number-average molecular weight (Mn) can be predicted by the formula: Mn = ([M]/[I]) * (molecular weight of monomer) * conversion. Therefore, by varying this ratio, the molecular weight of the polymer can be targeted. The polydispersity index (PDI) is also influenced by this ratio, with optimal ratios leading to narrower PDIs, indicating a more uniform polymer chain length.

3. Why is benzyl alcohol often used with lithium phenoxide catalysts?

Benzyl alcohol (BnOH) often acts as a co-initiator or chain transfer agent in lithium phenoxide-catalyzed ring-opening polymerizations.[1] It can react with the lithium phenoxide to form a lithium alkoxide species that is the true initiator of the polymerization.[6] This in situ formation of the initiator can lead to better control over the polymerization, resulting in polymers with more predictable molecular weights and narrower polydispersity indexes (PDIs).[1] The presence of an alcohol can also modify the polymerization mechanism.[2][8]

4. Can I run the polymerization open to the atmosphere?

No, it is highly recommended to perform polymerizations with lithium phenoxide catalysts under an inert atmosphere (e.g., nitrogen or argon). These catalysts are often sensitive to moisture and oxygen, which can lead to deactivation and result in low monomer conversion and poor control over the polymerization.[9]

5. My polymer has a bimodal molecular weight distribution. What could be the cause?

A bimodal distribution suggests the presence of two different active initiating species or two competing polymerization mechanisms. This can sometimes occur with certain alkali metal catalysts.[10] It could also be a result of impurities, such as water, acting as an unintended initiator alongside the primary catalyst. Thorough purification of all reagents and solvents is crucial to avoid this.

Experimental Protocols

General Protocol for Ring-Opening Polymerization of L-Lactide using a Lithium Phenoxide Catalyst and Benzyl Alcohol

This protocol provides a general guideline. Specific conditions such as temperature, reaction time, and monomer-to-initiator ratio should be optimized for the specific lithium phenoxide catalyst used.

Materials:

  • L-Lactide

  • Lithium phenoxide catalyst

  • Benzyl alcohol (BnOH)

  • Anhydrous toluene (or other suitable solvent)

  • Anhydrous methanol

  • Dichloromethane (DCM)

Procedure:

  • Monomer and Solvent Purification:

    • L-lactide is purified by recrystallization from anhydrous ethyl acetate or toluene and then dried under vacuum.[3]

    • Toluene is dried by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Polymerization Setup:

    • All glassware is dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.

    • The reaction is performed under an inert atmosphere using either a glovebox or Schlenk line techniques.

  • Reaction:

    • In a glovebox, a known amount of L-lactide is weighed into a Schlenk flask equipped with a magnetic stir bar.

    • Anhydrous toluene is added to dissolve the L-lactide.

    • A stock solution of the lithium phenoxide catalyst in anhydrous toluene is prepared.

    • A stock solution of benzyl alcohol in anhydrous toluene is prepared.

    • The desired amount of the benzyl alcohol solution is added to the L-lactide solution, followed by the addition of the catalyst solution to initiate the polymerization. The amounts are calculated based on the desired monomer-to-initiator ratio.

    • The reaction mixture is stirred at the desired temperature for a specified time.

  • Termination and Polymer Isolation:

    • The polymerization is quenched by the addition of a small amount of acidic methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization:

    • The monomer conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.

    • The number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer are determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on the Polymerization of L-Lactide Catalyzed by a Lithium Phenoxide Complex with Benzyl Alcohol

Entry[M]/[I] RatioConversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, GPC)PDI (Mw/Mn)
150:1>997,2007,5001.10
2100:1>9914,40015,2001.15
3200:19828,20027,5001.21
4400:19554,70052,3001.28

Note: The data presented in this table is representative and compiled from typical results found in the literature. Actual results may vary depending on the specific lithium phenoxide catalyst, reaction conditions, and purity of reagents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer (Recrystallization, Sublimation) Setup Inert Atmosphere Setup (Glovebox/Schlenk Line) Purify_Monomer->Setup Dry_Solvent Dry Solvent (Distillation) Dry_Solvent->Setup Dry_Glassware Dry Glassware (Oven) Dry_Glassware->Setup Add_Reagents Add Monomer, Solvent, BnOH Setup->Add_Reagents Initiate Initiate with Catalyst Solution Add_Reagents->Initiate React Stir at Set Temperature Initiate->React Quench Quench Reaction (Acidic Methanol) React->Quench Precipitate Precipitate Polymer (Cold Methanol) Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Analyze Characterize (NMR, GPC) Isolate->Analyze Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Lithium Phenoxide (LiOR) Initiator Lithium Benzyl Alkoxide (LiOBn) Catalyst->Initiator Reaction with BnOH Co_initiator Benzyl Alcohol (BnOH) Co_initiator->Initiator Activated_Monomer Activated Monomer Complex Initiator->Activated_Monomer Coordination Monomer Lactide Monomer->Activated_Monomer Growing_Chain Growing Polymer Chain with Alkoxide End Activated_Monomer->Growing_Chain Ring-Opening & Nucleophilic Attack Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Insertion of Another Monomer Another_Monomer Lactide Another_Monomer->Longer_Chain Longer_Chain->Growing_Chain Further Propagation

References

Technical Support Center: Overcoming Electrode Passivation in Li-O2 Batteries with Phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing phenol as an additive to mitigate electrode passivation in Lithium-Oxygen (Li-O2) batteries.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with phenol additives in Li-O2 batteries.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
P-01 No significant increase in discharge capacity after adding phenol. 1. Incorrect Phenol Concentration: The concentration of phenol is critical. Too low, and the effect is negligible; too high, and it can lead to side reactions. 2. Electrolyte Instability: The ether-based electrolyte may be degrading, reacting with phenol or its intermediates. 3. Poor Oxygen Diffusion: The cathode material may be too dense, limiting oxygen access to the reaction sites.1. Optimize Phenol Concentration: Start with a concentration of 50 mM in an ether-based electrolyte and systematically vary it to find the optimal loading for your specific cell configuration. 2. Verify Electrolyte Purity: Ensure the use of high-purity, dry ether-based electrolytes (e.g., TEGDME). Consider using a fresh batch of electrolyte. 3. Characterize Cathode Porosity: Use techniques like BET analysis to ensure your cathode has sufficient porosity for oxygen transport.
P-02 High charging overpotential despite the presence of phenol. 1. Incomplete Li2O2 Decomposition: The oxidized phenol species may not be effectively reaching and decomposing all the Li2O2 particles. 2. Side Product Formation: Undesirable side reactions may be consuming the redox mediator or forming passivating layers.[1] 3. Redox Shuttle Effect: The oxidized form of the phenol mediator may be diffusing to the lithium anode and being reduced, leading to a continuous shuttle and poor charging efficiency.1. Optimize Charging Protocol: Experiment with lower charging rates (e.g., C/10) to allow more time for the chemical decomposition of Li2O2 by the oxidized phenol. 2. Analyze Electrode Surface: Use post-mortem analysis techniques like SEM and XPS to identify any unexpected surface layers on the cathode. 3. Introduce a Protective Layer: Consider adding a protective layer on the lithium anode to prevent its reaction with the oxidized mediator.
P-03 Rapid capacity fade over a few cycles. 1. Phenol Degradation: Phenol itself may be undergoing irreversible electrochemical or chemical degradation during cycling.[2][3][4] 2. Accumulation of Insoluble Byproducts: Even with a solution-based mechanism, some insoluble side products can accumulate over cycles, blocking the electrode pores. 3. Lithium Anode Degradation: The redox mediator shuttle can accelerate the degradation of the lithium metal anode.1. Investigate Phenol Stability: Use techniques like NMR or GC-MS to analyze the electrolyte after cycling to check for phenol degradation products. 2. Post-Cycle Cathode Analysis: Characterize the cathode after multiple cycles to check for the buildup of any non-Li2O2 species. 3. Protect the Anode: Implement strategies to protect the lithium anode, such as artificial SEI layers or the use of a solid-state electrolyte barrier.
P-04 Inconsistent or irreproducible results between cells. 1. Inhomogeneous Electrolyte Mixing: The phenol additive may not be uniformly distributed in the electrolyte. 2. Variations in Cell Assembly: Minor differences in electrode loading, separator wetting, or cell sealing can lead to significant performance variations. 3. Moisture Contamination: Water can significantly impact the electrochemistry, reacting with both the lithium anode and the superoxide intermediates.1. Ensure Thorough Mixing: Use a vortex mixer or sonication to ensure the phenol is completely dissolved and homogeneously distributed in the electrolyte. 2. Standardize Assembly Protocol: Follow a strict and consistent protocol for all cell assembly steps.[5] 3. Maintain an Inert Atmosphere: Assemble all cells in a glovebox with low moisture and oxygen levels.

Frequently Asked Questions (FAQs)

Q1: How does phenol prevent electrode passivation in Li-O2 batteries?

A1: Phenol acts as a protic additive that promotes a solution-phase discharge mechanism.[6] In a typical aprotic Li-O2 battery, the discharge product, lithium peroxide (Li2O2), is an insoluble and insulating solid that forms a thin film on the cathode surface, leading to "sudden death" of the cell by blocking active sites.[6] Phenol acts as a phase-transfer catalyst, dissolving the Li2O2 as it is formed and allowing for the precipitation of large, discrete particles of Li2O2 in the electrolyte, away from the electrode surface. This avoids the formation of a passivating layer and enables significantly higher discharge capacities.[6]

Q2: What is the optimal concentration of phenol to use?

A2: The optimal concentration can vary depending on the specific cell components and operating conditions. However, a good starting point for experimentation is a concentration of 50 mM phenol in an ether-based electrolyte. This concentration has been shown to increase the discharge capacity by as much as 35-fold compared to an electrolyte without phenol.[6] It is recommended to perform a concentration-dependent study to determine the ideal loading for your specific experimental setup.

Q3: What type of electrolyte should be used with phenol additives?

A3: Ether-based electrolytes, such as tetraethylene glycol dimethyl ether (TEGDME), are recommended for use with phenol additives. Carbonate-based electrolytes are generally not suitable for Li-O2 batteries due to their instability in the presence of superoxide radical intermediates.

Q4: Can other phenolic compounds be used as redox mediators?

A4: Yes, other phenolic compounds and molecules with similar protic characteristics can potentially be used. The key requirement is that the conjugate base of the protic additive has a pKa that allows for an equilibrium between protonating the base and protonating the Li2O2.[6] This allows for the dissolution of Li2O2 without irreversibly consuming the additive.

Q5: What are the potential side reactions when using phenol?

A5: While phenol can significantly improve performance, it can also participate in side reactions. These may include electrochemical degradation at high potentials, reaction with superoxide radicals, and the formation of polymeric byproducts.[1][2][3][4] These side reactions can contribute to capacity fade over long-term cycling.

Experimental Protocols

Preparation of Phenol-Containing Electrolyte
  • Materials:

    • Lithium salt (e.g., LiTFSI)

    • Ether-based solvent (e.g., TEGDME, high purity, low water content)

    • Phenol (high purity)

  • Procedure:

    • Inside an argon-filled glovebox, dissolve the desired amount of LiTFSI in the TEGDME solvent to achieve the target concentration (e.g., 1 M).

    • Add the desired amount of phenol to the LiTFSI/TEGDME solution to achieve the target concentration (e.g., 50 mM).

    • Stir the solution using a magnetic stirrer until the phenol is completely dissolved.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Li-O2 Battery Assembly (Coin Cell)
  • Components:

    • Lithium metal disc (anode)

    • Porous carbon electrode (cathode)

    • Separator (e.g., glass fiber)

    • Phenol-containing electrolyte

    • Coin cell components (casings, spacers, springs)

    • Oxygen supply

  • Procedure:

    • All assembly steps must be performed in an argon-filled glovebox.

    • Place the lithium metal disc in the bottom of the coin cell casing.

    • Add a few drops of the phenol-containing electrolyte onto the lithium metal.

    • Place the separator on top of the lithium metal.

    • Add a sufficient amount of the phenol-containing electrolyte to fully wet the separator.

    • Place the porous carbon cathode on top of the wetted separator.

    • Add a few more drops of the electrolyte onto the cathode.

    • Place a spacer and a spring on top of the cathode.

    • Close the coin cell with the top casing and crimp it to ensure a proper seal.

    • Transfer the assembled cell to a test chamber and purge with high-purity oxygen for at least 30 minutes before starting the electrochemical tests.

Quantitative Data

The following table summarizes the performance improvement observed when using a phenol additive in a Li-O2 battery.

Parameter Without Phenol With 50 mM Phenol Reference
Discharge Capacity (mAh/cm²) ~0.25> 9.0[6]
Capacity Increase Factor 1x35x[6]
Discharge Product Morphology Thin surface filmLarge spherical particles[6]

Visualizations

Logical Workflow for Troubleshooting Capacity Fade

start Capacity Fade Observed check_phenol Investigate Phenol Stability (NMR, GC-MS) start->check_phenol check_byproducts Analyze Cathode for Byproducts (SEM, XPS) start->check_byproducts check_anode Examine Lithium Anode Degradation (SEM) start->check_anode phenol_degraded Phenol Degraded check_phenol->phenol_degraded byproducts_found Byproducts Found check_byproducts->byproducts_found anode_degraded Anode Degraded check_anode->anode_degraded optimize_voltage Optimize Voltage Window phenol_degraded->optimize_voltage Yes end Improved Cycle Life phenol_degraded->end No modify_electrolyte Modify Electrolyte Formulation byproducts_found->modify_electrolyte Yes byproducts_found->end No protect_anode Implement Anode Protection anode_degraded->protect_anode Yes anode_degraded->end No optimize_voltage->end modify_electrolyte->end protect_anode->end

Caption: Troubleshooting workflow for addressing capacity fade in Li-O2 batteries with phenol additives.

Signaling Pathway of Phenol-Mediated Li2O2 Formation

cluster_cathode Cathode Surface cluster_electrolyte Electrolyte O2 O₂ e_minus e⁻ O2_superoxide O₂⁻ (superoxide) e_minus->O2_superoxide Reduction LiO2 LiO₂ O2_superoxide->LiO2 Li_plus Li⁺ Li_plus->LiO2 Phenol Phenol (PhOH) Phenolate Phenolate (PhO⁻) Phenol->Phenolate - H⁺ Protonated_LiO2 LiO₂H Phenol->Protonated_LiO2 + H⁺ LiO2->Protonated_LiO2 Li2O2_particle Li₂O₂ (particle) LiO2->Li2O2_particle + LiO₂ Phenolate->Phenol + H⁺ Protonated_LiO2->LiO2 Protonated_LiO2->Li2O2_particle + LiO₂

Caption: Proposed reaction pathway for phenol-mediated solution-phase formation of Li2O2.

References

Technical Support Center: Controlling the Reactivity of Organolithium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Controlling the Reactivity of Organolithium Reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of additives in organolithium chemistry.

I. Troubleshooting Guide

This section addresses common issues encountered during experiments with organolithium reagents and additives.

Q1: My lithiation reaction is sluggish or incomplete, even with an additive like TMEDA. What can I do?

A1: A sluggish or incomplete lithiation can be due to several factors. Here's a troubleshooting workflow to address the issue:

  • Verify Reagent Quality: Organolithium reagents, especially butyllithium, can degrade over time. It is crucial to titrate your organolithium solution to determine its exact concentration before use. Old or improperly stored reagents are a common cause of reaction failure.[1]

  • Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere (argon is preferred over nitrogen as lithium can react with N₂).[1] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF and diethyl ether).[1]

  • Increase Additive Equivalents: For additives like TMEDA, a 1:1 stoichiometry with the organolithium reagent is often used. However, in some cases, using a larger excess of the additive can accelerate the reaction.[2]

  • Consider a More Potent Additive: If TMEDA is not effective, switching to a more powerful coordinating agent like Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can significantly increase the rate of metalation.[3][4] Be aware that HMPA is a suspected carcinogen and should be handled with appropriate safety precautions.

  • Elevate the Reaction Temperature: While many organolithium reactions are conducted at low temperatures (-78 °C) to control selectivity, a sluggish reaction may benefit from a slight increase in temperature. Monitor the reaction closely for the formation of side products.

  • Switch to a "Superbase": For particularly difficult deprotonations, consider using a "superbase" like a LICKOR reagent (alkyllithium/potassium alkoxide mixture), which is significantly more reactive than alkyllithiums alone.[5]

Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields are a frequent problem in organolithium chemistry. The following steps can help diagnose and resolve the issue:

  • Check for Side Reactions: Deprotonation of acidic protons on your substrate or electrophile can compete with the desired nucleophilic addition.[6] If your substrate or electrophile has enolizable protons, consider using a more hindered, non-nucleophilic base like lithium diisopropylamide (LDA).

  • Optimize Order of Addition: The order in which reagents are added can be critical. For instance, in some cases, adding the electrophile to the organolithium reagent is preferred, while in others, the reverse addition is better.[4] For reactions prone to side reactions with the organolithium reagent, in situ trapping of the newly formed organolithium with the electrophile can be effective.

  • Control Reaction Temperature: Exothermic reactions can lead to decomposition of the organolithium reagent or the product. Ensure efficient cooling and slow, controlled addition of reagents to maintain the desired reaction temperature.[3] An unexpected rise in temperature can be an indication of a runaway reaction.

  • Proper Quenching Technique: The quenching process is critical to protonate the desired product and neutralize any remaining reactive species. Use a suitable quenching agent (e.g., saturated aqueous NH₄Cl, isopropanol) and add it slowly at low temperature to avoid decomposition of the product.[3][7]

  • Workup Procedure: Ensure that the workup procedure effectively separates your product from byproducts and unreacted starting materials. Extraction and purification methods should be optimized for the specific properties of your target molecule.

Q3: My asymmetric reaction using (-)-sparteine is giving low enantioselectivity. How can I improve it?

A3: Achieving high enantioselectivity in (-)-sparteine-mediated reactions requires careful optimization. Here are some key factors to consider:

  • Purity of (-)-sparteine: Ensure the (-)-sparteine used is of high purity and free from its enantiomer or other impurities that could interfere with the chiral complex formation.

  • Stoichiometry of Ligand and Organolithium: The ratio of (-)-sparteine to the organolithium reagent is crucial. While a 1:1 ratio is common, in some cases, an excess of the ligand may be necessary to achieve high enantioselectivity.[2]

  • Solvent Effects: The choice of solvent can have a significant impact on the stereochemical outcome. Non-polar solvents like toluene or diethyl ether often provide better results than more coordinating solvents like THF.[2]

  • Temperature Control: These reactions are typically performed at very low temperatures (-78 °C or lower) to maximize enantioselectivity. Precise temperature control is essential.

  • Organolithium Reagent: The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, i-PrLi) can influence the stereochemical outcome. Experimenting with different alkyllithiums may be necessary.[2]

  • Substrate Structure: The structure of the substrate itself plays a critical role in the stereochemical induction. Mismatched pairings of substrate and the chiral ligand can lead to low enantioselectivity.[8]

Q4: I am observing unexpected side products in my reaction. What could be the cause?

A4: The formation of unexpected side products is often due to the high reactivity of organolithium reagents. Common side reactions include:

  • Reaction with Solvent: Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at temperatures above -20 °C, leading to the formation of ethylene and lithium enolates.[9] Using a more stable solvent like diethyl ether or a non-polar hydrocarbon solvent can mitigate this issue.

  • Wurtz Coupling: This side reaction can occur during the preparation of organolithium reagents from alkyl halides, leading to the formation of R-R coupled products. Using alkyl chlorides or bromides instead of iodides can minimize this.[10]

  • Metal-Halogen Exchange: An organolithium reagent can undergo exchange with an aryl or vinyl halide on the substrate or electrophile, leading to a mixture of products. This is a very fast reaction, often occurring at very low temperatures.[5]

  • 1,4-Addition to α,β-Unsaturated Systems: While organolithium reagents typically favor 1,2-addition to α,β-unsaturated carbonyls, the addition of HMPA or DMPU can promote 1,4-addition.[3][11][12][13]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about using additives to control organolithium reactivity.

Q5: What is the primary role of additives in organolithium reactions?

A5: The primary role of additives is to modify the reactivity and selectivity of organolithium reagents by altering their aggregation state and the nature of the carbon-lithium bond. Organolithium reagents typically exist as aggregates (dimers, tetramers, hexamers, etc.) in solution, which are less reactive than the monomeric species. Additives, which are typically Lewis bases, coordinate to the lithium atoms, breaking down these aggregates and generating more reactive, monomeric organolithium species.[14]

Q6: How does TMEDA (N,N,N',N'-Tetramethylethylenediamine) work?

A6: TMEDA is a bidentate chelating amine that strongly coordinates to lithium ions. This coordination breaks down the large aggregates of organolithium reagents into smaller, more reactive species, often dimers or monomers.[14] This deaggregation increases the nucleophilicity of the organolithium reagent, leading to faster reaction rates and often improved yields.

Q7: What are the advantages and disadvantages of using HMPA?

A7: HMPA is a highly polar, aprotic solvent that is an extremely effective Lewis base for coordinating to lithium ions. Its main advantages are its ability to significantly increase the reactivity of organolithium reagents, often allowing for reactions that are not possible with other additives, and its ability to promote 1,4-addition to α,β-unsaturated systems.[3][5][14] The major disadvantage of HMPA is that it is a suspected carcinogen and must be handled with extreme caution. DMPU is often used as a less hazardous alternative, although it may be slightly less effective.[3]

Q8: When should I use LiCl as an additive?

A8: Lithium chloride (LiCl) is a salt additive that can have a significant beneficial effect on organolithium reactions. It is known to break up aggregates of organolithium reagents and prevent the formation of unreactive mixed aggregates, thereby increasing the concentration of the active reagent in solution.[15] LiCl is particularly useful in reactions involving Grignard reagents prepared with i-PrMgCl, forming "turbo Grignard" reagents with enhanced reactivity. It can also improve the solubility of organolithium intermediates.

Q9: What is the role of (-)-sparteine in asymmetric synthesis?

A9: (-)-Sparteine is a chiral diamine that is used as a chiral ligand in enantioselective reactions involving organolithium reagents. It coordinates to the lithium atom to form a chiral complex. This chiral complex then directs the organolithium reagent to react with a prochiral substrate in a stereoselective manner, leading to the formation of one enantiomer of the product in excess.[16]

III. Data Presentation: Effect of Additives on Reaction Outcomes

The following tables summarize quantitative data on the effect of various additives on the yield, selectivity, and reaction conditions of common organolithium reactions.

Table 1: Comparison of Additives in the Lithiation of Anisole

Additive (equiv.)OrganolithiumSolventTemp (°C)Time (h)Yield (%)Reference
Nonen-BuLiHexane2524<5[9]
TMEDA (1.0)n-BuLiHexane25195[9]
HMPA (2.0)n-BuLiTHF-780.5>95[11]

Table 2: Effect of Additives on the 1,2- vs. 1,4-Addition to Cyclohexenone

OrganolithiumAdditive (equiv.)Solvent1,2-Adduct (%)1,4-Adduct (%)Reference
PhSLiNoneTHF982[11]
PhSLiHMPA (2.0)THF595[11]
Me₂CuLiNoneTHF<5>95[12][13]
MeLiNoneTHF>95<5[12][13]

Table 3: Enantioselective Addition of n-BuLi to an Imine with Chiral Ligands

Chiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
(-)-SparteineToluene-789288[1]
Bisoxazoline AToluene-789592[1]
Bisoxazoline BToluene-789175[1]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving additives in organolithium reactions. Extreme caution should be exercised when working with pyrophoric organolithium reagents. All procedures must be carried out under a dry, inert atmosphere using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for a Lithiation Reaction using n-BuLi/TMEDA

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, etc.) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and cooled under a stream of dry argon.

  • Reaction Setup: Assemble the glassware while still hot and purge with argon. Equip the reaction flask with a magnetic stir bar, a rubber septum, and an argon inlet connected to a bubbler.

  • Reagent Addition: In the reaction flask, dissolve the substrate in a dry, appropriate solvent (e.g., THF, diethyl ether, or hexane) under an argon atmosphere. Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Additive Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (typically 1.0-1.2 equivalents relative to the organolithium reagent) to the stirred solution of the substrate.

  • Organolithium Addition: Slowly add n-butyllithium (n-BuLi) (typically 1.0-1.1 equivalents) dropwise to the reaction mixture via a syringe or cannula. A color change is often observed upon formation of the lithiated species.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required amount of time. The progress of the reaction can be monitored by TLC (after quenching a small aliquot) or other appropriate analytical techniques.

  • Electrophile Addition: Slowly add a solution of the electrophile in a dry solvent to the reaction mixture at the appropriate temperature.

  • Quenching: After the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution) at low temperature.

  • Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup to extract the product into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Protocol 2: Safe Handling and Transfer of Organolithium Reagents using a Cannula

  • Preparation: Ensure all glassware, including the cannula, is oven-dried and cooled under an inert atmosphere. The reagent bottle should be securely clamped.

  • Inert Atmosphere: Pierce the septum of the organolithium reagent bottle with a needle connected to an argon line to create a positive pressure of inert gas. Pierce the septum of the receiving flask with another needle connected to an argon bubbler to allow for pressure equalization.

  • Cannula Insertion: Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is above the liquid level. Insert the other end of the cannula through the septum of the receiving flask.

  • Transfer: To initiate the transfer, lower the cannula tip into the organolithium solution. The positive pressure in the reagent bottle will push the liquid through the cannula into the receiving flask. The flow rate can be controlled by adjusting the gas pressure or by creating a slight vacuum in the receiving flask.[17]

  • Completion: Once the desired amount of reagent is transferred, raise the cannula tip above the liquid level in the reagent bottle to stop the flow.

  • Quenching Residual Reagent: After removing the cannula, any residual pyrophoric material within the cannula should be quenched safely by rinsing with a dry, inert solvent (e.g., hexane) into a separate flask containing an alcohol (e.g., isopropanol) under an inert atmosphere.[17]

V. Mandatory Visualizations

Diagram 1: Deaggregation of Organolithium Reagents by TMEDA

Deaggregation cluster_aggregate Organolithium Aggregate (Less Reactive) cluster_monomer Monomeric Organolithium (More Reactive) RLi_agg (RLi)n RLi_mono n RLi RLi_agg->RLi_mono Deaggregation Complex RLi-TMEDA Complex RLi_mono->Complex TMEDA TMEDA TMEDA->RLi_agg TMEDA->Complex

Caption: Mechanism of TMEDA-induced deaggregation of organolithium reagents.

Diagram 2: Troubleshooting Workflow for Low Yield in Organolithium Reactions

Troubleshooting_Low_Yield start Low Yield Observed check_reagent Verify Organolithium Concentration (Titration) start->check_reagent check_reagent->start Re-titrate/Use Fresh Reagent check_conditions Ensure Anhydrous Conditions check_reagent->check_conditions Concentration OK check_conditions->start Dry Glassware/Solvents check_temp Optimize Reaction Temperature check_conditions->check_temp Conditions Dry check_temp->start Adjust Temperature check_addition Vary Order of Addition check_temp->check_addition Temp Optimized check_addition->start Reverse Addition check_side_reactions Identify Potential Side Reactions check_addition->check_side_reactions Order Varied check_side_reactions->start Change Base/Protecting Group solution Improved Yield check_side_reactions->solution Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields in organolithium reactions.

Diagram 3: Controlling 1,2- vs. 1,4-Addition to α,β-Unsaturated Carbonyls

Regioselectivity cluster_conditions Reaction Conditions start α,β-Unsaturated Carbonyl + RLi hard_nucleophile Hard Nucleophile (e.g., RLi alone) Kinetic Control start->hard_nucleophile soft_nucleophile Soft Nucleophile (e.g., RLi + HMPA or R₂CuLi) Thermodynamic Control start->soft_nucleophile product_12 1,2-Addition Product (Allylic Alcohol) hard_nucleophile->product_12 product_14 1,4-Addition Product (Ketone) soft_nucleophile->product_14

Caption: Influence of additives on the regioselectivity of organolithium additions.

References

Validation & Comparative

Unveiling the Spectroscopic Signature of Lithium Phenoxide in THF-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, understanding the precise chemical environment of reactive species is paramount. This guide provides a comparative analysis of the 1H NMR characterization of lithium phenoxide in deuterated tetrahydrofuran (THF-d8), offering insights into its spectral features in contrast to related compounds. This information is critical for monitoring reaction progress, confirming structural integrity, and understanding the influence of counterions on the electronic environment of the phenoxide ring.

The deprotonation of phenol to form lithium phenoxide is a fundamental transformation in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the resulting species in solution. This guide focuses on the 1H NMR spectrum of lithium phenoxide in the commonly used aprotic solvent, THF-d8.

Comparative 1H NMR Data

CompoundSolventortho-H (δ, ppm)meta-H (δ, ppm)para-H (δ, ppm)
PhenolTHF-d86.88 (d)7.24 (t)6.95 (t)
Lithium Phenoxide THF-d8 Upfield shift expectedUpfield shift expectedUpfield shift expected
Sodium PhenoxideDMSO-d66.58 (d)7.05 (t)6.58 (t)

Note: The expected upfield shift for the aromatic protons of lithium phenoxide upon deprotonation of phenol is due to the increased electron density on the aromatic ring. The magnitude of this shift will be influenced by the coordinating ability of the Li+ cation with the phenoxide oxygen and the THF solvent molecules.

Experimental Protocols

Synthesis of Lithium Phenoxide for NMR Analysis

A detailed protocol for the in-situ generation of lithium phenoxide for NMR analysis is as follows:

Materials:

  • Phenol

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF-d8

  • NMR tube with a septum-sealed cap

  • Argon or Nitrogen gas supply

  • Syringes and needles

Procedure:

  • A solution of phenol in anhydrous THF-d8 is prepared in a flame-dried NMR tube under an inert atmosphere (Argon or Nitrogen).

  • The tube is cooled to 0 °C in an ice bath.

  • An equimolar amount of n-butyllithium solution is added dropwise via syringe.

  • The reaction mixture is allowed to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • The NMR tube is then brought to room temperature, and the 1H NMR spectrum is acquired.

This in-situ preparation minimizes the handling of the potentially pyrophoric and hygroscopic solid lithium phenoxide. Purity can be confirmed by the disappearance of the phenolic proton signal (around 9-10 ppm in THF-d8) and the upfield shift of the aromatic proton signals.[1]

Visualizing the Deprotonation Process

The following diagram illustrates the workflow for the preparation of a lithium phenoxide sample for NMR analysis.

G Experimental Workflow for 1H NMR Characterization of Lithium Phenoxide phenol Phenol in THF-d8 reaction Reaction at 0°C phenol->reaction nBuLi n-Butyllithium nBuLi->reaction nmr_sample Lithium Phenoxide in THF-d8 reaction->nmr_sample nmr_analysis 1H NMR Analysis nmr_sample->nmr_analysis

Caption: Workflow for the synthesis and 1H NMR analysis of lithium phenoxide.

Comparison with Alternatives

The choice of the counterion (e.g., Li+, Na+, K+) can significantly influence the reactivity and solubility of the phenoxide, as well as its NMR spectroscopic properties.

  • Lithium Phenoxide vs. Sodium Phenoxide: Lithium, being a smaller and harder cation than sodium, is expected to coordinate more strongly with the phenoxide oxygen. This stronger interaction can influence the electron distribution in the aromatic ring and, consequently, the chemical shifts of the aromatic protons. While data in the same solvent is ideal for direct comparison, the upfield shift observed for sodium phenoxide in DMSO-d6 relative to phenol suggests a similar, if not more pronounced, effect for lithium phenoxide in THF-d8.

  • Influence of Solvent: The choice of solvent is also critical. A coordinating solvent like THF will solvate the lithium cation, influencing the aggregation state of the lithium phenoxide and the ion pair structure (contact vs. solvent-separated ion pairs). These factors, in turn, affect the 1H NMR chemical shifts.

References

A Comparative Analysis of Lithium Phenoxide and Sodium Phenoxide Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of lithium phenoxide and sodium phenoxide, two common and essential reagents in organic synthesis. Understanding the nuanced differences in their performance is critical for reaction optimization, yield maximization, and the development of novel synthetic methodologies. This document summarizes key performance data, presents detailed experimental protocols for a representative reaction, and visualizes the underlying principles of their reactivity.

Theoretical Basis of Reactivity

The primary distinction in reactivity between lithium phenoxide and sodium phenoxide arises from the nature of the alkali metal counter-ion, specifically its ionic radius. The lithium cation (Li⁺) possesses a significantly smaller ionic radius (0.76 Å) compared to the sodium cation (Na⁺) (1.02 Å).

This difference in size has profound implications for the phenoxide's nucleophilicity:

  • Enhanced Nucleophilicity of Lithium Phenoxide: The smaller lithium ion forms a more polarized, covalent-like bond with the phenoxide oxygen. This results in a higher electron density on the oxygen atom, making lithium phenoxide a more potent nucleophile. The small size of the lithium ion also allows for more effective interaction with electrophiles.[1]

  • Reactivity in Aromatic Substitution: In reactions such as nucleophilic aromatic substitution, the smaller lithium ion can coordinate more closely with the aromatic ring, enhancing the compound's effectiveness compared to its sodium counterpart.[1]

Quantitative Reactivity Data

The enhanced reactivity of lithium phenoxide is not merely theoretical. Experimental data from key organic reactions quantitatively demonstrates its superior performance in certain contexts. A notable example is the Kolbe-Schmitt reaction, the carboxylation of a phenoxide to form a hydroxybenzoic acid.

ParameterLithium PhenoxideSodium PhenoxideReference
Apparent Activation Energy (Kolbe-Schmitt Reaction) ~10.6 kcal/molHigher than Lithium Phenoxide[1]
General Reactivity Level HighModerate[1]
Ionic Radius of Cation 0.76 Å1.02 Å
Primary Advantage Enhanced nucleophilicity due to small ionic radius.[1]Lower cost and widespread availability.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis, a robust SN2 reaction between an alkoxide and a primary alkyl halide, serves as an excellent model for comparing the practical application of lithium and sodium phenoxides.[2][3][4]

Objective: To synthesize an alkyl aryl ether (e.g., anisole) using a phenoxide and an alkyl halide.

Materials:

  • Phenol

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Strong base: Sodium hydride (NaH, 60% dispersion in mineral oil) OR Lithium hydride (LiH)

  • Primary alkyl halide (e.g., Methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • Phenoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous THF.

    • Carefully add the strong base (1.1 eq) portion-wise at 0 °C. For sodium phenoxide, use sodium hydride; for lithium phenoxide, use lithium hydride.

    • Caution: Hydrogen gas is evolved during this step. Ensure the reaction is conducted in a well-ventilated fume hood.[5][6]

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and formation of the corresponding phenoxide.

  • Ether Synthesis (SN2 Reaction):

    • Cool the phenoxide solution to 0 °C.

    • Add the primary alkyl halide (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ether via flash column chromatography or distillation.

Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow of the Williamson ether synthesis and the key structural difference influencing reactivity.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_base Base Selection cluster_intermediate Intermediate Formation cluster_product Final Product Phenol Phenol Phenoxide Alkali Phenoxide (Ph-O⁻ M⁺) Phenol->Phenoxide Deprotonation Alkyl_Halide Primary Alkyl Halide (R-X) Ether Alkyl Aryl Ether (Ph-O-R) Alkyl_Halide->Ether Base Strong Base (e.g., NaH or LiH) Base->Phenoxide Phenoxide->Ether SN2 Attack Salt Salt Byproduct (M⁺ X⁻)

Caption: Workflow for the Williamson Ether Synthesis.

Cation_Influence cluster_Li Lithium Phenoxide cluster_Na Sodium Phenoxide Li Li⁺ O_Li O⁻ Li->O_Li Smaller Ionic Radius Stronger Polarization Higher Reactivity Na Na⁺ O_Na O⁻ Na->O_Na Larger Ionic Radius Weaker Polarization Moderate Reactivity

Caption: Influence of Cation Size on Reactivity.

Conclusion

Both lithium phenoxide and sodium phenoxide are indispensable reagents in organic chemistry. While sodium phenoxide is often suitable for standard transformations like the Williamson ether synthesis, lithium phenoxide offers a distinct advantage in reactions where higher nucleophilicity is paramount. Its enhanced reactivity, evidenced by a lower activation energy in the Kolbe-Schmitt reaction, is a direct consequence of the small ionic radius of the lithium cation.[1] For researchers and drug development professionals, the choice between these two reagents should be guided by the specific electronic demands of the reaction, with lithium phenoxide being the preferred choice for transformations requiring a more potent nucleophile.

References

FT-IR Analysis for Real-Time Monitoring of Lithium Phenoxide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise monitoring of chemical reactions is paramount. The formation of lithium phenoxide, a key intermediate in various organic syntheses, is a prime example where real-time analysis can significantly enhance process understanding and control. This guide provides a detailed comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for monitoring the deprotonation of phenol to form lithium phenoxide. It includes experimental data, detailed protocols, and visualizations to support the application of in-situ FT-IR in this context.

The deprotonation of phenol with a strong base, such as n-butyllithium, to yield lithium phenoxide is a fundamental reaction in organic chemistry. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing side reactions. While various analytical methods can be employed, in-situ FT-IR spectroscopy offers distinct advantages for real-time analysis.

Comparative Analysis of Monitoring Techniques

In-situ FT-IR spectroscopy provides a continuous stream of data throughout the reaction, offering a significant advantage over offline methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which typically analyze discrete samples.

Analytical TechniquePrincipleAdvantagesDisadvantages
In-situ FT-IR Spectroscopy Vibrational spectroscopy that identifies functional groups.Real-time, continuous monitoring; non-destructive; provides structural information on reactants, intermediates, and products.Can be sensitive to solvent interference; quantitative analysis may require calibration.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.Excellent for structural elucidation of final products and intermediates.Typically an offline technique requiring sample extraction; not ideal for real-time monitoring of fast reactions.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by the sample.Can be used for quantitative analysis and to monitor changes in conjugation.Provides limited structural information; can be less specific than FT-IR or NMR.

FT-IR Spectral Data for the Deprotonation of Phenol

The formation of lithium phenoxide from phenol and n-butyllithium can be effectively monitored by observing key changes in the infrared spectrum. The most prominent change is the disappearance of the broad O-H stretching band of phenol and the appearance of new bands associated with the phenoxide.

CompoundFunctional GroupCharacteristic Peak (cm⁻¹)Observation during Reaction
Phenol O-H stretch (hydrogen-bonded)~3300-3500 (broad)Disappears as phenol is consumed.
C-O stretch~1220Shifts upon deprotonation.
n-Butyllithium C-H stretch (aliphatic)~2850-2960Peaks remain as it is a reagent.
Lithium Phenoxide (No O-H stretch)-Absence of the broad O-H band confirms formation.
C-O stretch~1260-1300Appearance of a new, shifted C-O stretching band.

Note: The exact peak positions for lithium phenoxide can vary depending on the solvent and aggregation state. The data for the C-O stretch is an approximation based on related phenoxides.

Experimental Protocol: In-situ FT-IR Monitoring of Lithium Phenoxide Formation

This protocol outlines the general procedure for monitoring the deprotonation of phenol using an in-situ FT-IR probe (such as a ReactIR™).

Materials:

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Phenol

  • n-Butyllithium solution in hexanes

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel equipped with a magnetic stirrer, temperature probe, and a port for the in-situ FT-IR probe.

Procedure:

  • System Setup: Assemble the reaction vessel under an inert atmosphere. Ensure all glassware is dry.

  • Solvent and Reactant Addition: Add the anhydrous solvent and phenol to the reaction vessel.

  • Background Spectrum: Insert the in-situ FT-IR probe and collect a background spectrum of the phenol solution.

  • Reaction Initiation: Begin stirring and cool the solution to the desired temperature (e.g., 0 °C).

  • Data Collection: Start collecting FT-IR spectra at regular intervals.

  • Reagent Addition: Slowly add the n-butyllithium solution to the reaction mixture.

  • Monitoring: Continuously monitor the reaction by observing the disappearance of the phenol O-H stretch (~3300-3500 cm⁻¹) and the changes in the fingerprint region (e.g., the C-O stretching region around 1200-1300 cm⁻¹).

  • Reaction Completion: The reaction is considered complete when the O-H band of phenol is no longer visible in the spectrum.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Visualizing the Process

To better understand the experimental workflow and the logic of spectral analysis, the following diagrams are provided.

G cluster_setup System Setup cluster_monitoring In-situ FT-IR Monitoring A Dry Reaction Vessel B Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Solvent & Phenol B->C D Insert FT-IR Probe C->D E Collect Background Spectrum D->E F Cool Reaction Mixture E->F G Start Spectral Data Collection F->G H Add n-Butyllithium G->H I Monitor Spectral Changes H->I J Confirm Reaction Completion I->J

Caption: Experimental workflow for in-situ FT-IR monitoring.

G cluster_reactants Reactant Spectra cluster_product Product Spectrum Phenol Phenol (Broad O-H stretch ~3400 cm⁻¹) Reaction Deprotonation Phenol->Reaction nBuLi n-Butyllithium (C-H stretches ~2900 cm⁻¹) nBuLi->Reaction LiPhenoxide Lithium Phenoxide (Absence of O-H stretch, shifted C-O stretch) Reaction->LiPhenoxide

Caption: Logical relationship of spectral changes during reaction.

By leveraging the capabilities of in-situ FT-IR spectroscopy, researchers can gain valuable insights into the kinetics and mechanism of lithium phenoxide formation, leading to more efficient and robust synthetic processes.

A Comparative Guide to the X-ray Crystallography of Lithium Phenoxide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lithium phenoxide complexes are a versatile class of compounds widely employed in organic synthesis, polymer chemistry, and materials science. Their reactivity and selectivity are profoundly influenced by their aggregation state and coordination environment in the solid state. X-ray crystallography provides the definitive method for elucidating these structural details at the atomic level. This guide offers a comparative overview of the crystal structures of various lithium phenoxide complexes, supported by experimental data and detailed protocols to aid researchers in this field.

Comparison of Crystallographic Data

The solid-state structures of lithium phenoxide complexes are diverse, ranging from simple dimers to more complex ladder and cage structures. This variation is primarily dictated by the steric and electronic nature of the phenoxide ligand and the presence of coordinating solvents. The following table summarizes key crystallographic parameters for a selection of lithium phenoxide complexes, showcasing these structural differences.

ComplexAggregation StateCoordination Geometry at LiAvg. Li-O (phenoxide) Bond Length (Å)Avg. Li-O-Li Angle (°)Avg. O-Li-O Angle (°)
Tetrametallic Lithium Diamino-bis(phenolate) THF Adduct (1)TetranuclearTrigonal planar & Tetrahedral1.86876.9103.1
Dimeric Lithium 2,6-di-tert-butylphenoxide Diethyl Ether Adduct (2)DimerDistorted Trigonal Planar1.8877.4102.6

Note: Data for additional complexes, including simple lithium phenoxide and electronically varied derivatives, is actively being sought in the literature to expand this comparative table.

Experimental Protocols

The successful isolation and crystallographic analysis of lithium phenoxide complexes, which are often air- and moisture-sensitive, require meticulous experimental techniques. Below are detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds.

Synthesis and Crystallization

General Considerations: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum prior to use. Solvents should be freshly distilled from appropriate drying agents.

1. Synthesis of a Tetrametallic Lithium Diamino-bis(phenolate) Complex (Complex 1)

  • Ligand Synthesis: The diamino-bis(phenol) ligand, 2,2'-N,N'-homopiperazinyl-bis(2-methylene-4,6-tert-butylphenol), is synthesized via a modified Mannich condensation reaction.

  • Complexation: To a solution of the ligand in toluene, two equivalents of n-butyllithium (n-BuLi) are added dropwise at room temperature. The reaction mixture is stirred for several hours, during which time the lithium salt precipitates.

  • Crystallization: The crude product is isolated by filtration, washed with pentane, and dried under vacuum. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a toluene/pentane solution of the complex at -35 °C under an inert atmosphere.[1]

2. Synthesis of a Dimeric Sterically Hindered Lithium Phenoxide (Complex 2)

  • Synthesis: Lithium 2,6-di-tert-butylphenoxide is prepared by the reaction of 2,6-di-tert-butylphenol with n-BuLi in a hydrocarbon solvent such as hexane or toluene.

  • Crystallization: The resulting lithium phenoxide is then recrystallized from a solvent system containing a coordinating ether, such as diethyl ether (Et2O). Single crystals are typically grown by slow cooling of a saturated solution.

Single-Crystal X-ray Diffraction Analysis

Handling of Air-Sensitive Crystals:

Due to their pyrophoric nature, crystals of lithium phenoxide complexes must be handled with extreme care.[2]

  • Crystal Mounting: Inside an inert atmosphere glovebox, a suitable crystal is selected under a microscope. The crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent decomposition upon exposure to the atmosphere.

  • Mounting on the Diffractometer: The crystal, adhered to a loop, is quickly transferred from the glovebox to the goniometer head of the diffractometer, which is immediately placed under a cold stream of nitrogen gas (typically 100-150 K).[2] This low temperature helps to preserve the crystal's integrity during data collection.

Data Collection and Structure Refinement:

  • Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of data is typically collected by rotating the crystal through a series of frames.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Structural Motifs and Logical Relationships

The aggregation of lithium phenoxides in the solid state is a key feature that dictates their chemical behavior. The following diagram illustrates the common structural motifs observed.

G Common Aggregation Motifs of Lithium Phenoxides cluster_conditions Influencing Factors Monomer Monomer (Rarely Isolated) Dimer Dimer (Li2O2 Core) Monomer->Dimer Tetramer Tetramer (Cubane or Ladder) Dimer->Tetramer Trimer Trimer Trimer->Tetramer Polymer Coordination Polymer Steric_Bulk Steric Bulk of Phenoxide Steric_Bulk->Dimer Increased bulk favors lower aggregation Solvent Coordinating Solvent Solvent->Monomer Strongly coordinating solvents can break up aggregates Concentration Concentration Concentration->Polymer High concentration can favor higher aggregates

References

A Comparative Guide to the Mass Spectrometry Analysis of Phenyllithium Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of highly reactive organometallic reagents such as phenyllithium presents a significant challenge in synthetic and process chemistry. Traditional analytical techniques often struggle with the air and moisture sensitivity of these compounds, leading to difficulties in reaction monitoring and product characterization. This guide provides a comprehensive comparison of mass spectrometry and its alternatives for the analysis of phenyllithium reaction products, supported by experimental data and detailed protocols.

Mass Spectrometry: A Powerful Tool Requiring Specialized Techniques

Mass spectrometry (MS) offers high sensitivity and detailed structural information, making it a potentially powerful tool for analyzing the complex mixtures resulting from phenyllithium reactions. However, the inherent reactivity of phenyllithium and its products necessitates the use of specialized, air-free sampling techniques to obtain reliable and reproducible data.

Standard ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally incompatible with the direct analysis of air-sensitive organometallic compounds due to sample preparation steps that occur under ambient conditions.[1] Exposure to air and moisture can lead to rapid degradation of the analytes, yielding misleading results.

To overcome these limitations, inert sampling methods have been developed. The Atmospheric Solids Analysis Probe (ASAP), and its inert-atmosphere variant (iASAP), have emerged as effective techniques for the direct analysis of air- and moisture-sensitive samples.[2][3][4] These methods allow for the introduction of a sample into the mass spectrometer with minimal exposure to the atmosphere.

Experimental Protocol: Analysis of Phenyllithium Reaction with Benzophenone using ASAP-MS

This protocol outlines the general steps for the analysis of the reaction between phenyllithium and benzophenone, which yields triphenylmethanol upon quenching.

  • Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Sample Preparation for MS Analysis:

    • A small aliquot of the reaction mixture is withdrawn using a gas-tight syringe inside the inert atmosphere.

    • The sample is then directly applied to the tip of a sealed glass capillary of the ASAP probe.

    • The probe is sealed to maintain the inert environment during transfer to the mass spectrometer.

  • Mass Spectrometry Analysis:

    • The ASAP probe is inserted into the atmospheric pressure ionization (API) source of the mass spectrometer.

    • The sample is vaporized by a hot nitrogen gas stream and ionized by a corona discharge.

    • Mass spectra are acquired in positive ion mode.

Data Presentation: Mass Spectrometry of Phenyllithium and Benzophenone Reaction Products

The direct analysis of the quenched reaction mixture of phenyllithium with benzophenone using an inert sampling technique coupled with mass spectrometry would be expected to reveal the presence of the desired product, triphenylmethanol, as well as potential side products and unreacted starting materials. The primary product, triphenylmethanol (molar mass: 260.33 g/mol ), would likely be observed as its protonated molecule [M+H]⁺ or as a lithium adduct [M+Li]⁺.

m/z (expected) Assignment Notes
183.08[Benzophenone + H]⁺Unreacted starting material.
189.07[Benzophenone + Li]⁺Lithium adduct of unreacted starting material.
261.13[Triphenylmethanol + H]⁺Protonated molecule of the final product.
267.12[Triphenylmethanol + Li]⁺Lithium adduct of the final product. The formation of lithium adducts is common when lithium salts are present.[5][6]
105.03[C₆H₅CO]⁺A characteristic fragment ion of benzophenone.
77.04[C₆H₅]⁺Phenyl cation, a common fragment from both starting material and product.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The relative intensities of these peaks will depend on the reaction conversion and ionization efficiency.

Alternative Analytical Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and often preferred alternative for the analysis of phenyllithium and its reaction mixtures. A key advantage of NMR is its ability to provide quantitative information about the species present in solution without the need for ionization, thus avoiding potential complications related to analyte stability during the MS process.[7][8]

Comparison of Mass Spectrometry and NMR Spectroscopy
Feature Mass Spectrometry (with Inert Sampling) NMR Spectroscopy
Sensitivity High (picomole to femtomole)Lower (micromole to millimole)
Quantitative Analysis Semi-quantitative, requires careful calibrationHighly quantitative, direct correlation between signal intensity and concentration
Analysis of Aggregates Can provide information on gas-phase clustersExcellent for studying the aggregation state (monomers, dimers, tetramers) in solution.[9][10]
Sample Throughput High, rapid analysisLower, requires longer acquisition times for detailed spectra
Structural Information Provides molecular weight and fragmentation patternsProvides detailed information on chemical environment and connectivity of atoms
Handling of Air-Sensitive Samples Requires specialized inert sampling probesCan be performed in sealed NMR tubes under an inert atmosphere

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for analyzing phenyllithium reaction products and the logical relationship in selecting an analytical technique.

ExperimentalWorkflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage Reaction Phenyllithium Reaction (under inert atmosphere) Quenching Reaction Quenching Reaction->Quenching SamplePrepMS Sample Preparation for MS (Inert Sampling) Quenching->SamplePrepMS SamplePrepNMR Sample Preparation for NMR (Sealed Tube) Quenching->SamplePrepNMR MS_Analysis ASAP-MS Analysis SamplePrepMS->MS_Analysis Data_Interpretation_MS Data Interpretation: m/z values, intensities MS_Analysis->Data_Interpretation_MS Mass Spectra NMR_Analysis NMR Analysis SamplePrepNMR->NMR_Analysis Data_Interpretation_NMR Data Interpretation: Chemical shifts, integrals NMR_Analysis->Data_Interpretation_NMR NMR Spectra

Caption: Experimental workflow for the analysis of phenyllithium reaction products.

LogicDiagram Start Need to analyze Phenyllithium reaction? Question1 Primary goal is quantitative analysis of species in solution? Start->Question1 Question2 Need highest sensitivity for trace components? Question1->Question2 No Use_NMR NMR Spectroscopy is the preferred method Question1->Use_NMR Yes Use_MS Mass Spectrometry with inert sampling is suitable Question2->Use_MS Yes Consider_Both Both techniques can provide valuable complementary data Question2->Consider_Both No

Caption: Decision tree for selecting an analytical technique.

Conclusion

Both mass spectrometry with inert sampling and NMR spectroscopy are invaluable tools for the analysis of phenyllithium reaction products. The choice of technique depends on the specific analytical goals. Mass spectrometry, particularly with techniques like ASAP-MS, offers unparalleled sensitivity for the rapid identification of products and intermediates. In contrast, NMR spectroscopy provides superior quantitative data and detailed insights into the solution-state structure and aggregation of these reactive species. For a comprehensive understanding of phenyllithium reactions, a combined analytical approach utilizing both MS and NMR is often the most powerful strategy.

References

A Comparative Guide to Non-Nucleophilic Bases: Lithium Phenoxide vs. Lithium tert-Butoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Non-nucleophilic bases are a critical class of reagents designed to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions. This guide provides an in-depth comparison of two commonly employed lithium-based non-nucleophilic bases: lithium phenoxide and lithium tert-butoxide. We will delve into their fundamental properties, comparative performance supported by available data, and detailed experimental protocols for their application.

Core Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these bases is essential for their effective application. The following table summarizes their key characteristics.

PropertyLithium PhenoxideLithium tert-ButoxideData Source(s)
Chemical Formula C₆H₅OLiC₄H₉LiON/A
Molecular Weight 100.04 g/mol 80.05 g/mol N/A
Appearance White to pale yellow solidWhite, crystalline powderN/A
pKa of Conjugate Acid (Phenol) ~10N/AN/A
pKa of Conjugate Acid (tert-Butanol) N/A~18N/A
Basicity Weaker BaseStronger BaseN/A
Steric Hindrance Moderately hinderedHighly hinderedN/A
Nucleophilicity Can act as a nucleophilePoor nucleophileN/A

Basicity and Steric Hindrance: The Decisive Factors

The primary distinction between lithium phenoxide and lithium tert-butoxide lies in their basicity and steric bulk, which in turn dictates their nucleophilicity and selectivity in chemical transformations.

Basicity: The strength of a base is inversely related to the acidity of its conjugate acid. Phenol has a pKa of approximately 10, while tert-butanol has a pKa of around 18. This significant difference in pKa values indicates that lithium tert-butoxide is a substantially stronger base than lithium phenoxide.

Steric Hindrance: The tert-butyl group in lithium tert-butoxide is a large, bulky substituent that sterically shields the oxygen atom. This steric hindrance is the primary reason for its non-nucleophilic character. The bulky nature of the base makes it difficult for the oxygen to approach and attack an electrophilic carbon center, a prerequisite for nucleophilic substitution. Conversely, it can readily abstract a sterically accessible proton. The phenyl group in lithium phenoxide offers some steric hindrance, but it is planar and less bulky than the tetrahedral tert-butyl group, allowing the phenoxide to exhibit nucleophilic properties under certain conditions.

G cluster_0 Lithium Phenoxide cluster_1 Lithium tert-Butoxide Phenoxide C₆H₅O⁻ Phenol C₆H₅OH (pKa ≈ 10) Phenoxide->Phenol Conjugate Acid Moderate_Hindrance Moderate Steric Hindrance Phenoxide->Moderate_Hindrance Nucleophilic_Character Can be Nucleophilic Moderate_Hindrance->Nucleophilic_Character tert-Butoxide (CH₃)₃CO⁻ tert-Butanol (CH₃)₃COH (pKa ≈ 18) tert-Butoxide->tert-Butanol Conjugate Acid High_Hindrance High Steric Hindrance tert-Butoxide->High_Hindrance Non_Nucleophilic Non-Nucleophilic High_Hindrance->Non_Nucleophilic

Fig. 1: Comparison of Basicity and Steric Hindrance.

Performance in Key Organic Reactions

The differences in basicity and steric hindrance lead to distinct outcomes when these bases are employed in common organic reactions.

Dehydrohalogenation

In dehydrohalogenation reactions, a proton and a halide are eliminated from adjacent carbons to form an alkene. The regioselectivity of this reaction is highly dependent on the base used.

  • Lithium tert-Butoxide: Due to its steric bulk, lithium tert-butoxide preferentially abstracts the most accessible proton, which is often at the less substituted carbon. This leads to the formation of the Hofmann product (the less substituted alkene).

  • Lithium Phenoxide: Being less hindered, lithium phenoxide can abstract a proton from the more substituted carbon, leading to the more thermodynamically stable Zaitsev product (the more substituted alkene).

Alkylation of Ketones

The alkylation of ketones proceeds through the formation of an enolate intermediate. The regioselectivity of enolate formation can be controlled by the choice of base.

  • Lithium tert-Butoxide: As a strong, hindered base, lithium tert-butoxide is often used to form the kinetic enolate , which is the enolate formed by deprotonation at the less substituted α-carbon. This is because the protons at the less hindered site are more kinetically accessible.

  • Lithium Phenoxide: A weaker, less hindered base like lithium phenoxide would be expected to favor the formation of the more thermodynamically stable thermodynamic enolate by deprotonating the more substituted α-carbon, especially at higher temperatures where equilibrium can be established.

A study on the α-alkylation of ketones with primary alcohols mediated by lithium tert-butoxide reported high yields of the alkylated product. For instance, the reaction of acetophenone with benzyl alcohol in the presence of LiOtBu afforded the corresponding α-benzylated ketone in up to 92% yield. A comparable study detailing the use of lithium phenoxide for the same transformation was not identified for a direct quantitative comparison.

G cluster_workflow Reaction Pathway Selectivity Start Substrate + Base LiOPh Lithium Phenoxide (Less Hindered) Start->LiOPh LiOtBu Lithium tert-Butoxide (Bulky) Start->LiOtBu Zaitsev Zaitsev Product (More Substituted) LiOPh->Zaitsev Favors Substitution SN2 Product LiOPh->Substitution Possible Side Reaction Hofmann Hofmann Product (Less Substituted) LiOtBu->Hofmann Favors

Fig. 2: Influence of Base on Reaction Pathways.

Experimental Protocols

Below are representative experimental protocols for reactions where these bases are commonly employed.

Williamson Ether Synthesis with Lithium Phenoxide

The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. Due to its potential nucleophilicity, lithium phenoxide can be used in this synthesis.

Objective: To synthesize an alkyl phenyl ether.

Materials:

  • Phenol

  • Lithium hydride (LiH) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., iodomethane, bromoethane)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve phenol (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add lithium hydride (1.1 eq) or n-butyllithium (1.1 eq) to the solution. If using LiH, hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of lithium phenoxide.

  • Cool the resulting lithium phenoxide solution back to 0 °C.

  • Slowly add the primary alkyl halide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Claisen Condensation with Lithium tert-Butoxide

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. The non-nucleophilic nature of lithium tert-butoxide makes it a suitable base for this transformation, as it minimizes side reactions such as transesterification.

Objective: To synthesize a β-keto ester.

Materials:

  • Ester with α-hydrogens (e.g., ethyl acetate)

  • Lithium tert-butoxide

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, add the ester (2.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and dissolved in an anhydrous solvent.

  • Add lithium tert-butoxide (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute aqueous acid (e.g., 1 M HCl) to neutralize the enolate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting β-keto ester by distillation or column chromatography.

G cluster_williamson Williamson Ether Synthesis Workflow cluster_claisen Claisen Condensation Workflow A Deprotonation of Phenol with Lithium Base B Formation of Lithium Phenoxide A->B C Nucleophilic Attack on Alkyl Halide (SN2) B->C D Formation of Alkyl Phenyl Ether C->D E Deprotonation of Ester with LiOtBu F Formation of Ester Enolate E->F G Nucleophilic Acyl Substitution on another Ester Molecule F->G H Formation of β-Keto Ester G->H

Fig. 3: Experimental Workflows.

Conclusion

The choice between lithium phenoxide and lithium tert-butoxide as a non-nucleophilic base is dictated by the specific requirements of the chemical transformation. Lithium tert-butoxide is the quintessential strong, sterically hindered, non-nucleophilic base, ideal for applications requiring high basicity with minimal nucleophilic interference, such as promoting Hofmann eliminations and forming kinetic enolates. Lithium phenoxide, while a weaker base, possesses moderate steric bulk and can exhibit nucleophilic character, making it a suitable reagent for reactions like the Williamson ether synthesis where the alkoxide is intended to act as a nucleophile. A thorough understanding of their distinct properties is crucial for researchers and drug development professionals to achieve the desired outcomes in their synthetic endeavors.

Phenol Outperforms Ethanol as a Proton Shuttle in Lithium-Mediated Nitrogen Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of phenol and ethanol as proton shuttles in the Lithium-Nitrogen Reduction Reaction (Li-NRR) reveals phenol's superior performance in achieving higher Faradaic efficiency for ammonia synthesis. Experimental data from studies utilizing a continuous-flow electrolyzer demonstrates that phenol can achieve a Faradaic efficiency of up to 72 ± 3%, a significant improvement over ethanol, a commonly used proton shuttle in this process.[1][2][3][4][5][6]

The Li-NRR process offers a promising alternative to the conventional Haber-Bosch process for ammonia synthesis, with the potential for more sustainable and decentralized production. A critical component of the Li-NRR system is the proton shuttle, which facilitates the transfer of protons required for the conversion of nitrogen to ammonia. This guide provides a comparative overview of phenol and ethanol for this application, supported by experimental data and detailed protocols for researchers in catalyst development and sustainable chemistry.

Performance Comparison

Quantitative analysis of phenol and ethanol as proton shuttles in a continuous-flow Li-NRR system highlights the superior performance of phenol. The following table summarizes the key performance metrics from comparative studies.

Proton ShuttleOptimal ConcentrationFaradaic Efficiency (FE) for NH₃Ammonia YieldReference
Phenol37 mM72 ± 3%Not explicitly stated[2][4][7]
Ethanol50 mMLower than PhenolNot explicitly stated[7]

Mechanism of Action: The Proton Shuttle in Li-NRR

The role of the proton shuttle is central to the Li-NRR process. The following diagram illustrates the logical workflow of the reaction, highlighting the function of the proton shuttle.

LiNRR_Proton_Shuttle cluster_cathode Cathode cluster_anode Anode cluster_electrolyte Electrolyte Li_ion Li⁺ Li_metal Li Metal Li_ion->Li_metal Electrodeposition Li3N Li₃N Li_metal->Li3N Reaction with N₂ N2 N₂ NH3 NH₃ Li3N->NH3 Protonation ProtonShuttle Deprotonated Shuttle Li3N->ProtonShuttle H2 H₂ H_ion H⁺ H2->H_ion Hydrogen Oxidation Reaction (HOR) ProtonShuttle_H Protonated Shuttle (e.g., Phenol, Ethanol) H_ion->ProtonShuttle_H ProtonShuttle_H->Li3N Proton Donation ProtonShuttle->H_ion Proton Uptake

Caption: Li-NRR proton shuttle mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of phenol and ethanol as proton shuttles in Li-NRR.

Lithium-Nitrogen Reduction Reaction (Li-NRR) in a Continuous-Flow Electrolyzer

This protocol outlines the procedure for evaluating the performance of proton shuttles in a continuous-flow Li-NRR system.

1. Electrolyzer Setup:

  • Electrolyzer: A continuous-flow electrolyzer with an effective gas diffusion electrode (GDE) area of 25 cm².[7]

  • Cathode (Working Electrode): 30 μm stainless steel cloth (SSC).[7]

  • Anode (Counter Electrode): PtAu catalyst coated on SSC (PtAu/SSC).[7]

  • Electrolyte: 1 M Lithium tetrafluoroborate (LiBF₄) in tetrahydrofuran (THF).[4]

  • Proton Shuttle Concentration: Optimal concentrations of 37 mM for phenol or 50 mM for ethanol are added to the electrolyte.[7]

2. Operating Conditions:

  • Temperature and Pressure: The experiments are conducted at ambient temperature and pressure.[7]

  • Potential Cycling: A potential cycling program is applied, consisting of -6 mA cm⁻² for 1 minute followed by 0 mA cm⁻² for 1 minute.[2][8]

  • Total Charge Passed: A total charge of 700 C is passed for each experiment.[2][8]

  • Gas Feed: The anode is supplied with hydrogen for the Hydrogen Oxidation Reaction (HOR), which serves as the proton source.[7]

Ammonia Quantification: Colorimetric Method (Indophenol Blue)

This protocol describes the colorimetric determination of ammonia produced in the Li-NRR experiments.

1. Reagents:

  • Phenol solution: An aqueous solution of phenol.

  • Sodium nitroprusside solution.

  • Sodium hypochlorite solution.

  • Ammonia standard solutions for calibration.

2. Procedure:

  • Samples of the electrolyte are collected after the electrolysis.

  • The collected electrolyte samples are appropriately diluted.

  • The phenol solution, sodium nitroprusside solution, and sodium hypochlorite solution are added to the diluted sample in a specific sequence and volume.

  • The mixture is allowed to react to develop a blue color.

  • The absorbance of the solution is measured using a UV-Vis spectrophotometer at a wavelength of approximately 630-640 nm.

  • The concentration of ammonia is determined by comparing the absorbance of the sample to a calibration curve prepared from standard ammonia solutions.

Verification of Proton Shuttle Mechanism: Operando Isotope-Labelled Mass Spectrometry

This technique is employed to confirm that the proton shuttle is responsible for transporting protons from the anode to the cathode for ammonia synthesis.

1. Experimental Setup:

  • The continuous-flow electrolyzer is connected to a mass spectrometer.

  • Deuterium gas (D₂) is used as the feed for the anodic oxidation reaction instead of hydrogen (H₂).

2. Procedure:

  • The Li-NRR experiment is conducted with the D₂ feed to the anode.

  • The mass spectrometer continuously analyzes the products at the cathode.

  • The detection of deuterium-containing ammonia (NDₓH₃₋ₓ) provides direct evidence that protons (in this case, deuterons) from the anode are transported by the proton shuttle to the cathode to participate in the nitrogen reduction reaction.[6][7]

References

A Comparative Guide to Phenyl Group Transfer: Grignard Reagents vs. Phenyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phenyl group is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. Among the plethora of available nucleophilic phenylation reagents, phenylmagnesium halides (Grignard reagents) and phenyllithium stand out as the most prevalent choices. While both effectively deliver a phenyl anion equivalent, their distinct reactivity profiles, selectivity, and handling requirements necessitate a careful consideration for optimal reaction outcomes. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific synthetic challenges.

I. Performance Comparison: Reactivity, Selectivity, and Yield

The choice between a Grignard reagent and phenyllithium often hinges on the substrate's nature and the desired selectivity. Phenyllithium is generally a more reactive and more basic reagent than its Grignard counterpart.[1] This heightened reactivity can be advantageous for reactions with sterically hindered or less reactive electrophiles but may lead to undesired side reactions, such as enolization or reaction with sensitive functional groups.

The difference in reactivity stems from the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, rendering the phenyl group in phenyllithium more carbanionic in character.

Table 1: Nucleophilic Addition to Ketones

The reaction of phenyl organometallics with ketones to produce tertiary alcohols is a classic C-C bond-forming reaction. The following table summarizes representative yields for the reaction with benzophenone.

ReagentSubstrateProductYield (%)Reference
Phenylmagnesium BromideBenzophenoneTriphenylmethanol29.08%[2]
Benzyllithium*Benzophenone1,1,2-TriphenylethanolGood[3]

Note: While this is not a direct comparison with phenyllithium, benzyllithium is a closely related organolithium reagent, and the "good" yield suggests high efficiency. The reported yield for the Grignard reaction is from a laboratory experiment and may not represent an optimized research-grade yield.

Table 2: Regioselectivity in Addition to α,β-Unsaturated Carbonyls

A key point of differentiation between Grignard reagents and phenyllithium is their regioselectivity in reactions with α,β-unsaturated carbonyl compounds. Organolithium reagents typically favor 1,2-addition to the carbonyl carbon, while Grignard reagents can exhibit a more varied reactivity profile. In the absence of catalysts, Grignard reagents also tend to favor 1,2-addition.[4] However, the addition of catalytic amounts of copper salts can effectively steer the reaction towards 1,4-conjugate addition.

ReagentSubstrateCondition1,2-Addition Product1,4-Addition ProductProduct Ratio (1,2:1,4)Reference
Phenylmagnesium BromideCyclohexenone-1-Phenylcyclohex-2-en-1-ol3-Phenylcyclohexan-1-onePredominantly 1,2-addition[4]
Organolithium Reagentsα,β-Unsaturated Carbonyls-Favored ProductMinor or not observedHighGeneral observation
Grignard Reagentsα,β-Unsaturated CarbonylsCu(I) catalystMinor or not observedFavored ProductLowGeneral observation

II. Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide and Benzophenone

This procedure details the formation of the Grignard reagent followed by its reaction with a ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine crystal (optional, as an activator)

  • Benzophenone

  • Aqueous HCl or H₂SO₄ for workup

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine if the magnesium is not highly reactive.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5][6]

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the benzophenone solution to the Grignard reagent with stirring. A color change and the formation of a precipitate will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[7]

  • Workup:

    • Carefully pour the reaction mixture over ice and then add a dilute solution of HCl or H₂SO₄ to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude triphenylmethanol, which can be further purified by recrystallization.[6]

Protocol 2: Reaction of Phenyllithium with an Aldehyde

This protocol outlines a general procedure for the 1,2-addition of phenyllithium to an aldehyde.

Materials:

  • Commercial solution of phenyllithium in a suitable solvent (e.g., diethyl ether, cyclohexane/ether)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Aldehyde

  • Aqueous ammonium chloride (NH₄Cl) for workup

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to the desired temperature (typically -78 °C to 0 °C to control reactivity).

  • Addition of Phenyllithium:

    • Slowly add the phenyllithium solution to the stirred aldehyde solution via the dropping funnel.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude secondary alcohol, which can then be purified by column chromatography or recrystallization.

III. Mechanistic Pathways and Logical Relationships

The fundamental reaction mechanism for both Grignard reagents and phenyllithium in their addition to carbonyl compounds is nucleophilic attack on the electrophilic carbonyl carbon. However, the nature of the attacking species and the transition state can differ.

G cluster_grignard Grignard Reaction cluster_phenyllithium Phenyllithium Reaction G_Reagent Ph-Mg-Br G_Complex Transition State Complex G_Reagent->G_Complex G_Carbonyl R₂C=O G_Carbonyl->G_Complex G_Alkoxide R₂(Ph)C-O-MgBr G_Complex->G_Alkoxide G_Workup Aqueous Workup (H₃O⁺) G_Alkoxide->G_Workup Protonation G_Alcohol R₂(Ph)C-OH G_Workup->G_Alcohol PL_Reagent (PhLi)n (n=2, 4 in solution) PL_Intermediate Lithium Alkoxide R₂(Ph)C-O-Li PL_Reagent->PL_Intermediate Nucleophilic Attack PL_Carbonyl R₂C=O PL_Carbonyl->PL_Intermediate PL_Workup Aqueous Workup (H₃O⁺) PL_Intermediate->PL_Workup Protonation PL_Alcohol R₂(Ph)C-OH PL_Workup->PL_Alcohol

Caption: Nucleophilic addition pathways for Grignard reagents and phenyllithium.

The aggregation state of phenyllithium in solution (typically as dimers or tetramers) can influence its reactivity. The reaction often proceeds through one of these aggregate forms or a monomeric species in equilibrium with them.

G cluster_reactivity Factors Influencing Reagent Choice cluster_grignard Grignard Reagent cluster_phenyllithium Phenyllithium Reactivity Reactivity Choice Optimal Reagent Choice Reactivity->Choice Selectivity Selectivity Selectivity->Choice Handling Handling Handling->Choice G_Reactivity Lower Reactivity G_Reactivity->Reactivity G_Selectivity Tunable (1,2 vs 1,4) G_Selectivity->Selectivity G_Handling Easier to Handle G_Handling->Handling PL_Reactivity Higher Reactivity PL_Reactivity->Reactivity PL_Selectivity Mainly 1,2-Addition PL_Selectivity->Selectivity PL_Handling More Pyrophoric PL_Handling->Handling

Caption: Decision-making flowchart for selecting a phenylating reagent.

IV. Summary and Recommendations

FeatureGrignard Reagents (e.g., Phenylmagnesium Bromide)Phenyllithium
Reactivity Moderately reactive, strong nucleophile and base.Highly reactive, very strong nucleophile and base.[1]
Basicity Strong base.Stronger base than Grignard reagents.[1]
Regioselectivity Primarily 1,2-addition; can be directed to 1,4-addition with Cu catalysts.Almost exclusively 1,2-addition.
Chemoselectivity Generally good, but can react with protic functional groups.Lower chemoselectivity due to high reactivity; reacts with a broader range of functional groups.
Handling Requires anhydrous conditions; less pyrophoric than phenyllithium.Extremely sensitive to air and moisture; pyrophoric. Requires stringent inert atmosphere techniques.
Substrate Scope Wide range of aldehydes, ketones, esters, etc.Effective with sterically hindered or less reactive electrophiles.
Side Reactions Wurtz coupling, enolization.Enolization is more pronounced, potential for reaction with ether solvents.

Recommendations for Reagent Selection:

  • For standard nucleophilic additions to unhindered aldehydes and ketones where high yields and straightforward handling are desired, phenylmagnesium bromide is often the reagent of choice.

  • When reacting with α,β-unsaturated systems where 1,4-conjugate addition is the desired outcome, a Grignard reagent in the presence of a copper catalyst is the preferred method.

  • For reactions involving sterically hindered or electronically deactivated carbonyl compounds that are sluggish to react with Grignard reagents, the higher reactivity of phenyllithium may be necessary to achieve a reasonable reaction rate and yield.

  • In substrates with multiple electrophilic sites, the greater chemoselectivity of Grignard reagents may be advantageous. However, careful protection of sensitive functional groups is often necessary with both reagents.

Ultimately, the optimal choice between a Grignard reagent and phenyllithium will be dictated by the specific requirements of the synthetic transformation. A thorough understanding of their comparative reactivity and selectivity, as outlined in this guide, will empower the synthetic chemist to make an informed decision and achieve the desired outcome with greater efficiency and control.

References

A Comparative Guide to Validating the Structure of Ortho-Lithiated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted phenols is a cornerstone of modern organic chemistry, with wide-ranging applications in drug discovery and materials science. Directed ortho-lithiation of phenols is a powerful strategy for achieving this; however, rigorously validating the structure of the resulting highly reactive ortho-lithiated intermediates is critical for ensuring the desired substitution pattern and optimizing reaction outcomes. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Core Validation Techniques: An Overview

The validation of ortho-lithiated phenol derivatives primarily relies on a combination of spectroscopic, diffraction, and computational methods, often complemented by chemical reactivity studies. Each technique offers unique insights into the structure, aggregation state, and bonding of these air- and moisture-sensitive organolithium compounds.

Technique Information Obtained State Resolution Key Advantages Key Limitations
NMR Spectroscopy Connectivity, solution structure, aggregation (monomer/dimer), ligand coordinationSolutionAtomicProvides data on dynamic solution-state behavior.Structure is an average of conformations; interpretation can be complex.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, solid-state packingSolidAtomic (<1 Å)Unambiguous determination of solid-state structure.Requires a suitable single crystal; structure may not represent the solution state.
Computational Methods (DFT) Predicted low-energy structures, relative stabilities, reaction pathwaysIn SilicoTheoreticalComplements experimental data; predicts structures that are difficult to isolate.Accuracy is dependent on the chosen functional and basis set; requires experimental validation.
Trapping Experiments Indirect evidence of the position of lithiationReaction MixtureMolecularConfirms regioselectivity through a stable derivative; practical and widely used.Indirect method; does not provide information on the organolithium structure itself.

In-Depth Technique Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for characterizing the structure of organolithium compounds in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ⁷Li, provide a wealth of information. For ortho-lithiated phenols, the disappearance of a specific ortho-proton signal in the ¹H NMR spectrum is a strong indicator of successful lithiation. Furthermore, ⁷Li NMR can provide insights into the aggregation state (e.g., monomer, dimer) and the coordination environment of the lithium cation.

Experimental Protocol: Preparing an Air-Sensitive NMR Sample

Due to their reactivity, ortho-lithiated phenol derivatives must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Prepare the NMR Tube: Use a J. Young NMR tube or a standard NMR tube fitted with a septum and parafilm. The tube should be oven-dried and cooled under a stream of inert gas.

  • Prepare the Sample: In a glovebox or on a Schlenk line, dissolve the ortho-lithiated phenol derivative (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in an appropriate deuterated solvent (e.g., THF-d₈, toluene-d₈) that has been dried and degassed.[1] The typical sample volume is 0.6-0.7 mL.[1]

  • Transfer to NMR Tube: Using a gas-tight syringe or cannula, transfer the solution to the prepared NMR tube under a positive pressure of inert gas.

  • Seal the Tube: Securely close the J. Young tap or seal the septum-capped tube with parafilm.

  • Acquire Data: Acquire ¹H, ¹³C, and ⁷Li NMR spectra. Low-temperature NMR can be particularly useful for slowing down dynamic exchange processes and resolving distinct species in solution.

Workflow for NMR Sample Preparation

cluster_prep Inert Atmosphere (Glovebox/Schlenk Line) A Oven-dried J. Young NMR Tube E Transfer Solution to NMR Tube A->E B Dry, Degassed Deuterated Solvent D Dissolve Derivative in Solvent B->D C Ortho-lithiated Phenol Derivative C->D D->E F Seal NMR Tube E->F G Acquire Multinuclear NMR Spectra F->G

Caption: Workflow for preparing an air-sensitive NMR sample.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[2] This technique is invaluable for unambiguously confirming the ortho-lithiation and for understanding the nature of aggregation and solvent coordination in the crystalline form. The primary challenge lies in growing single crystals of sufficient quality from these highly reactive compounds.

Experimental Protocol: Growing and Mounting Crystals of Air-Sensitive Compounds

This is a general guide; optimal conditions are highly substrate-dependent.[2][3]

  • Purification: The starting material must be as pure as possible. Impurities can inhibit crystallization.[4]

  • Solvent Selection: In an inert atmosphere, test the solubility of the compound in various dry, degassed solvents (e.g., hexane, toluene, diethyl ether, THF) or solvent mixtures. The ideal solvent system is one in which the compound is sparingly soluble.

  • Crystal Growth:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a vial inside a larger, sealed container (e.g., a jar in a glovebox). Puncture the vial's cap with a needle to allow for very slow evaporation.

    • Slow Cooling: Prepare a saturated solution at room temperature or slightly elevated temperature and slowly cool it in a freezer (-20 to -40 °C). To slow the cooling rate, place the vial in an insulated container (e.g., a beaker of ethanol).[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed vial containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.[5]

  • Crystal Mounting:

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of cold nitrogen gas), select a suitable crystal.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Mount the oil-coated crystal on a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes crystal decay during data collection.

Logical Flow for Crystallization Method Selection

decision decision start Start with Pure, Air-Sensitive Compound solubility Test Solubility in Dry, Degassed Solvents start->solubility decision1 Thermally Stable? solubility->decision1 slow_cool Slow Cooling decision1->slow_cool Yes decision2 Soluble in a Volatile Solvent? decision1->decision2 No mount Mount Crystal Under Inert Conditions slow_cool->mount slow_evap Slow Evaporation decision2->slow_evap Yes vapor_diff Vapor Diffusion decision2->vapor_diff No slow_evap->mount vapor_diff->mount data data A Construct Initial 3D Structure (e.g., ortho-lithiated phenol • 2THF) B Geometry Optimization (DFT Functional + Basis Set + Solvent Model) A->B C Frequency Calculation B->C D Confirm Energy Minimum (No Imaginary Frequencies) C->D E Analyze Predicted Structure and Energies D->E F Compare with Experimental Data E->F G Validated Structural Model F->G exp_data Experimental Data (NMR, X-ray) exp_data->F A Protected Phenol Derivative in Dry THF at -78°C B Add Organolithium Base (e.g., n-BuLi) A->B C Formation of ortho-Lithiated Intermediate B->C D Add Electrophile (e.g., MeI, D₂O) C->D E Quench Reaction (e.g., sat. NH₄Cl) D->E F Aqueous Workup & Purification E->F G Characterize Stable ortho-Substituted Product (NMR, MS) F->G

References

Phenol's Impact on Lithium-Oxygen Battery Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of phenol as an electrolyte additive in aprotic lithium-oxygen (Li-O2) batteries has been shown to significantly enhance their electrochemical performance. This guide provides a comparative analysis of Li-O2 cells with and without phenol, supported by experimental data, detailed protocols, and a mechanistic illustration of phenol's role. This information is intended for researchers, scientists, and professionals in the field of battery technology and materials science.

Quantitative Performance Comparison

The addition of phenol to the electrolyte of a Li-O2 cell leads to a dramatic improvement in key performance metrics, most notably the discharge capacity. The following table summarizes the quantitative comparison based on published experimental data.

Performance MetricLi-O2 Cell without PhenolLi-O2 Cell with 30 mM PhenolReference
Areal Capacity (mAh cm⁻²) ~0.25> 9.0[1][2][3]
Discharge Mechanism Surface mechanismSolution-phase mechanism[1][2][3]
Discharge Product Morphology Thin film passivating the electrodeLarge particles[1][2][3]
Increase in Capacity -35-fold increase[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

1. Electrochemical Measurements:

  • Cell Assembly: Li-O2 cells were typically assembled in an argon-filled glovebox. A lithium metal disc served as the anode, separated from the cathode by a glass fiber separator soaked in the electrolyte. The cathode consisted of a gas diffusion layer (GDL).

  • Electrolyte Preparation: The baseline electrolyte was 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in tetraethylene glycol dimethyl ether (TEGDME). For the experimental group, 30 mM of phenol was added to this electrolyte.

  • Cyclic Voltammetry (CV): CV was performed using a three-electrode setup with a glassy carbon working electrode, a lithium reference electrode, and a lithium counter electrode. The electrolyte was saturated with oxygen, and the scan rate was 100 mV s⁻¹.[3]

  • Galvanostatic Discharge: The cells were discharged at various current densities (e.g., from 0.05 mA cm⁻² to 0.2 mA cm⁻²) under a pure oxygen atmosphere.[3] The discharge was terminated at a cutoff voltage.

2. Product Characterization:

  • Scanning Electron Microscopy (SEM): The morphology of the discharge product (Li₂O₂) on the cathode surface was examined using SEM. The GDL was retrieved from the cell after discharge, washed with an appropriate solvent (e.g., TEGDME) to remove the electrolyte, and then dried before imaging.[3]

  • Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy: These techniques were used to identify the chemical composition of the discharge product, confirming the presence of Li₂O₂.[1][2]

  • Differential Electrochemical Mass Spectrometry (DEMS): DEMS was employed to analyze the gaseous products evolved during charging, providing insights into the rechargeability and side reactions.[1][2]

Mechanism of Action: The Role of Phenol

Phenol acts as a protic additive and a phase-transfer catalyst, fundamentally altering the discharge mechanism in a Li-O2 cell.[1][2] In the absence of phenol, the discharge product, lithium peroxide (Li₂O₂), is largely insoluble in the aprotic electrolyte. This leads to the formation of a thin, insulating layer of Li₂O₂ on the cathode surface, a process known as the "surface mechanism." This passivation layer quickly blocks the active sites for oxygen reduction, resulting in low discharge capacity.[1][2][3]

The introduction of phenol promotes a "solution-phase mechanism."[1][2] The acidic proton of phenol can protonate the insoluble Li₂O₂, forming soluble species like lithium hydroperoxide (LiOOH) and hydrogen peroxide (H₂O₂).[1][2] These soluble species can then diffuse away from the electrode surface before being chemically converted back to solid Li₂O₂, which precipitates as large particles within the porous cathode structure.[1][2] This avoids direct passivation of the electrode surface, allowing for a much higher utilization of the cathode's porous volume and consequently, a significantly higher discharge capacity.[1][2][3]

The following diagram illustrates the proposed mechanism of phenol-catalyzed discharge in a Li-O2 cell.

Phenol_Mechanism cluster_electrode Cathode Surface cluster_electrolyte Electrolyte O2 O2 LiO2_intermediate LiO2* O2->LiO2_intermediate + e⁻ e- e- Li+ Li+ Li2O2_insoluble Insoluble Li₂O₂ (Passivation Layer) LiO2_intermediate->Li2O2_insoluble + Li⁺ + e⁻ (Without Phenol - Surface Mechanism) Phenol Phenol (PhOH) Phenolate Phenolate (PhO⁻) Phenol->Phenolate - H⁺ LiOOH_soluble Soluble LiOOH H2O2_soluble Soluble H₂O₂ LiOOH_soluble->H2O2_soluble + PhOH Li2O2_particles Large Li₂O₂ Particles H2O2_soluble->Li2O2_particles + 2Li⁺ + 2PhO⁻ Phenolate->Phenol + H⁺ (Regeneration)

Phenol-catalyzed discharge mechanism in a Li-O2 cell.

Comparison with Other Phenolic Compounds and Redox Mediators

While phenol has demonstrated significant improvements, other phenolic compounds and redox mediators are also being explored to enhance Li-O2 battery performance. For instance, 2,6-di-tert-butyl-hydroxytoluene (BHT), a phenolic antioxidant, has been investigated as a redox mediator.[4] Unlike phenol, which primarily acts as a protic additive to solubilize the discharge product, redox mediators like BHT can also facilitate the decomposition of Li₂O₂ during the charging process, potentially lowering the charging overpotential.[4] However, the stability of these redox mediators over repeated cycles remains a critical challenge.[5] The ideal additive would not only promote a high-capacity discharge but also enable efficient and reversible charging with minimal side reactions.

References

A Comparative Guide to Lithium Bases for Efficient Phenol Deprotonation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the deprotonation of phenol to form the corresponding lithium phenoxide is a fundamental and critical transformation. This reaction opens the gateway to a multitude of further functionalizations of the aromatic ring, such as O-alkylation, O-acylation, and various coupling reactions. The choice of the lithium base is paramount, as it dictates the efficiency, selectivity, and overall success of the deprotonation. This guide provides an objective comparison of commonly used lithium bases, supported by key experimental data, to aid in the selection of the optimal reagent for this purpose.

The primary measure of a base's ability to deprotonate an acid is the pKa of its conjugate acid. For the deprotonation of phenol (pKa ≈ 10), a base is considered effective if the pKa of its conjugate acid is significantly higher than 10, ensuring the equilibrium lies far to the side of the products.

Quantitative Comparison of Lithium Bases

The efficiency of a lithium base is determined by its basicity, steric hindrance, and nucleophilicity. While strong basicity is required for complete deprotonation, high nucleophilicity can lead to unwanted side reactions. Sterically hindered bases are therefore often preferred. The table below summarizes the key properties of four common lithium bases.

Lithium BaseAbbreviationMolecular Weight ( g/mol )pKa of Conjugate AcidKey Characteristics
n-Butyllithiumn-BuLi64.06~50[1][2]Very strong base, also a potent nucleophile; can cause side reactions.
Lithium DiisopropylamideLDA107.12~36[3][4]Strong, sterically hindered, non-nucleophilic base.[3][5]
Lithium HexamethyldisilazideLiHMDS167.33~26[6]Strong, highly sterically hindered, non-nucleophilic base; less basic than LDA.[6]
Lithium TetramethylpiperidideLiTMP147.19~37[2][7]Strong, very sterically hindered, non-nucleophilic base.[7]
Analysis of Base Efficiency

n-Butyllithium (n-BuLi): With a conjugate acid pKa of approximately 50, n-BuLi is more than sufficiently basic to deprotonate phenol quantitatively.[1][2] However, its high nucleophilicity presents a significant drawback if the substrate contains other electrophilic functional groups.[8] For simple phenol deprotonation, it is effective, but care must be taken with more complex molecules. Reactions are typically conducted at low temperatures (e.g., -78 °C) to mitigate side reactions.[1][8]

Lithium Diisopropylamide (LDA): LDA is a strong base with a conjugate acid pKa of about 36.[3][4] Its significant steric bulk makes it an excellent non-nucleophilic base, which is a major advantage over n-BuLi.[3][5] This property allows for clean deprotonation of acidic protons without attacking electrophilic centers. LDA is often generated in situ by reacting diisopropylamine with n-BuLi.[3]

Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is another popular sterically hindered, non-nucleophilic base.[6] While it is less basic than LDA, with a conjugate acid pKa of around 26, it is still amply strong to deprotonate phenol completely.[6] Its high steric hindrance and good solubility in a range of organic solvents make it a versatile and reliable choice.

Lithium Tetramethylpiperidide (LiTMP): LiTMP is among the most sterically hindered of the commonly used lithium amide bases.[7] Its basicity is comparable to that of LDA, making it highly effective for deprotonation while being an extremely poor nucleophile.[2][7]

Visualizing the Deprotonation Pathway

The general mechanism for phenol deprotonation by a lithium base (Li-B) involves a simple acid-base reaction where the base abstracts the acidic phenolic proton to form lithium phenoxide and the conjugate acid of the base (H-B).

Deprotonation_Pathway Phenol Phenol (Ar-OH) Phenoxide Lithium Phenoxide (Ar-O⁻Li⁺) Phenol->Phenoxide Deprotonation Base Lithium Base (Li-B) ConjAcid Conjugate Acid (H-B) Base->ConjAcid Protonation

Caption: General reaction pathway for phenol deprotonation.

Experimental Protocols

General Protocol for the Deprotonation of Phenol

This protocol provides a general methodology for the deprotonation of phenol using a lithium base under an inert atmosphere. Caution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • Phenol

  • Anhydrous tetrahydrofuran (THF)

  • Lithium base of choice (e.g., n-BuLi in hexanes, or a solution of LDA, LiHMDS, or LiTMP in THF)

  • Dry, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or Nitrogen gas line with a bubbler

Procedure:

  • Setup: Assemble the dry round-bottom flask with a magnetic stir bar, and attach it to the inert gas line. Flame-dry the glassware under vacuum and backfill with inert gas three times to ensure all moisture is removed.

  • Reagent Preparation: Dissolve phenol (1.0 equivalent) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to the desired temperature using an appropriate cooling bath (e.g., a dry ice/acetone bath for -78 °C).

  • Base Addition: Slowly add the lithium base solution (1.0 to 1.1 equivalents) dropwise to the stirred phenol solution via syringe. A slight excess of the base ensures complete deprotonation.

  • Reaction: Stir the mixture at the low temperature for 30-60 minutes. The formation of the lithium phenoxide is typically very rapid.

  • Confirmation (Optional): The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR to observe the disappearance of the phenolic proton signal.

  • Further Reaction: The resulting lithium phenoxide solution is now ready for use in subsequent reactions (e.g., addition of an alkyl halide).

Workflow for Selecting a Lithium Base

The selection of an appropriate base is a critical decision in synthesis design. The following workflow illustrates the logical steps for choosing a base for deprotonation.

Base_Selection_Workflow Start Start: Need to deprotonate a phenol CheckSubstrate Are other electrophilic functional groups present? Start->CheckSubstrate UseHindered Use a sterically hindered, non-nucleophilic base CheckSubstrate->UseHindered Yes UseAny Any strong lithium base is likely suitable CheckSubstrate->UseAny No BaseChoice Select from: - LDA - LiHMDS - LiTMP UseHindered->BaseChoice End Proceed to experiment BaseChoice->End BaseChoiceSimple Select from: - n-BuLi (cost-effective) - LDA, LiHMDS, etc. UseAny->BaseChoiceSimple BaseChoiceSimple->End

Caption: Decision workflow for selecting a suitable lithium base.

References

A Comparative Guide to the Analysis of Reaction Intermediates in Phenyllithium Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates in phenyllithium additions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the safe scale-up of chemical processes. The transient and highly reactive nature of these organolithium species necessitates the use of specialized analytical techniques. This guide provides an objective comparison of the primary methods used to analyze these intermediates: Nuclear Magnetic Resonance (NMR) Spectroscopy, in situ Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Cryo-crystallography.

Comparison of Analytical Techniques

The choice of analytical technique for studying phenyllithium reaction intermediates depends on the specific information required, the phase of the sample (solution or solid-state), and the lifetime of the intermediate.

FeatureNMR Spectroscopyin situ FTIR SpectroscopyX-ray Cryo-crystallography
Primary Application Elucidation of solution-state structures, aggregation states (monomer, dimer, tetramer), and dynamic processes.[1][2]Real-time monitoring of reaction kinetics, detection of functional group transformations, and identification of transient species.Definitive determination of solid-state structures and stereochemistry of stable or trapped intermediates.
Sample Phase SolutionSolutionSolid (Crystal)
Key Information Provided - Connectivity and bonding through chemical shifts and coupling constants (¹³C, ⁶Li, ⁷Li).[1] - Aggregation state and equilibrium.[2] - Kinetic and thermodynamic parameters from variable temperature studies.- Vibrational modes of functional groups. - Concentration profiles of reactants, intermediates, and products over time.[1] - Reaction initiation and endpoint determination.[1]- Precise bond lengths and angles. - Absolute configuration. - Packing arrangements in the crystal lattice.
Strengths - Provides detailed structural information in the relevant solution phase. - Non-invasive and can be performed in situ. - Excellent for studying dynamic equilibria between aggregates.[2]- High temporal resolution, allowing for the study of fast reactions. - Can be used under a wide range of reaction conditions (temperature and pressure). - Relatively straightforward data interpretation for known functional groups.- Provides unambiguous structural determination. - Can reveal subtle stereochemical details.
Limitations - Lower sensitivity compared to other techniques. - Can be difficult to interpret complex spectra from mixtures. - Limited to species with a sufficiently long lifetime on the NMR timescale.- Provides less detailed structural information than NMR or crystallography. - Solvent and other species can have overlapping absorptions. - Requires a significant change in dipole moment for a vibration to be IR active.- Requires a crystalline sample, which may not be representative of the solution-state structure. - Difficult to study transient or unstable intermediates unless they can be trapped. - Growing suitable crystals of reactive intermediates can be challenging.

Experimental Protocols

Detailed methodologies are critical for the successful analysis of air- and moisture-sensitive phenyllithium intermediates.

Low-Temperature NMR Spectroscopy

This protocol is adapted from procedures for studying organolithium reagents.[3]

Objective: To observe the aggregation state of phenyllithium and its reaction intermediates in solution.

Materials:

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Phenyllithium solution

  • Substrate of interest

  • Internal standard (e.g., tetramethylsilane)

  • NMR tubes (oven-dried and cooled under inert gas)

  • Gas-tight syringes

  • Septa and Parafilm

Procedure:

  • Preparation of the NMR Tube: Thoroughly oven-dry the NMR tube and cool it under a stream of dry nitrogen or argon. Seal the tube with a septum and wrap it with Parafilm.

  • Solvent and Reagent Addition: Cool the NMR tube to -78 °C in a dry ice/acetone bath. Using gas-tight syringes, add the desired volume of anhydrous solvent. Subsequently, add the phenyllithium solution and the internal standard.

  • Initial Spectrum Acquisition: Carefully transport the cold NMR tube to the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -100 °C). Acquire initial spectra (¹H, ¹³C, ⁶Li, ⁷Li) to characterize the starting phenyllithium solution.

  • Initiation of the Reaction: Remove the NMR tube from the spectrometer and re-cool it to -78 °C. Slowly add the substrate of interest via a gas-tight syringe. Gently agitate the tube to ensure mixing.

  • In situ Monitoring: Immediately re-insert the NMR tube into the pre-cooled spectrometer and acquire spectra at timed intervals to monitor the progress of the reaction.

  • Variable Temperature Studies: After the initial reaction, the temperature can be incrementally raised to observe the stability of intermediates and any dynamic processes.

In situ FTIR Spectroscopy

This protocol is based on methodologies for monitoring Grignard reactions, which share similarities in handling air-sensitive reagents.[1][4]

Objective: To monitor the concentration of reactants and the formation of intermediates and products in real-time.

Materials:

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Phenyllithium solution

  • Substrate of interest

  • Reaction vessel equipped with an in situ FTIR probe (e.g., ATR probe) and ports for reagent addition and inert gas flow.

  • Inert gas supply (nitrogen or argon)

  • Syringe pump for controlled addition of reagents.

Procedure:

  • System Setup: Assemble the reaction vessel, ensuring all glassware is oven-dried and cooled under an inert atmosphere. Insert and seal the in situ FTIR probe.

  • Solvent Addition and Background Spectrum: Add the anhydrous solvent to the reaction vessel and begin stirring. Record a background FTIR spectrum of the solvent at the desired reaction temperature.

  • Phenyllithium Addition: Add the phenyllithium solution to the reactor. Begin acquiring spectra to establish a baseline for the starting material.

  • Reaction Initiation and Monitoring: Start the controlled addition of the substrate using a syringe pump. Continuously collect FTIR spectra throughout the addition and after the addition is complete.

  • Data Analysis: Analyze the collected spectra to identify characteristic peaks for the reactants, intermediates, and products. Create concentration profiles by plotting the absorbance of these characteristic peaks over time.

X-ray Cryo-crystallography

This protocol is a general guide for handling air-sensitive compounds.

Objective: To determine the solid-state structure of a stable phenyllithium adduct or a trapped reaction intermediate.

Materials:

  • Anhydrous solvents suitable for crystallization (e.g., hexane, toluene)

  • Phenyllithium solution

  • Substrate of interest

  • Crystallization vials (e.g., Schlenk tubes)

  • Cryoprotectant (if necessary)

  • Mounting loops

  • Liquid nitrogen

  • Glovebox or Schlenk line

Procedure:

  • Preparation of the Intermediate: In a glovebox or under Schlenk conditions, react phenyllithium with the substrate to form the desired intermediate. The reaction should be designed to yield a stable, isolable product.

  • Crystallization: Attempt to crystallize the intermediate by slow evaporation of the solvent, cooling a saturated solution, or vapor diffusion of a non-solvent.

  • Crystal Mounting: Once suitable crystals have formed, work within the glovebox. Select a crystal and mount it on a loop, typically with a small amount of cryo-protecting oil.

  • Flash Cooling: Rapidly plunge the mounted crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Transfer the frozen crystal under a cold stream of nitrogen gas to the goniometer of the X-ray diffractometer. Collect the diffraction data at cryogenic temperatures (typically around 100 K).

  • Structure Determination: Process the diffraction data to solve and refine the crystal structure.

Visualizations

Reaction Pathway of Phenyllithium with an α,β-Unsaturated Carbonyl

ReactionPathway PhLi Phenyllithium Aggregates (Dimer/Monomer) Intermediate1 Tetrahedral Intermediate PhLi->Intermediate1 Nucleophilic Attack inv1 Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate1 Nucleophilic Attack Enolate Lithium Enolate Intermediate1->Enolate Rearrangement Product12 1,2-Addition Product (after hydrolysis) Intermediate1->Product12 Direct Quench inv2 Product14 1,4-Addition Product (after hydrolysis) Enolate->Product14 Quench Hydrolysis H₃O⁺ Quench Conditions1 Low Temperature (-78 °C) Conditions2 Higher Temperature ExperimentalWorkflow cluster_nmr NMR Spectroscopy cluster_ftir in situ FTIR Spectroscopy cluster_xray X-ray Cryo-crystallography nmr_prep Sample Prep (Inert Atmosphere, -78°C) nmr_acq Low-Temp Data Acquisition (¹³C, ⁶Li, ⁷Li) nmr_prep->nmr_acq nmr_analysis Spectral Analysis (Structure, Aggregation) nmr_acq->nmr_analysis ftir_setup Reactor Setup with Probe (Inert Atmosphere) ftir_monitor Real-Time Spectral Monitoring ftir_setup->ftir_monitor ftir_analysis Kinetic & Concentration Profiles ftir_monitor->ftir_analysis xray_prep Intermediate Synthesis & Crystallization xray_mount Crystal Mounting & Flash Cooling xray_prep->xray_mount xray_collect Diffraction Data Collection (~100 K) xray_mount->xray_collect xray_solve Structure Solution & Refinement xray_collect->xray_solve start Phenyllithium Reaction start->nmr_prep start->ftir_setup start->xray_prep

References

Phenol Boosts Electrochemical Ammonia Synthesis: A Comparative Guide Based on Isotope-Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of phenol and other alternatives as proton shuttles in electrochemical ammonia synthesis, supported by isotope-labeling experimental data, reveals phenol's superior performance in enhancing Faradaic efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and reaction mechanisms.

In the quest for sustainable and efficient ammonia synthesis at ambient conditions, the lithium-mediated nitrogen reduction reaction (Li-NRR) has emerged as a promising alternative to the energy-intensive Haber-Bosch process. A key component in this system is the proton shuttle, which facilitates the transfer of protons to the nitrogen reduction intermediates. Recent studies, rigorously validated by ¹⁵N isotope-labeling, have identified phenol as a highly effective proton shuttle, significantly outperforming commonly used alternatives like ethanol.

Performance Comparison: Phenol vs. Alternatives

Isotope-labeling studies are crucial for unequivocally demonstrating that the produced ammonia originates from the supplied nitrogen gas (¹⁵N₂) and not from contaminants. In a comparative study of various proton shuttles for Li-NRR, phenol demonstrated the highest Faradaic efficiency for ammonia synthesis. This enhanced efficiency is attributed to phenol's optimal properties as a proton shuttle. The results, confirmed by operando isotope-labeled mass spectrometry, are summarized below.

Proton ShuttleOptimal Concentration (mM)Maximum Faradaic Efficiency (%)Isotope-Labeling Confirmation
Phenol 3772 ± 3 Yes
Ethanol50< 72 (surpassed by phenol)Yes
Other AlcoholsNot specified< PhenolNot specified
AcidsNot specifiedLower activityNot specified

Table 1: Comparison of Faradaic efficiencies for ammonia synthesis using different proton shuttles. The data for phenol and the comparison with ethanol are from a 2024 study where the results were confirmed by operando isotope-labeled mass spectrometry[1].

Experimental Protocols

To ensure the accuracy and reproducibility of ammonia synthesis experiments, a rigorous protocol involving ¹⁵N isotope labeling is essential. The following methodology is based on established best practices in the field.

¹⁵N₂ Isotope-Labeling Experiment for Electrochemical Ammonia Synthesis

1. Preparation and Purification of ¹⁵N₂ Gas:

  • Commercial ¹⁵N₂ gas can contain nitrogen-containing impurities (e.g., ¹⁵NOₓ, ¹⁵NH₃). It is imperative to purify the gas before it enters the electrochemical cell.

  • A common purification method involves passing the ¹⁵N₂ gas through a heated copper catalyst to remove oxygen and a subsequent trap to remove any nitrogenous impurities.

2. Electrochemical Cell Setup:

  • A two-compartment electrochemical cell separated by a proton-exchange membrane is typically used.

  • The working electrode (cathode) is where nitrogen reduction occurs.

  • The counter electrode (anode) is where an oxidation reaction (e.g., hydrogen oxidation) takes place.

  • The electrolyte consists of a non-aqueous solvent (e.g., tetrahydrofuran) containing a lithium salt (e.g., lithium perchlorate) and the proton shuttle (e.g., phenol).

3. Electrolysis:

  • The purified ¹⁵N₂ gas is continuously supplied to the cathode compartment.

  • A constant current or potential is applied to drive the nitrogen reduction reaction.

  • The experiment is run for a specific duration to allow for the accumulation of the product, ¹⁵NH₃.

4. Product Quantification and Isotopic Analysis:

  • After electrolysis, the produced ammonia in the electrolyte is quantified.

  • To confirm that the ammonia was synthesized from the supplied ¹⁵N₂ gas, the isotopic composition of the ammonia must be determined.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a reliable method for distinguishing between ¹⁴NH₄⁺ and ¹⁵NH₄⁺. The ¹H signal for ¹⁵NH₄⁺ appears as a doublet due to coupling with the spin-½ ¹⁵N nucleus, while the signal for ¹⁴NH₄⁺ is a triplet due to coupling with the spin-1 ¹⁴N nucleus.

  • Mass spectrometry can also be used to detect the mass difference between ¹⁴NH₃ and ¹⁵NH₃.

5. Control Experiments:

  • Conduct the experiment with un-labeled ¹⁴N₂ gas to establish a baseline for ammonia production under identical conditions.

  • Run the experiment with an inert gas like Argon (Ar) to quantify any background ammonia contamination from the setup or electrolyte.

  • Perform the experiment with ¹⁵N₂ gas at open circuit potential (no applied current) to check for any non-electrochemical ammonia formation.

Visualizing the Process and Pathways

To better understand the experimental setup and the proposed role of phenol, the following diagrams illustrate the workflow and reaction mechanism.

experimental_workflow cluster_gas_purification Gas Purification cluster_electrolysis Electrochemical Cell cluster_analysis Product Analysis N2_source ¹⁵N₂ Gas Cylinder purifier Heated Cu Catalyst & Trap N2_source->purifier Impure ¹⁵N₂ cell Two-Compartment Cell (Phenol in Electrolyte) purifier->cell Purified ¹⁵N₂ quantification Ammonia Quantification cell->quantification Electrolyte with ¹⁵NH₃ nmr ¹H NMR Spectroscopy quantification->nmr Sample for Isotopic Analysis result result nmr->result Confirmation of ¹⁵NH₃

Experimental workflow for ¹⁵N isotope-labeling studies.

reaction_pathway Phenol acts as a proton shuttle, delivering H⁺ to the Li₃N intermediate. cluster_cathode Cathode Surface cluster_bulk Bulk Electrolyte N2 N₂ Li3N Li₃N N2->Li3N + 6Li⁺ + 6e⁻ Li_plus Li⁺ Li_plus->Li3N e_minus e⁻ e_minus->Li3N NH3 NH₃ Li3N->NH3 + 6H⁺ Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide (C₆H₅O⁻) Phenol->Phenoxide Deprotonation H_plus H⁺ Phenol->H_plus Phenoxide->Phenol Protonation Phenoxide_bulk Phenoxide Phenoxide->Phenoxide_bulk Diffusion from surface H_plus->NH3 Phenol_bulk Phenol Phenol_bulk->Phenol Diffusion to surface

Proposed role of phenol as a proton shuttle in Li-NRR.

References

A Researcher's Guide to the Quantitative Analysis of Lithium Phenoxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of lithium phenoxide is critical for reaction stoichiometry, kinetic studies, and quality control. This guide provides a comparative overview of various analytical techniques, supported by experimental protocols and data, to aid in the selection of the most suitable method for your laboratory's needs.

The accurate determination of lithium phenoxide concentration in solution is paramount for ensuring the reproducibility and success of chemical syntheses. Lithium phenoxide, a highly reactive organolithium reagent, is sensitive to air and moisture, which can lead to the formation of impurities such as lithium hydroxide and other degradation products. Consequently, a robust analytical method must be able to distinguish the active lithium phenoxide from these potential contaminants. This guide explores and compares titration, spectroscopic, and chromatographic methods for the quantitative analysis of lithium phenoxide.

Overall Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of a lithium phenoxide solution involves several key stages, from initial sample handling under inert conditions to the final data analysis and concentration determination.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Lithium Phenoxide in Solution InertAtmosphere Handling under Inert Atmosphere (e.g., Argon, Nitrogen) Sample->InertAtmosphere Aliquoting Precise Aliquoting InertAtmosphere->Aliquoting Quenching Quenching or Derivatization (if required) Aliquoting->Quenching Titration Titration Aliquoting->Titration Spectroscopy Spectroscopy (UV-Vis, NMR) Aliquoting->Spectroscopy Chromatography Chromatography (HPLC, GC) Aliquoting->Chromatography Quenching->Titration Quenching->Spectroscopy Quenching->Chromatography DataAcquisition Data Acquisition (e.g., Titration Volume, Absorbance, Peak Area) Titration->DataAcquisition Spectroscopy->DataAcquisition Chromatography->DataAcquisition Calibration Calibration Curve (for Spectro. & Chrom.) DataAcquisition->Calibration Calculation Concentration Calculation DataAcquisition->Calculation Direct Calculation (e.g., Titration) Calibration->Calculation

Caption: General workflow for the quantitative analysis of lithium phenoxide.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the expected concentration range, the presence of impurities, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques for lithium phenoxide quantification.

Method Principle Typical Sample Preparation Instrumentation Pros Cons Typical Linearity (R²) Typical LOD Typical LOQ
Gilman Double Titration Acid-base titration to determine total base and a second titration after reaction with an alkyl halide to determine non-organolithium base.[1][2]Direct use of an aliquot of the lithium phenoxide solution.Burette, stirrer, pH meter (optional).High accuracy for active R-Li, inexpensive, distinguishes from LiOH/LiOR.[3][4]Can be time-consuming, requires careful handling of pyrophoric reagents.Not applicable (absolute method).Dependent on titrant concentration.Dependent on titrant concentration.
UV-Vis Spectroscopy (via Thorin) Formation of a colored complex between lithium ions and Thorin indicator, with absorbance measured at 480 nm.[5][6]Hydrolysis of lithium phenoxide to liberate Li⁺ ions, followed by addition of Thorin in an alkaline acetone/water medium.UV-Vis Spectrophotometer.Fast, cost-effective, good for routine analysis.[6]Indirect method for lithium, potential interference from other metal ions, measures total lithium.> 0.99[6]~0.1 ppm Li⁺~0.3 ppm Li⁺
Quantitative NMR (qNMR) Integration of the 1H NMR signal of lithium phenoxide relative to a known amount of an internal standard.[7][8]Addition of a precisely weighed amount of an internal standard to a known amount of the lithium phenoxide solution.NMR Spectrometer.High precision and accuracy, provides structural information, non-destructive.[7]Requires expensive instrumentation, longer acquisition times for low concentrations.> 0.999Analyte dependent, µg/mL range.Analyte dependent, µg/mL range.
High-Performance Liquid Chromatography (HPLC) Separation of phenoxide from other components on a stationary phase with subsequent detection (e.g., UV). Ion-pair chromatography is a suitable mode.[9][10][11]Dilution in a suitable solvent, filtration.HPLC system with a UV detector.High sensitivity and selectivity, can separate from impurities.Can be complex to develop a method, requires specific columns.> 0.99ng/mL range.ng/mL range.
Gas Chromatography (GC) Separation of volatile derivatives of phenol in a gaseous mobile phase.[12][13][14]Derivatization (e.g., silylation) to increase volatility, followed by extraction.[13][15]GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Excellent separation efficiency, high sensitivity, especially with MS detection.[16]Requires derivatization, which adds a step and potential for error, not suitable for thermally labile compounds.[14]> 0.99pg to ng range.pg to ng range.

Experimental Protocols

Gilman Double Titration

This method is a classic and reliable technique for determining the concentration of active organolithium species.[1][2]

a) Total Base Titration:

  • Under an inert atmosphere, carefully transfer a precise aliquot (e.g., 1.0 mL) of the lithium phenoxide solution into a flask containing deionized water (20 mL).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).[17]

  • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) until the endpoint is reached (e.g., disappearance of the pink color for phenolphthalein).

  • Record the volume of HCl used. This volume corresponds to the total base content (lithium phenoxide + lithium hydroxide/alkoxide).

b) Non-Organolithium Base Titration:

  • Under an inert atmosphere, transfer an identical aliquot (e.g., 1.0 mL) of the lithium phenoxide solution into a flask containing a solution of 1,2-dibromoethane in dry diethyl ether.

  • Stir the mixture for approximately 5-10 minutes.

  • Add deionized water (20 mL) and a few drops of the indicator.

  • Titrate the mixture with the standardized HCl solution with vigorous stirring.

  • Record the volume of HCl used. This volume corresponds to the non-organolithium base content.

c) Calculation: The concentration of lithium phenoxide is calculated by subtracting the moles of base determined in the second titration from the moles of total base determined in the first titration.

UV-Vis Spectrophotometry using Thorin Indicator

This method quantifies the total lithium content in the sample.[18][5][6]

  • Sample Preparation: Prepare a stock solution of the lithium phenoxide in a suitable solvent. Hydrolyze an aliquot of the solution to ensure all lithium is in its ionic form (Li⁺).

  • Reagent Preparation: Prepare a 0.2% (w/v) aqueous solution of Thorin indicator and a 10% (w/v) aqueous solution of potassium hydroxide.

  • Calibration Standards: Prepare a series of lithium standards (e.g., from LiCl) in the expected concentration range of the sample.

  • Measurement:

    • To a volumetric flask, add an aliquot of the hydrolyzed sample or standard.

    • Add the potassium hydroxide solution and the Thorin indicator solution in an acetone-water medium.

    • Allow the color to develop (typically 30-40 minutes).

    • Measure the absorbance at 480 nm against a reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus lithium concentration for the standards and determine the concentration of the unknown sample.

Quantitative 1H NMR (qNMR) Spectroscopy

This method provides a direct measurement of the lithium phenoxide concentration.[19][7][8]

  • Internal Standard Selection: Choose an internal standard that has a simple 1H NMR spectrum with peaks that do not overlap with the signals of lithium phenoxide or the solvent. The standard should be stable, non-volatile, and of high purity (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Under an inert atmosphere, add a precisely known amount (by weight or volume) of the lithium phenoxide solution to the NMR tube.

    • Add a suitable deuterated solvent (e.g., THF-d8).

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest).

  • Data Processing and Calculation:

    • Integrate the well-resolved signals of the lithium phenoxide (aromatic protons) and the internal standard.

    • Calculate the concentration of lithium phenoxide using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / Vanalyte) * Pstd

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • m = mass

    • MW = molecular weight

    • V = volume of the analyte solution

    • P = purity of the standard

Logical Relationships of Analytical Methods

The choice of an analytical method is often a trade-off between various factors. The following diagram illustrates the logical relationships between the methods based on key selection criteria.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Methods Need_Specificity Need to distinguish active R-Li from impurities? High_Throughput High throughput needed? Need_Specificity->High_Throughput No Gilman Gilman Double Titration Need_Specificity->Gilman Yes High_Sensitivity High sensitivity (trace analysis) required? High_Throughput->High_Sensitivity No UV_Vis UV-Vis (Thorin) High_Throughput->UV_Vis Yes Have_NMR Access to NMR? High_Sensitivity->Have_NMR No HPLC_GC HPLC or GC High_Sensitivity->HPLC_GC Yes Have_NMR->Gilman No qNMR qNMR Have_NMR->qNMR Yes

Caption: Decision tree for selecting an analytical method for lithium phenoxide.

References

Safety Operating Guide

lithium;phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of hazardous chemicals is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of lithium and phenol, tailored for researchers, scientists, and drug development professionals.

Lithium Disposal Procedures

Lithium is a highly reactive alkali metal that requires careful handling to prevent fires and explosions. The primary hazard associated with lithium metal is its vigorous reaction with water. This section also covers the disposal of lithium-ion batteries commonly used in laboratory equipment.

Immediate Safety and Handling
  • Lithium Metal : Always handle lithium metal in an inert atmosphere (e.g., a glovebox) or under mineral oil to prevent contact with moisture. Ensure a Class D fire extinguisher is available when working with alkali metals.[1]

  • Lithium-ion Batteries : Avoid mishandling or damaging batteries, as this can lead to fires.[2][3] Do not store damaged or puffy batteries.[2]

Step-by-Step Disposal Protocol for Lithium Metal

The recommended and safest method for disposing of unneeded lithium metal is to have it collected by your institution's Environmental Health & Safety (EH&S) department as hazardous waste.[1] Attempting to quench (neutralize) lithium metal in the lab can be dangerous, as evidenced by incidents of fires in laboratory fume hoods.[1]

  • Containment : Ensure the lithium metal is stored under mineral oil or in an inert argon atmosphere to maintain stability.[1]

  • Labeling : Attach a completely filled-out hazardous waste tag to the container.[1] The label should clearly identify the contents as "Lithium Metal" and indicate its reactive nature.

  • Segregation : Store the container in a designated, secure area away from water and other incompatible materials.

  • Pickup Request : Submit a hazardous waste pickup request to your institution's EH&S office.[1]

Disposal of Lithium-ion Batteries

Lithium-ion (Li-ion) and lithium-polymer (LiPo) batteries are common in portable lab equipment and should not be disposed of in regular trash due to fire hazards.[2][4][5]

  • Terminal Protection : To prevent short circuits, tape the battery's terminals with non-conductive tape (e.g., electrical tape).[5] Alternatively, place each battery in a separate plastic bag.[5]

  • Collection : Place spent, intact batteries into a designated collection container for recycling.[2]

  • Labeling : The container should be clearly labeled "Universal Waste – Lithium-ion Batteries".[2]

  • Damaged Batteries : Damaged, defective, or recalled (DDR) batteries are considered hazardous waste and must be collected separately through EH&S.[2][3][6] Do not place them in standard battery recycling bins.

  • Recycling : Send batteries to specialized battery recyclers or use institutional takeback services.[5]

Data Presentation: Lithium Waste Management
Waste TypeContainer/Storage RequirementsDisposal ProcedureKey Safety Precaution
Lithium Metal Store under mineral oil or inert atmosphere.[1]Arrange for pickup by EH&S as hazardous waste.[1]Water-reactive; risk of fire.[1]
Intact Li-ion Batteries Any container; tape terminals.[2][5]Recycle through a universal waste program.[2][5]Prevent short-circuiting.[3]
Damaged Li-ion Batteries Secure, segregated container.Collect as hazardous waste via EH&S.[2][3]High risk of fire and thermal runaway.[3][4]

Experimental Workflow: Lithium Waste Disposal

LithiumDisposal start Identify Lithium Waste is_metal Is it Lithium Metal? start->is_metal is_battery Is it a Li-ion Battery? is_metal->is_battery No contain_metal Store under mineral oil or inert atmosphere. is_metal->contain_metal Yes is_damaged Is Battery Damaged or Puffy? is_battery->is_damaged Yes tape_terminals Tape Terminals. is_damaged->tape_terminals No collect_damaged Collect as Hazardous Waste. is_damaged->collect_damaged Yes label_metal Label as 'Lithium Metal, Water Reactive' Hazardous Waste. contain_metal->label_metal request_pickup_metal Request EH&S Pickup. label_metal->request_pickup_metal collect_intact Place in 'Universal Waste' Battery Recycling Bin. tape_terminals->collect_intact label_damaged Label as 'Damaged Lithium-ion Battery'. collect_damaged->label_damaged request_pickup_damaged Request EH&S Pickup. label_damaged->request_pickup_damaged

Caption: Decision workflow for proper lithium waste disposal.

Phenol Disposal Procedures

Phenol is a toxic and corrosive chemical that can be rapidly absorbed through the skin, potentially causing severe burns and systemic poisoning.[7][8] All work with phenol must be conducted with strict adherence to safety protocols.

Immediate Safety and Handling
  • Engineering Controls : Always handle phenol, including stock and working solutions, inside a chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE) :

    • Gloves : For incidental contact with dilute solutions (<10%), double nitrile gloves are sufficient.[7] For concentrated phenol, wear utility-grade neoprene or butyl gloves over nitrile gloves.[7]

    • Eye Protection : Use chemical splash goggles and/or a face shield.[8]

    • Protective Clothing : Wear a fully buttoned lab coat, long pants, and closed-toe shoes.[7] A butyl rubber or neoprene apron is recommended if splashing is likely.[7]

  • Emergency Equipment : Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time).[7]

Step-by-Step Disposal Protocol for Phenol

Phenol and all materials contaminated with it must be disposed of as hazardous waste.[7][8][10] Do not discard any phenol solutions down the sink.[9]

For Liquid Phenol Waste (including solutions):

  • Container : Collect all liquid phenol waste in a sturdy, leak-proof, and chemically compatible container with a tight-fitting screw cap.

  • Labeling : Clearly label the container with a hazardous waste label, identifying the contents as "Hazardous Waste: Phenol" and listing all constituents and their approximate concentrations.

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the lab.[11] Keep it in secondary containment, away from oxidizers and other incompatible materials.[7][10] Store containers below eye level.[7]

  • Pickup : When the container is nearly full (e.g., 90%), request a hazardous waste pickup from your institution's EH&S department.[9]

For Phenol-Contaminated Solid Waste (gloves, pipette tips, tubes, etc.):

  • Collection : Collect all contaminated solid waste in a sealable, puncture-proof container lined with a plastic bag.[7][9] This waste stream should be kept separate from other hazardous chemical waste.[9]

  • Labeling : Affix a hazardous waste label to the container, identifying the contents as "Phenol-Contaminated Solid Waste".[9]

  • Storage : Keep the container closed when not in active use and store it in your lab's SAA.[9]

  • Pickup : Once the container is full, seal it and request a hazardous waste pickup.

Data Presentation: Phenol Waste Management
Waste TypeContainer RequirementsDisposal ProcedureKey Safety Precaution
Liquid Phenol Waste Leak-proof, compatible container with screw cap.Collect as hazardous waste for EH&S pickup.[7]Handle exclusively in a chemical fume hood.[7][9]
Solid Phenol-Contaminated Waste Sealable, puncture-proof container.[9]Collect as a separate hazardous waste stream.[9]Avoid skin contact; wear appropriate gloves.[7]
Spills (<50 mL) Absorbent material, sealed container/bags.[12]Absorb, collect in a sealed container for disposal as hazardous waste.[12][13]Evacuate if uncomfortable with cleanup.[12][13]

Experimental Workflow: Phenol Waste Disposal

PhenolDisposal start Generate Phenol Waste waste_type Liquid or Solid Waste? start->waste_type collect_liquid Collect in compatible, leak-proof container. waste_type->collect_liquid Liquid collect_solid Collect in a separate, sealable, puncture-proof container. waste_type->collect_solid Solid label_liquid Label container with 'Hazardous Waste: Phenol' and constituents. collect_liquid->label_liquid store_liquid Store in secondary containment in a designated SAA. label_liquid->store_liquid request_pickup_liquid Request EH&S Pickup when container is full. store_liquid->request_pickup_liquid label_solid Label as 'Phenol-Contaminated Solid Waste'. collect_solid->label_solid store_solid Store sealed container in a designated SAA. label_solid->store_solid request_pickup_solid Request EH&S Pickup when container is full. store_solid->request_pickup_solid

Caption: Decision workflow for proper phenol waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.